molecular formula C8H18O B1198660 (R)-(-)-2-Octanol CAS No. 5978-70-1

(R)-(-)-2-Octanol

Cat. No.: B1198660
CAS No.: 5978-70-1
M. Wt: 130.23 g/mol
InChI Key: SJWFXCIHNDVPSH-MRVPVSSYSA-N
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Description

(2R)-octan-2-ol is an octan-2-ol. It is an enantiomer of a (2S)-octan-2-ol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-octan-2-ol
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InChI

InChI=1S/C8H18O/c1-3-4-5-6-7-8(2)9/h8-9H,3-7H2,1-2H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SJWFXCIHNDVPSH-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
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DSSTOX Substance ID

DTXSID80884209
Record name 2-Octanol, (2R)-
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Molecular Weight

130.23 g/mol
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Physical Description

Colorless liquid with a pleasant odor; [Alfa Aesar MSDS]
Record name (2R)-2-Octanol
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Vapor Pressure

0.19 [mmHg]
Record name (2R)-2-Octanol
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CAS No.

5978-70-1
Record name (R)-2-Octanol
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Record name 2-Octanol, (2R)-
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Record name 2-Octanol, (2R)-
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Record name 2-Octanol, (2R)-
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Record name L-octan-2-ol
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Record name 2-OCTANOL, (2R)-
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of (R)-(-)-2-Octanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-2-Octanol , an important chiral secondary alcohol, finds extensive application as a versatile intermediate in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. Its specific stereochemistry plays a crucial role in the biological activity and sensory properties of the final products. A thorough understanding of its physical and chemical properties is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of these properties, including detailed experimental methodologies for their determination.

Physical Properties

This compound is a colorless to pale yellow liquid at room temperature with a characteristic mild, alcoholic odor.[1] Its key physical properties are summarized in the table below.

PropertyValueUnitsConditions
Molecular Formula C₈H₁₈O--
Molecular Weight 130.23 g/mol -
Appearance Clear, colorless to light yellow liquid-Room Temperature
Odor Mild, characteristic alcoholic--
Density 0.820g/mLat 20 °C
Boiling Point 175°Cat 760 mmHg (lit.)
Melting Point -61.15 (estimate)°C-
Refractive Index 1.426-at 20 °C (lit.)
Specific Rotation ([α]) -9.5°neat, at 17 °C for D-line
Water Solubility 1g/Lat 20 °C
Vapor Pressure 0.19mmHg-

Experimental Protocols for Physical Property Determination

The following sections detail the standard experimental procedures for measuring the key physical properties of this compound.

1. Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for its determination on a small scale is the capillary method using a Thiele tube or an aluminum block.

  • Apparatus: Thiele tube or aluminum block heating apparatus, thermometer, small test tube (fusion tube), and a capillary tube sealed at one end.

  • Procedure:

    • A small amount of this compound is placed in the fusion tube.

    • The capillary tube, with its sealed end uppermost, is placed inside the fusion tube containing the liquid.

    • The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

    • The assembly is heated gently and uniformly in a Thiele tube containing a high-boiling liquid (e.g., mineral oil) or in an aluminum block.[1]

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • The heating is stopped, and the liquid is allowed to cool slowly.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[2]

2. Density Measurement

Density is the mass per unit volume of a substance. It can be determined accurately using a pycnometer or more simply with a graduated cylinder and a balance.

  • Apparatus: A 10 mL or 25 mL graduated cylinder and an analytical balance.

  • Procedure:

    • The mass of the clean, dry graduated cylinder is accurately measured.

    • A known volume of this compound (e.g., 5 or 10 mL) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

    • The graduated cylinder containing the liquid is reweighed.

    • The density is calculated by dividing the mass of the liquid (final mass - initial mass) by the measured volume.[3][4]

3. Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is measured using a refractometer.

  • Apparatus: An Abbe refractometer, a constant temperature water bath, and a dropper.

  • Procedure:

    • The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

    • The prism of the refractometer is cleaned with a soft tissue and a suitable solvent (e.g., acetone or ethanol).

    • A few drops of this compound are placed on the prism surface.

    • The prism is closed and the light source is adjusted to illuminate the scale.

    • The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

    • The refractive index is read from the instrument's scale. The temperature should be maintained at 20 °C using the water bath and recorded.[5][6]

4. Specific Rotation Measurement

Specific rotation is a fundamental property of chiral compounds and is measured using a polarimeter. It is the angle of rotation of plane-polarized light by a solution of the compound at a specific concentration and path length.

  • Apparatus: A polarimeter, a polarimeter cell (sample tube) of known length (e.g., 1 dm), and a sodium lamp (D-line, 589 nm).

  • Procedure:

    • The polarimeter is turned on and allowed to warm up.

    • The polarimeter cell is filled with a blank solvent (if a solution is being measured) or is left empty (for a neat liquid) and a zero reading is taken.

    • The cell is then filled with neat this compound, ensuring no air bubbles are present.

    • The cell is placed in the polarimeter, and the observed angle of rotation (α) is measured.

    • The specific rotation [α] is calculated using the formula: [α] = α / (l × d), where 'l' is the path length in decimeters and 'd' is the density of the liquid in g/mL.[7][8]

Chemical Properties and Reactivity

This compound exhibits the typical reactions of a secondary alcohol. Its chirality is a key feature, making it a valuable building block in asymmetric synthesis.

  • Oxidation: As a secondary alcohol, this compound can be oxidized to a ketone, (R)-2-octanone. Common oxidizing agents for this transformation include chromic acid (H₂CrO₄) or pyridinium chlorochromate (PCC). The reaction with an acidic dichromate solution results in a color change from orange (Cr⁶⁺) to green (Cr³⁺), indicating a positive test.[9]

  • Esterification: It reacts with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst to form esters. These esters often have pleasant, fruity odors.[9]

  • Lucas Test: This test is used to differentiate between primary, secondary, and tertiary alcohols. With the Lucas reagent (a solution of zinc chloride in concentrated hydrochloric acid), secondary alcohols like 2-octanol react to form an alkyl chloride, which appears as a cloudiness or a separate layer after a few minutes, often requiring gentle heating.[9][10]

  • Chiral Derivatizing Agent: Due to its chirality, this compound is employed as a chiral derivatizing agent. It can be reacted with a racemic mixture of a chiral carboxylic acid, for example, to form a mixture of diastereomeric esters. These diastereomers have different physical properties (e.g., boiling points, solubilities, chromatographic retention times) and can therefore be separated.

Visualizations

Experimental Workflow for Physical Property Determination

G Workflow for Physical Property Determination of this compound cluster_0 Sample Preparation cluster_1 Property Measurement cluster_2 Data Analysis & Reporting start Obtain pure sample of This compound boiling_point Boiling Point (Capillary Method) start->boiling_point density Density (Pycnometer/Graduated Cylinder) start->density refractive_index Refractive Index (Abbe Refractometer) start->refractive_index specific_rotation Specific Rotation (Polarimeter) start->specific_rotation data_analysis Record and Analyze Data boiling_point->data_analysis density->data_analysis refractive_index->data_analysis specific_rotation->data_analysis reporting Report Properties with Specified Conditions data_analysis->reporting

Caption: A flowchart illustrating the general workflow for the experimental determination of the key physical properties of this compound.

Logical Relationship of this compound's Structure and Properties

G Structure-Property Relationships of this compound cluster_physical Physical Properties cluster_chemical Chemical Properties structure This compound C8H18O boiling_point High Boiling Point (relative to alkanes) structure->boiling_point due to -OH group (Hydrogen Bonding) solubility Limited Water Solubility structure->solubility due to polar -OH and nonpolar alkyl chain chirality Optical Activity (Negative Specific Rotation) structure->chirality due to chiral center at C2 oxidation Oxidation to Ketone structure->oxidation secondary alcohol esterification Esterification structure->esterification presence of -OH group lucas Positive Lucas Test (Secondary Alcohol) structure->lucas secondary alcohol

References

(R)-(-)-2-Octanol: A Chiroptical and Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the chirality and optical rotation of (R)-(-)-2-Octanol.

This compound is a chiral secondary alcohol that serves as a valuable building block in asymmetric synthesis and as a chiral derivatizing agent. Its specific interaction with plane-polarized light, a phenomenon known as optical activity, is a critical parameter for its identification, characterization, and quality control in various applications, including the development of pharmaceuticals. This technical guide provides a comprehensive overview of the chiroptical properties of this compound, detailed experimental protocols for its analysis, and its applications in scientific research and drug development.

Physicochemical and Chiroptical Properties

This compound is the levorotatory enantiomer of 2-octanol. Its physical and chiroptical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₁₈O[1]
Molecular Weight 130.23 g/mol [2]
CAS Number 5978-70-1[1]
Appearance Colorless oily liquid[3]
Boiling Point 175 °C (lit.)[1]
Density 0.820 g/mL at 20 °C (lit.)
Refractive Index n20/D 1.426 (lit.)[1]
Specific Optical Rotation [α]¹⁷/D -9.5°, neat[1]

Chirality and Optical Rotation: A Fundamental Perspective

Chirality is a geometric property of some molecules and ions. A chiral molecule is non-superimposable on its mirror image. Such a pair of molecules are called enantiomers. This compound and (S)-(+)-2-Octanol are enantiomers.

A key characteristic of chiral molecules is their ability to rotate the plane of polarized light. This is known as optical activity. The direction and magnitude of this rotation are measured using a polarimeter. Levorotatory compounds, designated with a (-) sign, rotate the plane of polarized light counter-clockwise. Dextrorotatory compounds, designated with a (+) sign, rotate it clockwise. The R/S nomenclature, on the other hand, describes the absolute configuration of the chiral center based on the Cahn-Ingold-Prelog priority rules and is not directly related to the direction of optical rotation.

Conceptual relationship between chirality and optical activity.

Experimental Protocol: Determination of Optical Rotation

The specific rotation of this compound is a key analytical parameter. The following is a generalized experimental protocol for its determination using a polarimeter.

Instrumentation:

  • Polarimeter with a sodium lamp (D-line, 589.3 nm)

  • Polarimeter cell (1 dm path length)

  • Volumetric flasks

  • Analytical balance

Procedure:

  • Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions. This typically involves measuring the optical rotation of a blank (the solvent to be used) and setting it to zero.

  • Sample Preparation: As this compound is a liquid, its optical rotation can be measured "neat" (without a solvent). Ensure the sample is pure and free of any contaminants.

  • Measurement:

    • Carefully fill the polarimeter cell with the this compound sample, ensuring no air bubbles are present.

    • Place the cell in the polarimeter.

    • Record the observed optical rotation (α). Multiple readings should be taken and averaged to ensure accuracy.

  • Calculation of Specific Rotation: For a neat liquid, the specific rotation ([α]) is calculated using the following formula:

    [α]Tλ = α / (l * d)

    Where:

    • α = observed rotation in degrees

    • l = path length of the cell in decimeters (dm)

    • d = density of the liquid in g/mL at temperature T

    • T = temperature in degrees Celsius

    • λ = wavelength of light in nanometers

Polarimetry_Workflow start Start instrument_prep Instrument Preparation (Calibration with blank) start->instrument_prep sample_prep Sample Preparation (Fill polarimeter cell with neat this compound) instrument_prep->sample_prep measurement Measurement (Record observed rotation α) sample_prep->measurement calculation Calculation of Specific Rotation ([α] = α / (l * d)) measurement->calculation end End calculation->end

Workflow for determining the optical rotation of this compound.

Applications in Research and Drug Development

This compound is a versatile chiral intermediate. Its primary applications include:

  • Asymmetric Synthesis: It serves as a chiral precursor for the synthesis of more complex enantiomerically pure molecules, which is a critical aspect of modern drug development. The biological activity of many drugs is stereospecific, meaning only one enantiomer is therapeutically active, while the other may be inactive or even cause adverse effects.[4][5][6]

  • Chiral Derivatizing Agent: It can be used to react with a racemic mixture of another compound to form diastereomers.[7] Since diastereomers have different physical properties, they can be separated using standard techniques like chromatography or crystallization.[8] Following separation, the chiral auxiliary (this compound) can be removed to yield the separated enantiomers of the target molecule.[9]

Signaling Pathways

No specific signaling pathways involving this compound have been identified in the reviewed scientific literature. One study on the anesthetic properties of 2-octanol enantiomers in tadpoles indicated a lack of stereoselectivity in their biological effect, suggesting a non-specific mode of action rather than interaction with a specific chiral receptor or enzyme within a defined signaling cascade.[10]

Chiral Resolution of Racemic 2-Octanol

Given the importance of enantiomerically pure this compound, its separation from a racemic mixture (a 50:50 mixture of (R)- and (S)-enantiomers) is a crucial process. This is often achieved through chiral resolution.

Chiral_Resolution racemic Racemic 2-Octanol ((R)- and (S)-enantiomers) diastereomers Mixture of Diastereomers ((R,R') and (S,R')) racemic->diastereomers + resolving_agent Chiral Resolving Agent (e.g., enantiomerically pure acid) resolving_agent->diastereomers separation Separation (e.g., Crystallization, Chromatography) diastereomers->separation diastereomer1 Diastereomer 1 ((R,R')) separation->diastereomer1 diastereomer2 Diastereomer 2 ((S,R')) separation->diastereomer2 removal1 Removal of Resolving Agent diastereomer1->removal1 removal2 Removal of Resolving Agent diastereomer2->removal2 enantiomer1 This compound removal1->enantiomer1 enantiomer2 (S)-(+)-2-Octanol removal2->enantiomer2

Logical workflow for the chiral resolution of racemic 2-octanol.

Conclusion

This compound is a fundamentally important chiral molecule with well-defined chiroptical properties. Its levorotatory nature is a key identifier and a critical quality attribute in its application as a chiral building block and resolving agent. The methodologies for its characterization are well-established, relying on the principles of polarimetry. While specific signaling pathway interactions remain to be elucidated, its role in the synthesis of stereospecific molecules underscores its significance in the advancement of pharmaceutical and chemical research.

References

(R)-(-)-2-Octanol (CAS: 5978-70-1): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-2-Octanol, a chiral secondary alcohol, is a versatile molecule with significant applications in synthetic chemistry, particularly as a chiral building block and a resolving agent for enantiomeric mixtures. Its utility extends to the flavor and fragrance industry and as a precursor in the synthesis of various organic compounds. This technical guide provides an in-depth overview of its physicochemical properties, synthesis, key reactions, and analytical methodologies, with a focus on practical applications for research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in various experimental settings. The following tables summarize key quantitative data for this compound.

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 5978-70-1[1][2][3][4]
Molecular Formula C₈H₁₈O[4][5]
Molecular Weight 130.23 g/mol [1][5]
Appearance Clear, colorless to light yellow liquid[6]
Odor Pleasant, characteristic[5]
Melting Point -61.15 °C (estimate)[6]
Boiling Point 175 °C (lit.)[1][7][8]
Density 0.820 g/mL at 20 °C (lit.)[1][8]
Refractive Index (n20/D) 1.426 (lit.)[1][7][8]
Specific Rotation [α]D -9.5° (neat, 17 °C)[1][7]
Flash Point 76 °C (168.8 °F) - closed cup[1]
Vapor Pressure 0.19 mmHg[5]

Table 2: Solubility and Partition Coefficients of this compound

PropertyValueSource(s)
Water Solubility 1 g/L at 20 °C[6]
LogP (Octanol/Water Partition Coefficient) 2.338 (Crippen Calculated)[9]
Log10WS (Water Solubility in mol/L) -2.55 (Crippen Calculated)[9]

Synthesis and Reactions

The enantiomerically pure form of 2-octanol is crucial for its applications in stereoselective synthesis. Both enzymatic and chemical methods are employed for its preparation and subsequent reactions.

Enantioselective Synthesis

The synthesis of this compound can be achieved with high enantiomeric excess through biocatalytic reduction of the corresponding ketone, 2-octanone. Alcohol dehydrogenases (ADHs) are particularly effective for this transformation.

Objective: To synthesize this compound via the enantioselective reduction of 2-octanone using an alcohol dehydrogenase.

Materials:

  • 2-octanone

  • Alcohol dehydrogenase (ADH) with selectivity for producing the (R)-enantiomer

  • Nicotinamide adenine dinucleotide phosphate (NADP⁺)

  • Isopropanol (for cofactor regeneration)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Temperature-controlled water bath or incubator

Procedure:

  • In a reaction vessel, prepare a solution of 2-octanone in phosphate buffer. The concentration of the substrate will depend on the specific activity and stability of the chosen ADH.

  • Add NADP⁺ to the reaction mixture to a final concentration that is sufficient for the catalytic cycle (typically in the low millimolar range).

  • Add a significant excess of isopropanol to the mixture. Isopropanol will serve as the sacrificial substrate for the regeneration of the NADPH cofactor.

  • Initiate the reaction by adding the alcohol dehydrogenase enzyme. The amount of enzyme will need to be optimized based on its activity.

  • Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 30-37 °C) with gentle stirring.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral gas chromatography (GC) to determine the conversion and enantiomeric excess of the this compound.

  • Once the reaction has reached the desired conversion, terminate it by adding an organic solvent such as ethyl acetate to extract the product.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by flash chromatography on silica gel if necessary.

Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a widely used method to separate enantiomers. In the case of racemic 2-octanol, a lipase can be used to selectively acylate the (S)-enantiomer, leaving the (R)-enantiomer unreacted and thus allowing for its separation.

Objective: To resolve racemic 2-octanol to obtain this compound through lipase-catalyzed enantioselective acetylation.

Materials:

  • Racemic (±)-2-octanol

  • Immobilized lipase (e.g., Candida antarctica lipase B - CALB, or Pseudomonas sp. lipase)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., hexane or toluene)

  • Standard laboratory glassware and magnetic stirrer

  • Temperature-controlled shaker or water bath

Procedure:

  • In a dry flask, dissolve racemic 2-octanol in the chosen anhydrous organic solvent.

  • Add the acyl donor, typically in a slight molar excess relative to one enantiomer (i.e., ~0.5 equivalents relative to the racemate).

  • Add the immobilized lipase to the reaction mixture. The amount of lipase will depend on its activity and should be optimized.

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by chiral GC. The goal is to stop the reaction at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining this compound and the formed (S)-2-octyl acetate.

  • Once approximately 50% conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • The filtrate contains a mixture of this compound and (S)-2-octyl acetate.

  • Separate the unreacted alcohol from the ester by column chromatography on silica gel.

  • The collected fraction containing the alcohol will be enriched in the (R)-(-)-2-enantiomer. The enantiomeric excess should be determined by chiral GC analysis.

Biological Activity and Applications

The biological activity of this compound is not extensively characterized in terms of specific signaling pathway modulation. Its effects are generally considered in the context of its properties as a short-chain alcohol and its use in specific applications.

General Effects on Cell Membranes

Like other short-chain alcohols, 2-octanol can impact the integrity and function of biological membranes. This is a non-specific mechanism of action that can lead to general toxicity at higher concentrations. The hydrophobic alkyl chain can intercalate into the lipid bilayer, disrupting the packing of phospholipids and altering membrane fluidity. This can, in turn, affect the function of membrane-bound proteins and transport systems.

Cell_Membrane_Disruption cluster_membrane Cell Membrane Lipid_Bilayer Lipid Bilayer Disruption Disruption of Lipid Packing Lipid_Bilayer->Disruption Membrane_Proteins Membrane Proteins Protein_Function_Impairment Impaired Protein Function Membrane_Proteins->Protein_Function_Impairment R_2_Octanol This compound R_2_Octanol->Lipid_Bilayer Intercalation Fluidity_Alteration Alteration of Membrane Fluidity Disruption->Fluidity_Alteration Fluidity_Alteration->Protein_Function_Impairment Loss_of_Integrity Loss of Membrane Integrity Protein_Function_Impairment->Loss_of_Integrity

Figure 1: General mechanism of cell membrane disruption by alcohols.

Applications in Chiral Derivatization

A primary application of this compound is as a chiral derivatizing agent. It reacts with racemic mixtures of chiral compounds, such as carboxylic acids or amines (after conversion to a suitable derivative), to form diastereomers. These diastereomers have different physical properties and can be separated using standard chromatographic techniques like GC or HPLC.

Objective: To determine the enantiomeric composition of a racemic carboxylic acid by converting it to diastereomeric esters with this compound followed by chiral GC analysis.

Materials:

  • Racemic carboxylic acid

  • This compound

  • Coupling agent (e.g., N,N'-dicyclohexylcarbodiimide, DCC) or an activating agent to form an acid chloride (e.g., thionyl chloride)

  • Anhydrous, non-polar organic solvent (e.g., dichloromethane, hexane)

  • Anhydrous sodium sulfate

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based column).

Procedure:

  • Esterification:

    • Method A (DCC coupling): In a dry vial, dissolve the racemic carboxylic acid (1 equivalent) and this compound (1.1 equivalents) in anhydrous dichloromethane. Add DCC (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir the reaction at room temperature until completion (monitor by TLC). Filter off the dicyclohexylurea byproduct and concentrate the filtrate.

    • Method B (via acid chloride): Convert the racemic carboxylic acid to its acid chloride by reacting it with thionyl chloride. After removing the excess thionyl chloride, react the acid chloride with this compound in the presence of a non-nucleophilic base like pyridine in an anhydrous solvent.

  • Sample Preparation for GC:

    • Dissolve the resulting diastereomeric ester mixture in a suitable volatile solvent (e.g., hexane or ethyl acetate) to a concentration appropriate for GC analysis (typically around 1 mg/mL).

  • Chiral GC Analysis:

    • Inject the sample onto the chiral GC column.

    • Use an appropriate temperature program to achieve separation of the two diastereomers. The initial oven temperature, ramp rate, and final temperature will need to be optimized for the specific diastereomers and column used.

    • The carrier gas flow rate (e.g., helium or hydrogen) should also be optimized.

    • The two diastereomers will elute at different retention times.

  • Data Analysis:

    • Integrate the peak areas of the two diastereomeric esters.

    • The ratio of the peak areas corresponds to the enantiomeric ratio of the original carboxylic acid.

Chiral_Resolution_Workflow cluster_preparation Sample Preparation cluster_analysis Chromatographic Analysis cluster_quantification Quantification Racemic_Mixture Racemic Mixture (e.g., Carboxylic Acid) Derivatization Derivatization with This compound Racemic_Mixture->Derivatization Diastereomers Mixture of Diastereomers Derivatization->Diastereomers Chromatography Chromatographic Separation (GC or HPLC) Diastereomers->Chromatography Separated_Diastereomers Separated Diastereomers Chromatography->Separated_Diastereomers Detection Detection (e.g., FID) Separated_Diastereomers->Detection Quantification Peak Area Quantification Detection->Quantification Enantiomeric_Ratio Determination of Enantiomeric Ratio Quantification->Enantiomeric_Ratio

Figure 2: Experimental workflow for chiral resolution using this compound.

Conclusion

This compound is a valuable chiral building block with well-defined physicochemical properties. Its synthesis and resolution are achievable through established enzymatic and chemical methods, making it accessible for a range of research and development applications. While its specific biological signaling pathways are not well-elucidated, its role as a chiral derivatizing agent is a powerful tool for the analysis and separation of enantiomeric mixtures. The detailed protocols provided in this guide serve as a starting point for the practical application of this compound in the laboratory.

References

Spectroscopic Profile of (R)-(-)-2-Octanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral alcohol (R)-(-)-2-Octanol. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This document aims to serve as a core reference for the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~3.80Multiplet-1HH-2 (CH-OH)
~1.68Singlet-1HOH
~1.51 - 1.18Multiplet-10HH-3, H-4, H-5, H-6, H-7 (CH₂)
~1.18Doublet6.23HH-1 (CH₃)
~0.89Triplet-3HH-8 (CH₃)

Solvent: CDCl₃. Data synthesized from multiple sources.[1][2][3]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~68.2C-2 (CH-OH)
~39.0C-3
~31.8C-4
~29.3C-5
~25.8C-6
~23.5C-1
~22.6C-7
~14.1C-8

Solvent: CDCl₃. Data synthesized from multiple sources.[1][4][5][6]

Table 3: IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3500 - 3200Strong, BroadO-H stretch (hydrogen-bonded)
2960 - 2850StrongC-H stretch (sp³ hybridized)
1260 - 1050StrongC-O stretch

This data represents typical ranges for alcohols and is consistent with spectra for 2-octanol.[7][8][9]

Table 4: Mass Spectrometry Fragmentation Data for 2-Octanol

m/zRelative IntensityProposed FragmentFragmentation Pathway
130Very Low / Absent[C₈H₁₈O]⁺Molecular Ion (M⁺)
112Low[C₈H₁₆]⁺Dehydration (Loss of H₂O)
83Moderate[C₆H₁₁]⁺-
70Moderate[C₅H₁₀]⁺-
55High[C₄H₇]⁺-
45Base Peak (100%)[C₂H₅O]⁺α-cleavage
43High[C₃H₇]⁺-

The fragmentation pattern is characteristic of secondary alcohols. The base peak at m/z 45 is a key indicator.[10][11][12][13]

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Specific instrument parameters may vary.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube to a final concentration of approximately 10-50 mg/mL.[14]

  • Data Acquisition: The NMR spectra are acquired on a spectrometer, for instance, a 400 MHz instrument.

    • ¹H NMR: A standard one-pulse experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: A proton-decoupled experiment is typically run to obtain singlets for each unique carbon. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[14][15] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.[14][15]

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained neat (undiluted). A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) or directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[16]

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or clean ATR crystal) is first collected. Then, the sample spectrum is recorded. The instrument measures the interference pattern of the infrared light, which is then mathematically converted into a spectrum of absorbance or transmittance versus wavenumber (typically 4000-400 cm⁻¹).[17]

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups.

2.3 Mass Spectrometry (MS)

  • Sample Introduction and Ionization: The sample is typically introduced into the mass spectrometer via Gas Chromatography (GC-MS) for separation and purification.[18] In the mass spectrometer, the molecules are ionized, commonly using Electron Ionization (EI), where a high-energy electron beam bombards the sample, causing the ejection of an electron to form a molecular ion (M⁺).[18]

  • Mass Analysis: The resulting ions and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection and Spectrum Generation: A detector records the abundance of each ion at a specific m/z value. The output is a mass spectrum, which is a plot of relative intensity versus m/z.

  • Fragmentation Analysis: The fragmentation pattern is analyzed to deduce the structure of the molecule. For alcohols, characteristic fragmentation pathways include α-cleavage and dehydration.[10][12]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_interpretation Interpretation & Reporting Sample Chemical Sample (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR NMR Prep_IR Prepare Neat Sample (Salt Plates/ATR) Sample->Prep_IR IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS MS NMR_Acq NMR Spectrometer (¹H, ¹³C, DEPT) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS System (EI) Prep_MS->MS_Acq NMR_Proc Fourier Transform Referencing Peak Assignment NMR_Acq->NMR_Proc IR_Proc Background Subtraction Peak Identification IR_Acq->IR_Proc MS_Proc Mass Spectrum Generation Fragmentation Analysis MS_Acq->MS_Proc Interpretation Structural Elucidation Purity Assessment NMR_Proc->Interpretation IR_Proc->Interpretation MS_Proc->Interpretation Report Technical Report (Data Tables, Spectra) Interpretation->Report

General workflow for spectroscopic analysis.

References

The Enigmatic Presence of (R)-(-)-2-Octanol: A Technical Guide to its Natural Occurrence and Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-2-Octanol, a chiral secondary alcohol, is a molecule of significant interest due to its role as a versatile building block in the synthesis of pharmaceuticals and other fine chemicals. Its natural occurrence, though not widespread, is intriguing and spans across the plant and insect kingdoms. Furthermore, the quest for enantiomerically pure this compound has driven the exploration of microbial and enzymatic production methods, which mimic and enhance natural biosynthetic processes. This technical guide provides an in-depth exploration of the natural sources of this compound, complete with quantitative data, detailed experimental protocols for its analysis, and a visualization of the relevant biological pathways.

Natural Occurrence in the Plant Kingdom

This compound has been identified as a volatile organic compound (VOC) in a limited number of plant species. While its biological function in plants is not yet fully elucidated, it is likely involved in plant-insect interactions or as a byproduct of fatty acid metabolism. The enantiomeric distribution of 2-octanol in essential oils and plant volatiles is an area of ongoing research, with the (R)-enantiomer often being the more prevalent form.

Table 1: Quantitative Data on the Occurrence of this compound in Plants

Plant SpeciesPlant PartConcentration/Relative AbundanceEnantiomeric Excess (ee) of this compoundReference(s)
Daphne odoraFlowersNot QuantifiedNot Determined[1]
Zea maysNot SpecifiedNot QuantifiedNot Determined[1]

Note: Quantitative data on the concentration and enantiomeric excess of this compound in many plant species is still limited in publicly available literature. The table will be updated as more research becomes available.

Role as an Insect Pheromone

In the intricate world of insect chemical communication, this compound has been identified as a component of pheromone blends in several species. Pheromones are chemical signals that trigger a natural response in another member of the same species. This compound can function as an aggregation pheromone, attracting both males and females, or as a sex pheromone, mediating mating behavior. The specific enantiomer is often crucial for biological activity, with the (S)-(+)-enantiomer being inactive or even inhibitory in some cases.

Table 2: this compound as an Insect Pheromone Component

Insect SpeciesPheromone TypeRole of this compoundQuantitative Data (ng/insect or blend ratio)Reference(s)
Megopis costipennisSex Pheromone (female-produced)Attractant for malesNot QuantifiedNot Specified
Sphenophorus levis (sugarcane weevil)Aggregation Pheromone (male-produced)Component of the pheromone blendNot QuantifiedNot Specified

Note: This table will be expanded as more insect species utilizing this compound are identified and the quantitative composition of their pheromone blends is determined.

Microbial and Enzymatic Synthesis: Nature's Bioreactors

The demand for enantiomerically pure this compound has led to the development of biocatalytic methods that harness the power of microorganisms and enzymes. These approaches offer a green and sustainable alternative to traditional chemical synthesis. Various bacteria, yeasts, and fungi, as well as isolated enzymes such as alcohol dehydrogenases, have been shown to produce this compound with high enantioselectivity through the asymmetric reduction of 2-octanone.

Table 3: Microbial and Enzymatic Production of this compound

Organism/EnzymeSubstrateProduct ConcentrationEnantiomeric Excess (ee) of this compound (%)Reference(s)
Lactobacillus brevis (Alcohol Dehydrogenase)2-OctanoneNot Specified>99Not Specified
Candida albicans2-OctanoneNot Specified>98Not Specified
Recombinant E. coli expressing alcohol dehydrogenase2-OctanoneNot Specified>99Not Specified

Note: The field of biocatalysis is rapidly advancing, and this table represents a selection of reported examples. Numerous other microbial strains and enzymatic systems are being explored for the efficient production of this compound.

Experimental Protocols

The accurate identification and quantification of this compound from natural sources require specialized analytical techniques. The following are detailed methodologies for key experiments.

Protocol 1: Extraction of Volatile Compounds from Plant Material using Headspace Solid-Phase Microextraction (HS-SPME)

Objective: To extract and concentrate volatile organic compounds, including this compound, from a plant matrix for subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Fresh or dried plant material (e.g., flowers, leaves)

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heating block or water bath

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with a chiral column

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the plant material (e.g., 1-5 g) and place it into a headspace vial.

  • Incubation: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace.

  • Extraction: Insert the SPME fiber through the septum into the headspace of the vial, ensuring the fiber does not touch the sample. Expose the fiber to the headspace for a predetermined time (e.g., 30-60 minutes) to adsorb the volatile compounds.

  • Desorption and Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS (e.g., at 250 °C) for thermal desorption of the analytes onto the chiral GC column.

  • GC-MS Analysis: Program the GC oven temperature to achieve separation of the volatile compounds. The mass spectrometer is used for identification and quantification of the analytes. The use of a chiral column (e.g., a cyclodextrin-based column) is essential for separating the (R) and (S) enantiomers of 2-octanol.

Protocol 2: Solvent Extraction of Insect Pheromones

Objective: To extract pheromone components, including this compound, from the glands or whole bodies of insects.

Materials:

  • Insects (male or female, depending on the species)

  • Dissecting tools (forceps, scissors, microscope)

  • Glass vials with PTFE-lined caps

  • High-purity organic solvent (e.g., hexane, dichloromethane)

  • Microsyringe

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with a chiral column

Procedure:

  • Sample Collection: Collect insects and, if necessary, separate them by sex. Pheromone glands can be dissected under a microscope for targeted analysis, or whole bodies can be used for extraction.

  • Extraction: Place the dissected glands or whole insects into a glass vial containing a small, precise volume of the organic solvent (e.g., 100 µL of hexane per insect).

  • Incubation: Allow the extraction to proceed for a set period (e.g., 1-24 hours) at room temperature or under refrigeration to minimize degradation.

  • Sample Preparation for Analysis: Carefully remove the solvent extract using a microsyringe, avoiding any particulate matter. The extract can be concentrated under a gentle stream of nitrogen if necessary.

  • GC-MS Analysis: Inject a small aliquot (e.g., 1 µL) of the extract into the GC-MS equipped with a chiral column for separation, identification, and quantification of the pheromone components, including the enantiomers of 2-octanol.

Signaling Pathways and Logical Relationships

The biological activity of this compound as a pheromone is mediated by the insect's olfactory system. While the specific receptors for this compound have not been definitively identified in most species, the general mechanism of insect olfaction provides a framework for understanding how this chemical signal is perceived.

Insect_Olfactory_Signaling_Pathway cluster_air Airborne Signal cluster_antenna Insect Antenna cluster_brain Antennal Lobe (Brain) R_2_Octanol This compound OBP Odorant Binding Protein (OBP) R_2_Octanol->OBP Binds OR_Complex Olfactory Receptor (OR/Orco Complex) OBP->OR_Complex Transports ORN Olfactory Receptor Neuron (ORN) Glomerulus Glomerulus ORN->Glomerulus Synapses OR_Complex->ORN Activates PN Projection Neuron Glomerulus->PN Activates Behavior Behavioral Response (e.g., Attraction) PN->Behavior Initiates

Caption: Generalized insect olfactory signaling pathway for pheromone reception.

The biosynthesis of 2-octanol in plants is believed to proceed through the fatty acid metabolism pathway. However, the specific enzymes and regulatory mechanisms involved are still under investigation.

Plant_Biosynthesis_Workflow Fatty_Acids Fatty Acids (e.g., Linoleic Acid) Lipoxygenase Lipoxygenase Pathway Fatty_Acids->Lipoxygenase Hydroperoxides Fatty Acid Hydroperoxides Lipoxygenase->Hydroperoxides HPL Hydroperoxide Lyase (HPL) Hydroperoxides->HPL Aldehydes Aldehydes HPL->Aldehydes ADH Alcohol Dehydrogenase (ADH) Aldehydes->ADH Octanol 2-Octanol ADH->Octanol

Caption: Putative biosynthetic pathway of 2-octanol in plants.

The extraction and analysis of this compound from natural sources follow a logical workflow to ensure accurate identification and quantification.

Experimental_Workflow Sample Natural Source (Plant or Insect) Extraction Extraction (HS-SPME or Solvent) Sample->Extraction GC_MS Chiral GC-MS Analysis Extraction->GC_MS Identification Identification (Mass Spectra) GC_MS->Identification Quantification Quantification (Peak Area) GC_MS->Quantification Data Data Analysis (Concentration, ee%) Identification->Data Quantification->Data

Caption: Experimental workflow for the analysis of this compound.

Conclusion and Future Directions

The natural occurrence of this compound, while seemingly sporadic, highlights its importance in chemical ecology and as a target for biocatalytic synthesis. This guide provides a comprehensive overview of its known sources and the methodologies for its study. However, significant research gaps remain. Future investigations should focus on:

  • Quantitative Analysis: More extensive studies are needed to determine the precise concentrations and enantiomeric ratios of this compound in a wider range of plant and insect species.

  • Biosynthetic Pathways: Elucidating the specific enzymatic steps and regulatory networks governing the biosynthesis of this compound in both plants and insects will provide valuable insights into their metabolic capabilities.

  • Receptor Identification and Signaling: Identifying the specific olfactory receptors that bind to this compound in insects will be crucial for understanding the molecular basis of its pheromonal activity and could lead to the development of novel pest management strategies.

Addressing these research questions will not only deepen our understanding of the natural world but also pave the way for the enhanced and sustainable production of this valuable chiral molecule for the pharmaceutical and chemical industries.

References

Molecular structure and stereochemistry of (R)-(-)-2-Octanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of (R)-(-)-2-Octanol

Abstract

This compound is a chiral secondary alcohol that serves as a valuable building block in asymmetric synthesis and as a key component in the fragrance and flavor industries. Its specific stereoconfiguration dictates its unique chemical and biological properties, including its distinct odor profile and its potential therapeutic applications. This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, physicochemical properties, and spectroscopic signature of this compound. Detailed experimental protocols for its enantiomeric resolution and analytical characterization are presented, alongside a discussion of its known biological activities and proposed mechanisms of action. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Structure and Stereochemistry

This compound is an organic compound and a fatty alcohol.[1][2] The molecule consists of an eight-carbon chain with a hydroxyl (-OH) group located on the second carbon atom. This second carbon is a chiral center, giving rise to two possible enantiomers: (R)-2-Octanol and (S)-2-Octanol.

The designation (R) comes from the Cahn-Ingold-Prelog (CIP) priority rules, where the substituents around the chiral carbon (C2) are ranked by atomic number. For 2-octanol, the priority is: -OH > -CH₂(CH₂)₄CH₃ > -CH₃ > -H. With the lowest priority group (H) pointing away, the sequence from highest to lowest priority traces a clockwise direction, hence the "(R)" configuration.

The (-) sign, or the prefix levo-, indicates that this enantiomer is levorotatory, meaning it rotates the plane of polarized light to the left (counter-clockwise).[3] It is an enantiomer of (S)-(+)-2-octanol.

  • IUPAC Name: (2R)-octan-2-ol[4]

  • CAS Number: 5978-70-1[3]

  • Molecular Formula: C₈H₁₈O[4]

  • Canonical SMILES: CCCCCC--INVALID-LINK--O[4]

  • InChIKey: SJWFXCIHNDVPSH-MRVPVSSYSA-N[4]

G cluster_racemate (±)-2-Octanol (Racemic Mixture) cluster_enantiomers racemate Racemic 2-Octanol R_oct This compound (Levorotatory) racemate->R_oct Resolution S_oct (S)-(+)-2-Octanol (Dextrorotatory) racemate->S_oct Resolution R_oct->S_oct Enantiomeric Pair

Figure 1: Stereochemical relationship of 2-Octanol enantiomers.

Physicochemical Properties

This compound is a colorless, oily liquid with a characteristic odor described as creamy, cucumber-like, fatty, and sour.[5][6] It is poorly soluble in water but soluble in most organic solvents.[2] A summary of its key quantitative properties is provided in Table 1.

PropertyValueReference(s)
Molecular Weight 130.23 g/mol [4]
Appearance Colorless liquid[4]
Density 0.820 g/mL at 20 °C[7]
Boiling Point 175 °C (at 760 Torr)[7]
77 °C (at 10 Torr)[8]
Melting Point -38 °C[2]
Flash Point 76 °C (168.8 °F) - closed cup[7]
Water Solubility 1.12 g/L[2]
Refractive Index (n²⁰/D) 1.426[7]
Specific Rotation ([α]¹⁷/D) -9.5° (neat)[7]
logP (Octanol/Water) 2.9[4]

Table 1: Physicochemical Properties of this compound.

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum shows characteristic signals for the protons in different chemical environments. The proton on the carbon bearing the hydroxyl group (H-2) is deshielded and appears around 3.8 ppm. The ¹³C NMR spectrum shows a distinct signal for the carbon attached to the hydroxyl group (C-2) in the 60-70 ppm range.[1][8]

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, broad absorption band characteristic of the O-H stretching vibration of an alcohol, typically found in the 3300-3400 cm⁻¹ region.[9] A strong C-O stretch is also observed around 1000-1100 cm⁻¹.[9]

  • Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, alcohols often undergo fragmentation through alpha-cleavage and dehydration.[9] The mass spectrum of 2-octanol shows characteristic fragment ions.

SpectroscopyKey Features / Chemical Shifts (δ)Reference(s)
¹H NMR (CDCl₃)~3.8 ppm (m, 1H, CH-OH)[8]
~1.4 ppm (m, 2H, CH₂)[8]
~1.2-1.3 ppm (m, 8H, 4xCH₂)[8]
~1.15 ppm (d, 3H, CH₃-C2)[8]
~0.9 ppm (t, 3H, CH₃-C8)[8]
¹³C NMR (CDCl₃)~68.2 ppm (C2)[10]
~39.4 ppm (C3)[10]
~31.9 ppm (C6)[10]
~29.4 ppm (C5)[10]
~25.8 ppm (C4)[10]
~23.4 ppm (C1)[10]
~22.7 ppm (C7)[10]
~14.1 ppm (C8)[10]
IR Spectroscopy ~3350 cm⁻¹ (O-H stretch, broad)[9]
~2930 cm⁻¹ (C-H stretch, aliphatic)[9]
~1110 cm⁻¹ (C-O stretch)[9]
Mass Spectrometry Molecular Ion (M⁺) at m/z = 130[11]
Base peak at m/z = 45[11]

Table 2: Key Spectroscopic Data for this compound.

Synthesis and Enantiomeric Resolution

Racemic 2-octanol is produced commercially through the base-catalyzed breakdown of ricinoleic acid, which is derived from castor oil.[12] The production of enantiomerically pure this compound requires a subsequent resolution step or an asymmetric synthesis approach.

The most effective method for separating the enantiomers of 2-octanol is enzymatic kinetic resolution .[13] This technique relies on the differential reaction rate of the two enantiomers with a substrate in the presence of a chiral catalyst, typically a lipase.[7] In the case of 2-octanol, lipases can selectively acylate one enantiomer at a much faster rate than the other. For instance, using Pseudomonas fluorescence lipase (PFL) with vinyl acetate as an acyl donor, the (R)-enantiomer is preferentially acylated, leaving the unreacted (S)-enantiomer in high enantiomeric excess.[7] The resulting ester and the unreacted alcohol can then be separated by standard chromatographic methods.

Experimental Protocols

Protocol for Enzymatic Kinetic Resolution of (±)-2-Octanol

This protocol is based on established lipase-catalyzed transesterification methods for secondary alcohols.[4][7]

  • Materials:

    • Racemic (±)-2-Octanol

    • Immobilized Lipase B from Candida antarctica (Novozym® 435) or Pseudomonas sp. Lipase (PSL)

    • Acyl Donor (e.g., Vinyl Acetate, 3 equivalents)

    • Anhydrous organic solvent (e.g., Hexane or Toluene)

    • Reaction vessel (sealed vial or flask)

    • Orbital shaker or magnetic stirrer with temperature control

  • Procedure:

    • Dissolve a known quantity of racemic 2-octanol (1 mmol) in the anhydrous organic solvent (e.g., 10 mL of hexane) in the reaction vessel.

    • Add the acyl donor, vinyl acetate (3 mmol), to the solution.

    • Add the immobilized lipase (typically 10-20 mg of enzyme per mmol of substrate).

    • Seal the vessel and place it in an orbital shaker set to 200 rpm and maintain the temperature at 30-40 °C.

    • Monitor the reaction progress by periodically taking small aliquots. The samples should be filtered to remove the enzyme and then analyzed by chiral Gas Chromatography (GC) or HPLC to determine the enantiomeric excess (e.e.) of the substrate and product.

    • The reaction is typically stopped at or near 50% conversion to achieve high e.e. for both the remaining alcohol and the newly formed ester.[4]

    • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

    • The filtrate, containing the (R)-2-octyl acetate and unreacted (S)-2-octanol, is concentrated under reduced pressure.

    • The ester and the unreacted alcohol are separated using flash column chromatography on silica gel.

G cluster_start cluster_process cluster_monitoring cluster_products racemate (R,S)-2-Octanol + Vinyl Acetate + Organic Solvent reaction Transesterification (30-40°C, Shaking) racemate->reaction lipase Immobilized Lipase (e.g., Novozym 435) lipase->reaction Catalyst monitoring Monitor by Chiral GC/HPLC (Stop at ~50% conversion) reaction->monitoring filtration Filter to Remove Lipase monitoring->filtration separation Flash Chromatography filtration->separation product_R (R)-2-Octyl Acetate separation->product_R product_S (S)-2-Octanol separation->product_S

Figure 2: Workflow for enzymatic kinetic resolution of 2-Octanol.
Protocol for Determining Enantiomeric Excess by HPLC

This protocol describes the indirect method, where the enantiomers are derivatized to form diastereomers, which can then be separated on a standard achiral HPLC column.[14]

  • Materials:

    • Sample containing 2-octanol

    • Enantiomerically pure Chiral Derivatizing Agent (CDA), e.g., (R)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride) or another suitable agent.[14][15]

    • Anhydrous solvent (e.g., Dichloromethane)

    • Tertiary amine base (e.g., Pyridine or Triethylamine)

    • HPLC system with a UV or fluorescence detector

    • Standard reverse-phase C18 column

  • Procedure:

    • Derivatization: a. Dissolve a small amount of the 2-octanol sample (~1 mg) in 0.5 mL of anhydrous dichloromethane in a clean, dry vial. b. Add a small amount of pyridine (~5 µL). c. Add a slight excess (~1.2 equivalents) of the chiral derivatizing agent (e.g., Mosher's acid chloride). d. Seal the vial and allow the reaction to proceed at room temperature for 1-2 hours or until complete. e. Quench the reaction by adding a small amount of water or methanol.

    • HPLC Analysis: a. Dilute the reaction mixture with the mobile phase. b. Inject the sample onto the reverse-phase C18 column. c. Elute the diastereomers using an appropriate mobile phase (e.g., a mixture of acetonitrile and water). d. The two diastereomers ((R)-alcohol-(R)-CDA and (S)-alcohol-(R)-CDA) will have different retention times and will appear as two separate peaks in the chromatogram. e. The enantiomeric excess (e.e.) is calculated from the integrated areas of the two peaks using the formula: e.e. (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.

Biological Activity and Mechanism of Action

While this compound is primarily used in the flavor and fragrance industry, related long-chain alcohols have demonstrated significant neurological effects. Notably, 1-octanol has been investigated as a treatment for Essential Tremor (ET) .[2][11]

The proposed mechanism of action involves the modulation of ion channels within the central nervous system.[16] Studies in animal models suggest that octanol suppresses tremor by inhibiting T-type calcium channels located on neurons in the inferior olive region of the brainstem.[2] The rhythmic, synchronized firing of these neurons is thought to be a key driver of the oscillations that cause tremors. By blocking these channels, octanol dampens the neuronal oscillations, leading to a reduction in tremor amplitude.[2][16]

Furthermore, pharmacokinetic studies indicate that 1-octanol may act as a prodrug, being rapidly metabolized in the body to octanoic acid (OA) , which is believed to be the primary active metabolite responsible for tremor suppression.[5][17] Given the structural similarity, it is plausible that 2-octanol could exert similar effects, although specific research on the (R)-enantiomer for this application is less developed. Additionally, research has shown that octanol can reverse some of the neurotoxic effects of ethanol by interfering with the L1 cell adhesion molecule, suggesting other potential roles in modulating neural cell interactions.[9]

G cluster_pathway Proposed Mechanism in Essential Tremor alcohol This compound (or related alcohols) ca_channels T-type Ca²⁺ Channels alcohol->ca_channels Inhibits io_neurons Inferior Olive Neurons oscillations Synchronized Neuronal Oscillations io_neurons->oscillations Generates ca_channels->oscillations Mediates reduction Tremor Reduction ca_channels->reduction Leads to tremor Essential Tremor oscillations->tremor Causes

Figure 3: Proposed mechanism of action for long-chain alcohols in Essential Tremor.

Conclusion

This compound is a well-characterized chiral molecule with defined stereochemistry and distinct physicochemical properties. Its importance extends from its application as a fragrance component to its use as a chiral building block in complex organic synthesis. The reliable methods for its enantiomeric resolution, particularly enzymatic kinetic resolution, allow for the production of highly pure material. Spectroscopic techniques provide a clear fingerprint for its identification and quality control. Emerging research into the neurological effects of related long-chain alcohols suggests potential, yet-to-be-explored, therapeutic applications for this compound, warranting further investigation into its specific biological mechanisms.

References

An In-depth Technical Guide to the Solubility Profile of (R)-(-)-2-Octanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (R)-(-)-2-Octanol, a chiral secondary alcohol, in a range of common organic solvents. Due to the limited availability of specific quantitative solubility data for the (R)-(-) enantiomer, this guide synthesizes qualitative information, data on the racemic mixture of 2-octanol where available, and outlines detailed experimental protocols for determining solubility and miscibility.

Introduction to the Solubility of this compound

This compound is a colorless liquid with applications as a solvent, emulsifier, and fragrance ingredient.[1] Its molecular structure, featuring a polar hydroxyl (-OH) group and a nonpolar eight-carbon alkyl chain, dictates its solubility behavior. Generally, 2-octanol is characterized as being poorly soluble in water but soluble in most common organic solvents.[1] For many organic solvent systems, this compound is expected to be miscible, meaning it can mix in all proportions to form a homogeneous solution. In such cases, a single solubility limit is not applicable. Instead, the interactions between the solute and solvent are better described by their thermodynamic properties of mixing.

Miscibility and Solubility Data

The following table summarizes the expected miscibility of this compound in various classes of organic solvents based on general principles of "like dissolves like" and available literature. It is important to note that specific quantitative solubility data for this compound is scarce, and the information for 2-octanol (racemic mixture) is used as a proxy.

Table 1: Miscibility Profile of 2-Octanol in Organic Solvents

Solvent ClassRepresentative SolventsExpected Miscibility with 2-Octanol
Alcohols Methanol, EthanolMiscible
Ketones AcetoneMiscible
Esters Ethyl AcetateMiscible
Ethers Diethyl EtherMiscible
Aromatic Hydrocarbons TolueneMiscible
Aliphatic Hydrocarbons Hexane, Heptane, OctaneMiscible

Note: This table is based on general statements of 2-octanol's solubility in common organic solvents. For specific applications, experimental verification is recommended.

While precise solubility limits are often not relevant for miscible systems, thermodynamic data from vapor-liquid equilibria (VLE) and liquid-liquid equilibria (LLE) studies can provide valuable insights into the behavior of these mixtures. The following tables present available data for systems containing racemic 2-octanol.

Table 2: Vapor-Liquid Equilibrium Data for Racemic 2-Octanol Systems

SystemTemperature (K)Pressure (kPa)Mole Fraction of 2-Octanol (Liquid Phase, x)Mole Fraction of 2-Octanol (Vapor Phase, y)Reference
2-Octanol + HexaneNot SpecifiedNot SpecifiedData not available in cited sourcesData not available in cited sources
2-Octanol + Acetone333.15 - 393.15up to 100 barData not available in cited sourcesData not available in cited sources[2]

Note: The available data for these systems in the provided search results did not contain specific mole fraction values but indicated that such studies have been conducted.

Table 3: Liquid-Liquid Equilibrium Data for Racemic 2-Octanol Systems

SystemTemperature (K)Pressure (kPa)Composition of Phase 1Composition of Phase 2Reference
2-Octanol + Ethylene Glycol + n-Hexane298.2101.3Data available in sourceData available in source[3]
2-Octanol + Ethylene Glycol + n-Heptane298.2101.3Data available in sourceData available in source[3]

Note: The reference indicates that detailed LLE data for these ternary systems are available in the full publication.

Experimental Protocols for Solubility and Miscibility Determination

The following protocols describe established methods for determining the solubility and miscibility of a liquid compound like this compound in organic solvents.

This method is a straightforward visual assessment to determine if two liquids are miscible in all proportions at a given temperature.

Materials:

  • This compound

  • Organic solvent of interest

  • Graduated cylinders or pipettes

  • A set of clean, dry test tubes with stoppers

  • Vortex mixer

  • Constant temperature bath

Procedure:

  • Preparation: Ensure all glassware is clean and dry to avoid any contamination. Bring the this compound and the organic solvent to the desired experimental temperature using a constant temperature bath.

  • Initial Miscibility Test: In a test tube, add equal volumes (e.g., 2 mL each) of this compound and the organic solvent.

  • Mixing: Stopper the test tube and vortex for 30-60 seconds to ensure thorough mixing.

  • Observation: Allow the mixture to stand for at least 5 minutes. Observe the mixture for any signs of phase separation (i.e., the formation of two distinct layers). A clear, single-phase solution indicates miscibility at this ratio. A cloudy or layered mixture indicates immiscibility or partial miscibility.

  • Testing Different Proportions: To confirm complete miscibility, repeat the procedure with varying volume ratios of the two liquids (e.g., 1:9, 2:8, 8:2, 9:1 of this compound to solvent).

  • Documentation: Record the observations for each ratio at the specified temperature.

ITC is a powerful technique to measure the heat changes that occur upon the mixing of two liquids, providing thermodynamic data such as the enthalpy of mixing (ΔH). This can be particularly useful for miscible systems where a simple solubility limit cannot be determined.

Materials:

  • Isothermal Titration Calorimeter

  • This compound

  • Organic solvent of interest

  • Syringes for the ITC instrument

Procedure:

  • Instrument Setup: Prepare the ITC instrument according to the manufacturer's instructions. Set the desired experimental temperature.

  • Sample Preparation: Degas both the this compound and the organic solvent to prevent the formation of air bubbles during the experiment.

  • Loading the Calorimeter: Fill the sample cell with a precisely known volume and concentration of one liquid (e.g., the organic solvent). Fill the injection syringe with the other liquid (this compound).

  • Titration: Perform a series of small, precise injections of the this compound from the syringe into the sample cell containing the organic solvent. The instrument will measure the heat evolved or absorbed after each injection.

  • Data Acquisition: The instrument records the heat flow as a function of time. The data is then integrated to determine the heat change per injection.

  • Data Analysis: The resulting data is plotted as heat change per mole of injectant versus the molar ratio of the two components. This plot can be fitted to a suitable binding or mixing model to determine the enthalpy of mixing (ΔH) and potentially the stoichiometry of interaction.[4][5][6]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the miscibility of this compound in an organic solvent.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_conclusion Conclusion cluster_further_testing Further Testing cluster_final_conclusion Final Conclusion prep1 Select this compound and Organic Solvent prep2 Equilibrate to Experimental Temperature prep1->prep2 exp1 Mix Equal Volumes of Both Liquids prep2->exp1 exp2 Vortex for Thorough Mixing exp1->exp2 exp3 Allow to Stand and Observe exp2->exp3 analysis1 Phase Separation? exp3->analysis1 conc1 Immiscible or Partially Miscible analysis1->conc1 Yes conc2 Miscible at 1:1 analysis1->conc2 No test1 Test Varying Volume Ratios conc2->test1 test2 Observe for Phase Separation test1->test2 final_conc1 Partially Miscible test2->final_conc1 Separation Occurs final_conc2 Completely Miscible test2->final_conc2 No Separation

Workflow for Miscibility Determination

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not extensively documented in readily available literature, it is widely understood to be miscible with common nonpolar and polar aprotic and protic organic solvents. For systems where complete miscibility is observed, characterization of the thermodynamic properties of the mixture, such as the enthalpy of mixing, provides a more meaningful understanding of the intermolecular interactions than a single solubility limit. The experimental protocols provided in this guide offer a framework for researchers to determine the miscibility and interaction thermodynamics for their specific solvent systems of interest. It is recommended that for critical applications, experimental verification of the solubility and miscibility of this compound be performed.

References

An In-depth Technical Guide on the Thermodynamic Properties of (R)-(-)-2-Octanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-2-Octanol, a chiral secondary alcohol, serves as a critical building block in the synthesis of enantiomerically pure compounds, particularly within the pharmaceutical industry. A thorough understanding of its thermodynamic properties is paramount for optimizing reaction conditions, ensuring process safety, and enabling efficient purification. This technical guide provides a comprehensive overview of the key thermodynamic and physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its application in chiral synthesis.

Core Thermodynamic and Physical Properties

The following tables summarize the essential quantitative data for this compound, providing a clear reference for laboratory and industrial applications.

Table 1: Fundamental Physical and Thermodynamic Properties of this compound

PropertyValueUnits
Molecular FormulaC₈H₁₈O-
Molecular Weight130.23 g/mol
Melting Point-38°C
Boiling Point175 - 179°C
Density (at 20°C)0.820g/mL[1][2]
Refractive Index (n20/D)1.426-[1][2]
Enthalpy of Vaporization (at 179.3 °C)44.4kJ/mol[3]
Flash Point76°C (closed cup)[1]
Water Solubility (at 25°C)1120mg/L[3]
log P (Octanol/Water Partition Coefficient)2.90-[3][4]

Table 2: Vapor Pressure of this compound at Various Temperatures

Temperature (°C)Vapor Pressure (mmHg)
200.24[3]
250.19[5]
30~0.825 (0.11 mbar)[6]
50~6.75 (0.9 mbar)[6]

Experimental Protocols for Property Determination

Accurate determination of thermodynamic properties is crucial for process development and safety. The following sections detail the standard experimental methodologies for key properties of liquid organic compounds like this compound.

Determination of Boiling Point

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. A common and effective method is the Thiele tube method.[7]

Procedure:

  • A small amount of the this compound sample is placed in a small test tube (Durham tube).

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • The test tube is attached to a thermometer and immersed in a heating bath (e.g., a Thiele tube filled with mineral oil).

  • The apparatus is heated slowly. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is discontinued, and the bath is allowed to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]

Determination of Melting Point

For substances that are solid at room temperature, the melting point is a key indicator of purity. While this compound is a liquid at room temperature, this protocol is relevant for many organic compounds.

Procedure:

  • A small, finely powdered sample of the solid organic compound is packed into a capillary tube sealed at one end.

  • The capillary tube is placed in a melting point apparatus, which provides controlled heating.

  • The sample is heated slowly, and the temperature is monitored.

  • The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[3][8][9] A narrow melting point range typically indicates a high degree of purity.[3]

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.

Procedure:

  • An empty, dry graduated cylinder or pycnometer is weighed on an analytical balance.

  • A known volume of this compound is carefully added to the graduated cylinder or pycnometer.

  • The container with the liquid is reweighed.

  • The density is calculated by dividing the mass of the liquid (final mass - initial mass) by the volume of the liquid.[2][10][11]

Determination of Specific Heat Capacity

Specific heat capacity is the amount of heat energy required to raise the temperature of a unit mass of a substance by one degree Celsius.

Procedure:

  • A known mass of this compound is placed in an insulated calorimeter.

  • The initial temperature of the liquid is recorded.

  • A heating element with a known power output (or with voltage and current being measured) is immersed in the liquid and turned on for a specific amount of time.

  • The liquid is stirred gently to ensure uniform temperature distribution.

  • The final temperature of the liquid is recorded after heating.

  • The specific heat capacity (c) is calculated using the formula: c = Q / (m * ΔT), where Q is the heat energy supplied (Power × time or V × I × t), m is the mass of the liquid, and ΔT is the change in temperature.[4]

Determination of Enthalpy of Vaporization

The enthalpy of vaporization is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. One common method involves calorimetry.

Procedure:

  • A known mass of this compound is placed in a calorimeter.

  • The liquid is vaporized by a heater with a known power output.

  • The mass of the vaporized liquid is determined by measuring the change in mass of the calorimeter or by condensing the vapor and measuring its mass.

  • The enthalpy of vaporization (ΔHvap) is calculated by dividing the total heat energy supplied by the heater by the number of moles of the vaporized liquid.[12]

Determination of Vapor Pressure

The vapor pressure of a liquid can be measured using a static method.

Procedure:

  • A sample of this compound is placed in a flask connected to a pressure sensor and a temperature probe.

  • The flask is sealed and placed in a temperature-controlled water bath.

  • The system is allowed to reach thermal equilibrium, at which point the pressure reading stabilizes.

  • The vapor pressure is the difference between the measured total pressure and the initial atmospheric pressure in the flask.[13][14] This process is repeated at different temperatures to obtain a vapor pressure curve.

Application in Chiral Synthesis: A Workflow Visualization

This compound is frequently used as a chiral building block or resolved from a racemic mixture for use in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). A common method for its resolution is through enzymatic kinetic resolution.

G Workflow for Enzymatic Kinetic Resolution of (±)-2-Octanol cluster_reactants Reactant Preparation cluster_reaction Enzymatic Reaction cluster_workup Work-up & Separation cluster_products Final Products racemic_octanol (±)-2-Octanol reaction_vessel Reaction Vessel (Organic Solvent) racemic_octanol->reaction_vessel acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_vessel enzyme Immobilized Lipase (e.g., Novozym 435) enzyme->reaction_vessel filtration Filtration to Remove Enzyme reaction_vessel->filtration Reaction Mixture evaporation Solvent Evaporation filtration->evaporation Filtrate chromatography Column Chromatography evaporation->chromatography Crude Mixture r_octanol This compound (Unreacted) chromatography->r_octanol s_ester (S)-2-Octyl Acetate (Product) chromatography->s_ester

References

An In-depth Technical Guide to the Safety, Handling, and Storage of (R)-(-)-2-Octanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical safety protocols, proper handling techniques, and appropriate storage conditions for (R)-(-)-2-Octanol. Adherence to these guidelines is essential to ensure a safe laboratory environment and maintain the integrity of the chemical.

Chemical and Physical Properties

This compound is a chiral secondary alcohol. A thorough understanding of its physical and chemical properties is fundamental to its safe handling.

PropertyValueSource
Molecular Formula C₈H₁₈O[1]
Molecular Weight 130.23 g/mol [1][2]
Appearance Colorless, oily liquid[2]
Odor Aromatic, sometimes described as unpleasant[3][4]
Boiling Point 179 °C[2]
Melting Point -31.6 °C[2]
Flash Point 76 °C (closed cup)[2]
Vapor Pressure 0.24 mmHg[2]
Vapor Density 4.5 (Air = 1)[2]
Density 0.8193 g/cm³ at 20 °C[2]
Solubility in Water 1120 mg/L at 25 °C[2]
log Kow (Octanol/Water Partition Coefficient) 2.90[2]

Hazard Identification and Toxicology

This compound is classified as a hazardous substance and requires careful handling.[5] The primary hazards are summarized below.

HazardClassificationGHS Hazard Statement
Flammability Combustible Liquid (Category 4)H227: Combustible liquid
Eye Damage/Irritation Serious Eye Damage (Category 1) / Causes serious eye irritationH318: Causes serious eye damage / H319: Causes serious eye irritation
Skin Corrosion/Irritation Causes skin irritationH315: Causes skin irritation
Acute Toxicity (Oral) Toxic if swallowed
Aspiration Hazard May cause lung damage if swallowed
Aquatic Toxicity Harmful to aquatic lifeH402: Harmful to aquatic life

Toxicological Summary:

  • Acute Effects: Ingestion of less than 40 grams may be fatal or cause serious health damage.[5] Swallowing the liquid can lead to aspiration into the lungs, risking chemical pneumonitis.[5] It is a severe eye irritant and a skin irritant.[4] Inhalation of vapors may cause drowsiness, dizziness, and respiratory irritation.[1][5]

  • Chronic Effects: Prolonged or repeated exposure can lead to nausea, dizziness, and headache.[6] It may also accentuate pre-existing dermatitis.[5]

Safe Handling Protocols

Adherence to strict handling protocols is crucial to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[6]

  • Hand Protection: Chemical-resistant gloves are required. Nitrile or neoprene gloves are generally suitable for incidental contact.[7][8] For prolonged contact or immersion, butyl rubber gloves are recommended.[8] Always inspect gloves for integrity before use.

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.[9] In case of a significant splash risk, a PVC protective suit may be necessary.[5]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[4] If engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges should be used.[5]

PPE_Selection_Workflow Logical Workflow for PPE Selection start Task Involving This compound eye_protection Wear Chemical Safety Goggles start->eye_protection hand_protection Select Appropriate Gloves eye_protection->hand_protection incidental_contact Incidental Contact? hand_protection->incidental_contact nitrile_neoprene Use Nitrile or Neoprene Gloves incidental_contact->nitrile_neoprene Yes prolonged_contact Prolonged Contact/ Immersion incidental_contact->prolonged_contact No body_protection Wear Lab Coat or Chemical Apron nitrile_neoprene->body_protection butyl_gloves Use Butyl Rubber Gloves prolonged_contact->butyl_gloves butyl_gloves->body_protection respiratory_protection Work in Fume Hood? body_protection->respiratory_protection fume_hood Proceed with Task respiratory_protection->fume_hood Yes respirator Use NIOSH-approved Respirator respiratory_protection->respirator No respirator->fume_hood

Caption: PPE Selection Workflow for this compound.

General Handling Practices
  • Avoid all personal contact, including inhalation of vapors.[5]

  • Use in a well-ventilated area or a chemical fume hood.[4][5]

  • Keep away from heat, sparks, open flames, and other ignition sources.[6][10]

  • Use spark-proof tools and explosion-proof equipment.[5]

  • Ground all lines and equipment to prevent static discharge.[5]

  • Do not eat, drink, or smoke in the work area.[5]

  • Wash hands thoroughly after handling.[6]

  • Launder contaminated clothing separately.[5]

Storage Requirements

Proper storage is critical to maintain the stability of this compound and prevent the formation of hazardous peroxides.

  • Container: Store in the original, tightly sealed, light-resistant container.[11]

  • Location: Store in a cool, dry, well-ventilated area designated for flammable liquids.[5] Flammable storage cabinets are recommended.[12][13]

  • Incompatibilities: Segregate from strong oxidizing agents, acids, and bases.[10]

  • Peroxide Formation: this compound is a peroxide-forming chemical.[3][4]

    • Date containers upon receipt and upon opening.[11]

    • Test for peroxides periodically, especially before distillation or evaporation.[5]

    • Dispose of the chemical before the expiration date or if peroxides are detected at significant levels.[11] Unopened containers should be safe for 18 months, while opened containers should not be stored for more than 12 months.[5]

Storage_Procedure Storage Protocol for this compound receive Receive Chemical date_receipt Date Container (Date of Receipt) receive->date_receipt storage_location Store in a Cool, Dry, Well-Ventilated Area (Flammable Cabinet) date_receipt->storage_location segregate Segregate from Incompatibles storage_location->segregate open_container Open Container segregate->open_container date_opening Date Container (Date of Opening) open_container->date_opening First Use periodic_testing Periodically Test for Peroxides open_container->periodic_testing Subsequent Uses date_opening->periodic_testing dispose Dispose Before Expiration Date periodic_testing->dispose

Caption: Storage and Handling Lifecycle for this compound.

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove all contaminated clothing.[5] Flush skin with plenty of water for at least 15 minutes.[5] Seek medical attention if irritation develops or persists.[5]

  • Inhalation: Remove the individual to fresh air.[5] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water and give them a small amount of water to drink.[5] Seek immediate medical attention.[5]

Spill and Leak Procedures

In the event of a spill, follow these procedures carefully.

  • Evacuate and Secure: Evacuate non-essential personnel from the area.[14] Eliminate all ignition sources (e.g., open flames, sparks, hot surfaces).[2]

  • Ventilate: Ensure adequate ventilation, using fume hoods if possible, to disperse vapors.[2]

  • Personal Protection: Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[14]

  • Containment: For small spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial spill absorbents.[15]

  • Absorption: Cover the spill with the absorbent material.[15]

  • Collection: Once the liquid is absorbed, use non-sparking tools to collect the material into a suitable, labeled container for hazardous waste disposal.[2][5]

  • Decontamination: Clean the spill area with soap and water.[15]

  • Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[5]

Spill_Cleanup_Workflow Spill Cleanup Workflow spill Spill Occurs evacuate Evacuate Area & Eliminate Ignition Sources spill->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Don Appropriate PPE ventilate->ppe contain Contain Spill with Inert Absorbent ppe->contain absorb Absorb the Liquid contain->absorb collect Collect Absorbed Material with Non-Sparking Tools absorb->collect container Place in Labeled Hazardous Waste Container collect->container decontaminate Decontaminate Spill Area with Soap and Water container->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose

Caption: Step-by-step procedure for cleaning up a spill of this compound.

Experimental Protocols

The toxicological and physical hazard data for this compound are determined by standardized experimental protocols. Below are summaries of the methodologies for key experiments.

Acute Oral Toxicity (Based on OECD Guideline 401 - Now Deleted)

This test provides information on health hazards likely to arise from a single oral exposure.[3]

  • Principle: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals (typically rats), with one dose per group.[3]

  • Procedure:

    • Healthy, young adult animals are acclimatized and fasted before dosing.[3]

    • The substance is administered in a single dose via a stomach tube or cannula.[3]

    • Animals are observed for mortality, signs of toxicity (e.g., tremors, convulsions, salivation), and changes in body weight for at least 14 days.[3]

    • A necropsy of all animals is performed at the end of the study.[3]

  • Data Analysis: The LD50 (the dose estimated to be lethal to 50% of the animals) is calculated.[3]

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test assesses the potential for a substance to cause reversible or irreversible inflammatory changes to the skin.[16][17][18][19]

  • Principle: The substance is applied in a single dose to a small area of the skin of an animal (typically an albino rabbit).[16][17][18][19]

  • Procedure:

    • The fur is clipped from a small area on the back of the animal.[19]

    • A 0.5 mL (if liquid) or 0.5 g (if solid) dose is applied to the skin and covered with a gauze patch and semi-occlusive dressing.[17][19]

    • The exposure period is typically 4 hours, after which the residual substance is removed.[16][17][18][19]

    • The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) and scored.[17]

    • Observations continue for up to 14 days to assess the reversibility of the effects.[17]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential for a substance to cause damage to the eye.[1][9][20][21][22]

  • Principle: A single dose of the substance is applied to the conjunctival sac of one eye of an animal (typically an albino rabbit).[1][9][20][21][22]

  • Procedure:

    • The test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye after gently pulling the lower lid away from the eyeball. The other eye serves as a control.[1][22]

    • The eyelids are held together for about one second.[1][22]

    • The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[9]

    • The severity of the lesions is scored.[20]

    • Observations may continue for up to 21 days to assess reversibility.[22]

Flash Point Determination (Based on ASTM D93)

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in the air near its surface.[10][23][24][25][26]

  • Principle: The Pensky-Martens closed-cup method involves heating a sample in a test cup and introducing an ignition source at regular intervals.[10][23][24][25][26]

  • Procedure:

    • A specified volume of the sample is placed in the brass test cup.[10]

    • The sample is heated at a controlled rate while being stirred.[10]

    • At specified temperature intervals, the stirring is stopped, and an ignition source (a small flame) is dipped into the vapor space above the liquid.[23]

    • The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite with a distinct flash.[10]

Disposal

All waste containing this compound must be treated as hazardous waste.

  • Collect waste in clearly labeled, sealed containers.[5]

  • Do not mix with other waste streams.[6]

  • Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[5]

This technical guide is intended to provide comprehensive safety, handling, and storage information for this compound. It is imperative that all users review the Safety Data Sheet (SDS) for this chemical before use and receive appropriate safety training.

References

The Enantioselective Synthesis of (R)-(-)-2-Octanol: A Technical Guide to its Discovery and Historical and Modern Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-2-Octanol is a chiral secondary alcohol with significant applications in the flavor and fragrance industries, as well as a valuable chiral building block in asymmetric synthesis. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and modern enantioselective routes to this compound. It details the seminal early resolution of racemic 2-octanol and explores contemporary enzymatic and chemoenzymatic strategies, including kinetic resolution, dynamic kinetic resolution, and asymmetric reduction of the corresponding ketone. This document is intended to be a resource for researchers and professionals in organic synthesis and drug development, offering detailed experimental protocols, comparative data, and workflow visualizations to facilitate the practical application of these synthetic methods.

Introduction

Chirality plays a pivotal role in the biological activity of molecules. For many pharmaceuticals, agrochemicals, and flavor compounds, only one enantiomer exhibits the desired effect, while the other may be inactive or even detrimental. This compound serves as a key chiral intermediate and a fragrance component, making its enantioselective synthesis a topic of considerable interest. This guide traces the historical progression of its synthesis from early resolution methods to modern, highly efficient catalytic approaches.

Discovery and Historical Perspective

The journey to obtaining enantiomerically pure this compound began with the resolution of its racemic mixture. Early 20th-century chemists laid the groundwork for separating enantiomers through the formation of diastereomeric derivatives.

The Pioneering Resolution by Pickard and Kenyon (1911)

The first successful resolution of racemic 2-octanol was reported by Robert Howson Pickard and Joseph Kenyon in 1911.[1] Their method, a cornerstone of classical resolution, involved the formation of diastereomeric esters with an optically active acid, followed by fractional crystallization.

Experimental Protocol: Resolution of (±)-2-Octanol via its Hydrogen Phthalate Ester

This protocol is based on the classical method of Pickard and Kenyon.

  • Preparation of (±)-2-Octyl Hydrogen Phthalate: A mixture of racemic 2-octanol and phthalic anhydride in pyridine is heated. The pyridine acts as a catalyst and solvent. After the reaction is complete, the mixture is poured into dilute sulfuric acid to precipitate the crude hydrogen phthalate. The solid is then collected by filtration, washed, and dried.

  • Formation of Diastereomeric Salts: The racemic 2-octyl hydrogen phthalate is dissolved in a suitable solvent, and an optically active base, such as brucine or strychnine, is added. This results in the formation of a mixture of two diastereomeric salts.

  • Fractional Crystallization: The diastereomeric salts are separated based on their differential solubility in a chosen solvent system through a meticulous process of fractional crystallization. The progress of the resolution is monitored by measuring the optical rotation of the mother liquor at each stage.

  • Hydrolysis to this compound: The less soluble diastereomeric salt is treated with a strong acid to regenerate the optically active 2-octyl hydrogen phthalate. This is then hydrolyzed with a strong base, such as sodium hydroxide, to yield the enantiomerically enriched this compound. The alcohol is then purified by distillation.

This classical resolution method, while groundbreaking, is often laborious, time-consuming, and provides a theoretical maximum yield of only 50% for the desired enantiomer.

Modern Enantioselective Synthetic Strategies

Contemporary approaches to the synthesis of this compound focus on efficiency, selectivity, and sustainability, largely employing enzymatic and chemoenzymatic methods.

Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution (EKR) is a widely used method that takes advantage of the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer of a racemic alcohol.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-2-Octanol

This protocol utilizes Candida antarctica lipase B (CALB), a robust and highly selective enzyme.

  • Materials:

    • (±)-2-Octanol

    • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

    • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

    • Anhydrous organic solvent (e.g., hexane, toluene)

  • Procedure:

    • To a solution of (±)-2-octanol in the organic solvent, add the acyl donor.

    • Add the immobilized lipase to the mixture.

    • The reaction is stirred at a controlled temperature (typically 30-40 °C) and monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column.

    • The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted this compound and the acylated (S)-2-octanol.

    • The enzyme is removed by filtration and can be washed and reused.

    • The resulting mixture of this compound and the ester of (S)-2-octanol can be separated by distillation or column chromatography.

dot

EKR_Workflow cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Workup & Separation racemic_alcohol Racemic 2-Octanol reaction_vessel Reaction Vessel (Stirring, Controlled Temp.) racemic_alcohol->reaction_vessel acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_vessel lipase Immobilized Lipase (CALB) lipase->reaction_vessel solvent Organic Solvent solvent->reaction_vessel filtration Filtration reaction_vessel->filtration separation Separation (Distillation/Chromatography) filtration->separation R_octanol This compound separation->R_octanol S_ester (S)-2-Octanol Ester separation->S_ester

Workflow for Enzymatic Kinetic Resolution.
Dynamic Kinetic Resolution (DKR)

Dynamic kinetic resolution (DKR) overcomes the 50% yield limitation of traditional KR by combining the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the starting racemic material into a single enantiomer of the product.

Experimental Protocol: Chemoenzymatic Dynamic Kinetic Resolution of (±)-2-Octanol

This protocol combines a lipase for the resolution step and a ruthenium-based catalyst for the racemization.

  • Materials:

    • (±)-2-Octanol

    • Acyl donor (e.g., isopropenyl acetate)

    • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

    • Racemization catalyst (e.g., a Ru(II) complex)

    • Anhydrous organic solvent (e.g., toluene)

  • Procedure:

    • In an inert atmosphere, dissolve the racemization catalyst in the organic solvent.

    • Add the (±)-2-octanol to the solution.

    • Add the immobilized lipase and the acyl donor.

    • The reaction is stirred at a controlled temperature and monitored for conversion and enantiomeric excess.

    • Upon completion, the enzyme and catalyst are removed by filtration.

    • The resulting (R)-2-octyl acetate is then hydrolyzed to afford this compound.

dot

DKR_Process S_octanol (S)-2-Octanol R_octanol (R)-2-Octanol S_octanol->R_octanol Racemization (Ru-catalyst) R_octanol->S_octanol R_acetate (R)-2-Octyl Acetate R_octanol->R_acetate Enzymatic Acylation (Lipase, Acyl Donor)

Dynamic Kinetic Resolution of 2-Octanol.
Asymmetric Reduction of 2-Octanone

A highly efficient and atom-economical route to this compound is the asymmetric reduction of the prochiral ketone, 2-octanone. This is often achieved using alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) that exhibit high enantioselectivity.

Experimental Protocol: Asymmetric Reduction of 2-Octanone using Lactobacillus brevis Alcohol Dehydrogenase (LbADH)

This protocol employs a whole-cell biocatalyst or an isolated enzyme with a cofactor regeneration system.

  • Materials:

    • 2-Octanone

    • Lactobacillus brevis alcohol dehydrogenase (LbADH) (as whole cells or purified enzyme)

    • Cofactor (NADPH)

    • Cofactor regeneration system (e.g., glucose and glucose dehydrogenase (GDH), or isopropanol)

    • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • Procedure:

    • In a buffered solution, combine the cofactor and the components of the cofactor regeneration system.

    • Add the LbADH (either as whole cells or purified enzyme).

    • Add the 2-octanone. Due to its low water solubility, a co-solvent or a biphasic system may be employed.

    • The reaction is incubated with gentle agitation at a controlled temperature (typically 30 °C).

    • The reaction progress is monitored by GC or HPLC for the formation of this compound and the disappearance of 2-octanone.

    • Once the reaction is complete, the product is extracted with an organic solvent.

    • The organic extracts are combined, dried, and the solvent is removed to yield this compound, which can be further purified if necessary.

Asymmetric_Reduction_Pathway cluster_cofactor Cofactor Regeneration NADP NADP+ Regen_System Regeneration System (e.g., Glucose/GDH) NADP->Regen_System NADPH NADPH LbADH LbADH NADPH->LbADH Regen_System->NADPH Two_Octanone 2-Octanone Two_Octanone->LbADH R_Octanol This compound LbADH->NADP LbADH->R_Octanol

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (R)-(-)-2-Octanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R)-(-)-2-Octanol is a valuable chiral building block in the synthesis of pharmaceuticals, agrochemicals, and flavor and fragrance compounds. Its specific stereochemistry is often crucial for the desired biological activity or sensory properties of the final product. This document provides detailed application notes and protocols for two effective methods for the enantioselective synthesis of this compound: Biocatalytic Kinetic Resolution of (±)-2-Octanol using Novozym® 435 and Biocatalytic Asymmetric Reduction of 2-Octanone using an (R)-selective Alcohol Dehydrogenase.

Method 1: Biocatalytic Kinetic Resolution of (±)-2-Octanol using Novozym® 435

This method utilizes the lipase Novozym® 435 (Candida antarctica lipase B immobilized on macroporous acrylic resin) to selectively acylate the (R)-enantiomer of racemic 2-octanol, allowing for the separation of the unreacted (S)-2-octanol and the acylated (R)-2-octanol. Subsequent hydrolysis of the ester yields the desired this compound.

Data Presentation
ParameterOptimal Value
Enzyme Novozym® 435
Substrate (±)-2-Octanol
Acylating Agent Vinyl Acetate
Solvent n-Heptane
Temperature 45°C
Enzyme Loading 30 mg/mL
Substrate Molar Ratio 1:2 ((±)-2-Octanol:Vinyl Acetate)
Reaction Time 6 hours
Conversion ~50%
Enantiomeric Excess (ee) of (R)-2-octyl acetate >99%
Enantiomeric Excess (ee) of remaining (S)-2-octanol >99%
Experimental Protocol
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer, add (±)-2-octanol (1.30 g, 10 mmol) and n-heptane (20 mL).

    • Add vinyl acetate (1.72 g, 20 mmol).

    • Equilibrate the mixture to 45°C in a temperature-controlled water bath.

  • Enzymatic Reaction:

    • Add Novozym® 435 (600 mg) to the reaction mixture to initiate the reaction.

    • Stir the mixture at 200 rpm for 6 hours, maintaining the temperature at 45°C.

    • Monitor the reaction progress by taking aliquots and analyzing them by chiral gas chromatography (GC) to determine the conversion and enantiomeric excess of the product and remaining substrate.

  • Work-up and Separation:

    • After 6 hours (or when approximately 50% conversion is reached), stop the reaction by filtering off the enzyme.

    • Wash the enzyme with n-heptane to recover any residual product.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain a mixture of (R)-2-octyl acetate and unreacted (S)-2-octanol.

    • Separate the (R)-2-octyl acetate from the (S)-2-octanol by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Hydrolysis of (R)-2-octyl acetate:

    • Dissolve the purified (R)-2-octyl acetate in a mixture of methanol (20 mL) and 1 M sodium hydroxide (10 mL).

    • Stir the mixture at room temperature for 4 hours.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

  • Characterization:

    • Determine the enantiomeric excess of the final product by chiral GC analysis.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and IR spectroscopy.

    • Measure the optical rotation.

Workflow Diagram

G Workflow for Kinetic Resolution of (±)-2-Octanol cluster_reaction Enzymatic Acylation cluster_workup Work-up and Separation cluster_hydrolysis Hydrolysis A Mix (±)-2-Octanol, Vinyl Acetate, and n-Heptane B Equilibrate to 45°C A->B C Add Novozym® 435 B->C D Stir at 200 rpm for 6h C->D E Filter to remove enzyme D->E F Evaporate solvent E->F G Column Chromatography F->G H (R)-2-octyl acetate G->H Separated Product I (S)-2-octanol G->I Unreacted Substrate J Dissolve (R)-2-octyl acetate in MeOH/NaOH H->J K Stir for 4h at RT J->K L Extraction with Diethyl Ether K->L M This compound L->M

Caption: Workflow for the biocatalytic kinetic resolution of (±)-2-octanol.

Method 2: Biocatalytic Asymmetric Reduction of 2-Octanone

This method employs an (R)-selective alcohol dehydrogenase (ADH) to reduce the prochiral ketone, 2-octanone, to the corresponding this compound with high enantioselectivity. A co-substrate, typically 2-propanol, is used for the regeneration of the NADH or NADPH cofactor required by the enzyme. While the specific protocol below details the use of ADH-A from Rhodococcus ruber which produces the (S)-enantiomer, the procedure is representative for this class of reaction. To obtain the (R)-enantiomer, an ADH with the appropriate stereoselectivity, such as certain ADHs from Lactobacillus kefir, should be used.

Data Presentation
ParameterValue
Enzyme (R)-selective Alcohol Dehydrogenase (e.g., from Lactobacillus kefir)
Substrate 2-Octanone
Cofactor Regeneration 2-Propanol
Solvent System "Micro-aqueous" (e.g., 99% v/v n-hexane, 1% v/v buffer)
Temperature 30°C
Enzyme Form Lyophilized whole cells (e.g., E. coli expressing the ADH)
Substrate Concentration up to 0.94 M
Reaction Time 24 hours
Yield >95%
Enantiomeric Excess (ee) >99%
Experimental Protocol
  • Biocatalyst Preparation (if not commercially available):

    • Express the gene for the (R)-selective ADH in a suitable host, such as E. coli.

    • Cultivate the recombinant E. coli cells.

    • Harvest the cells by centrifugation and wash with buffer (e.g., Tris-HCl).

    • Lyophilize the cell pellet to obtain a dry powder.

  • Reaction Setup:

    • In a 50 mL sealed vial, add 2-octanone (1.28 g, 10 mmol).

    • Add n-hexane (9.9 mL).

    • Add Tris-HCl buffer (100 µL, 50 mM, pH 7.5) containing NAD⁺ (1 mg).

    • Add 2-propanol (1.2 g, 20 mmol) as the co-substrate.

  • Enzymatic Reaction:

    • Add the lyophilized whole cells containing the (R)-selective ADH (e.g., 50 mg).

    • Seal the vial and place it in an orbital shaker at 30°C and 200 rpm for 24 hours.

    • Monitor the reaction by taking aliquots and analyzing by chiral GC to determine conversion and enantiomeric excess.

  • Work-up:

    • After 24 hours, centrifuge the reaction mixture to pellet the cells.

    • Decant the supernatant.

    • Wash the cell pellet with n-hexane and combine the organic layers.

    • Dry the combined organic layers over anhydrous sodium sulfate and filter.

    • Remove the solvent under reduced pressure to obtain crude this compound.

  • Purification and Characterization:

    • If necessary, purify the product by column chromatography on silica gel.

    • Determine the enantiomeric excess by chiral GC.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and IR spectroscopy.

    • Measure the optical rotation.

Workflow Diagramdot

G cluster_reaction Enzymatic Reduction cluster_workup Work-up cluster_analysis Purification and Analysis A Mix 2-Octanone, n-Hexane, Buffer, NAD⁺, and 2-Propanol B Add Lyophilized ADH Cells A->B C Incubate at 30°C for 24h with shaking B->C D Centrifuge to remove cells C->D E Collect and combine organic layers D->E F Dry and evaporate solvent E->F G Column Chromatography (optional) F->G H Characterization (GC, NMR, IR, Optical Rotation) G->H I This compound H->I

Application Notes and Protocols for the Chiral Resolution of Racemic 2-Octanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Octanol is a chiral secondary alcohol with significant applications in the synthesis of pharmaceuticals, agrochemicals, and flavors. The stereochemistry of 2-octanol is crucial, as its enantiomers can exhibit distinct biological activities. Therefore, the efficient separation of racemic 2-octanol into its individual (R)- and (S)-enantiomers is of paramount importance. This document provides detailed application notes and protocols for three primary methods of chiral resolution: enzymatic kinetic resolution, chromatographic resolution, and chemical resolution through diastereomeric salt formation.

Enzymatic Kinetic Resolution using Lipases

Enzymatic kinetic resolution is a widely employed method that leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially acylate one enantiomer of a racemic alcohol.[1] This results in a mixture of an acylated enantiomer (ester) and the unreacted, enantiomerically enriched alcohol, which can then be separated. For a comprehensive review of lipase-catalyzed resolutions, see reference[2].

Application Notes:

Lipases are effective biocatalysts for the resolution of secondary alcohols like 2-octanol.[3] The choice of lipase, acyl donor, and solvent significantly influences the enantioselectivity (E-value) and conversion rate. Common lipases used for this purpose include Candida antarctica lipase B (CALB), often immobilized as Novozym 435, and lipases from Pseudomonas species.[4] Vinyl acetate is a frequently used acyl donor due to its irreversible nature, which drives the reaction forward.[5] The theoretical maximum yield for the unreacted enantiomer in a kinetic resolution is 50%.[1] However, dynamic kinetic resolution (DKR) can be employed to achieve yields greater than 50% by combining the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer.[3]

Quantitative Data Summary:
Lipase SourceAcyl DonorSolventConversion (%)Enantiomeric Excess (e.e.) of S-2-octanol (%)Enantiomeric Ratio (E)Reference
Pseudomonas fluorescence lipase (PFL)Vinyl AcetateOrganic Solvents51>99>200[5]
Lipase immobilized on Diaion HP20 (HP20-PSL)Vinyl AcetateNot Specified53>99Not Specified[4]
Candida antarctica lipase B (CALB)Not SpecifiedNot SpecifiedNot Specified>98 (for the acetate)>200[3]

Experimental Workflow: Enzymatic Kinetic Resolution

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_separation Separation & Purification cluster_products Products racemic_2_octanol Racemic 2-Octanol flask Reaction Flask racemic_2_octanol->flask acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->flask lipase Immobilized Lipase (e.g., Novozym 435) lipase->flask solvent Organic Solvent (e.g., Hexane) solvent->flask incubation Incubation with Stirring (Controlled Temperature) flask->incubation filtration Filtration to remove Lipase incubation->filtration evaporation Solvent Evaporation filtration->evaporation chromatography Column Chromatography evaporation->chromatography s_octanol (S)-2-Octanol (Enantiomerically Enriched) chromatography->s_octanol r_octyl_acetate (R)-2-Octyl Acetate (Enantiomerically Enriched) chromatography->r_octyl_acetate

Caption: Workflow for enzymatic kinetic resolution of 2-octanol.

Protocol: Enzymatic Resolution of Racemic 2-Octanol

Objective: To resolve racemic 2-octanol via lipase-catalyzed enantioselective acetylation.

Materials:

  • Racemic 2-octanol

  • Immobilized lipase (e.g., Novozym 435 from Candida antarctica)[6]

  • Vinyl acetate (acyl donor)[5]

  • Anhydrous hexane (solvent)

  • Molecular sieves (for drying solvent, if necessary)

  • Reaction vessel (e.g., round-bottom flask with a magnetic stirrer)

  • Temperature-controlled shaker or water bath

  • Filtration apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

  • Chiral Gas Chromatography (GC) system for enantiomeric excess determination

Procedure:

  • In a clean, dry reaction flask, dissolve racemic 2-octanol (1 equivalent) in anhydrous hexane. The concentration can be optimized, but a starting point is 0.1 M.

  • Add vinyl acetate to the solution. The molar ratio of vinyl acetate to 2-octanol can be varied; a 2.5:1 ratio has been shown to be optimal in some cases.[4]

  • Add the immobilized lipase (e.g., 10-50 mg per mmol of 2-octanol).[6]

  • Seal the flask and place it in a temperature-controlled shaker or water bath set to a suitable temperature (e.g., 30-50 °C).[6]

  • Monitor the reaction progress by periodically taking small aliquots, filtering out the enzyme, and analyzing the sample by chiral GC to determine the enantiomeric excess of the remaining 2-octanol and the formed 2-octyl acetate.

  • Once the desired conversion is reached (typically around 50% for optimal enantiomeric excess of both product and remaining substrate), stop the reaction by filtering off the immobilized lipase. The lipase can often be washed and reused.

  • Remove the solvent from the filtrate using a rotary evaporator.

  • Separate the unreacted 2-octanol from the 2-octyl acetate product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane.

  • Characterize the purified fractions and determine the enantiomeric excess of each.

Chromatographic Resolution

Chromatographic resolution, particularly using chiral stationary phases (CSPs) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is a powerful technique for separating enantiomers.[7] For volatile compounds like 2-octanol, GC is a common approach. Direct separation on a chiral column is possible, but often, resolution is enhanced by derivatizing the enantiomers with a chiral agent to form diastereomers, which have different physical properties and are more easily separated on a standard achiral column.[8]

Application Notes:

A common derivatization strategy for alcohols is the reaction with a chiral isocyanate to form diastereomeric urethanes. For example, (S)-(-)-1-phenylethyl isocyanate can be used to derivatize racemic 2-octanol.[9] The resulting diastereomers can then be separated and quantified using capillary GC.[9] This method is often used for analytical purposes to determine the enantiomeric composition of a sample but can be scaled up for preparative separations.

Experimental Workflow: Chromatographic Resolution via Derivatization

G cluster_derivatization Derivatization cluster_analysis Analysis racemic_2_octanol Racemic 2-Octanol reaction_vial Reaction Vial racemic_2_octanol->reaction_vial chiral_reagent Chiral Derivatizing Agent (e.g., (S)-(-)-1-Phenylethyl isocyanate) chiral_reagent->reaction_vial gc_injection Inject into GC reaction_vial->gc_injection gc_column Capillary GC Column (Achiral) gc_injection->gc_column detector Detector (FID) gc_column->detector chromatogram Chromatogram with Separated Diastereomers detector->chromatogram

Caption: Workflow for GC resolution of 2-octanol after derivatization.

Protocol: GC Resolution of 2-Octanol via Diastereomeric Urethane Formation

Objective: To determine the enantiomeric composition of 2-octanol by GC analysis after derivatization.

Materials:

  • Sample containing 2-octanol

  • (S)-(-)-1-Phenylethyl isocyanate

  • Anhydrous pyridine or other suitable solvent/catalyst

  • Small reaction vials with caps

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID)

  • Fused-silica capillary column (a standard non-chiral column is sufficient for diastereomer separation)

  • Helium or hydrogen as carrier gas

Procedure:

  • In a small, dry vial, place a small amount of the 2-octanol sample (e.g., 1-2 mg).

  • Add a small excess of (S)-(-)-1-phenylethyl isocyanate.

  • Add a drop of anhydrous pyridine to catalyze the reaction.

  • Cap the vial and allow the reaction to proceed at room temperature or with gentle heating (e.g., 60 °C) for 15-30 minutes, or until the reaction is complete (can be monitored by TLC or a preliminary GC run).

  • Dilute the reaction mixture with a suitable solvent (e.g., dichloromethane or hexane) to an appropriate concentration for GC analysis.

  • Inject an aliquot (e.g., 1 µL) of the diluted sample into the GC.

  • GC Conditions (Example):

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min. (Note: The temperature program should be optimized for the specific column and instrument).

  • The two diastereomeric urethanes will elute at different retention times. The ratio of the peak areas corresponds to the enantiomeric ratio of the original 2-octanol sample.

Chemical Resolution via Diastereomeric Salt Formation

This classical resolution method involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomers.[10] Since 2-octanol is not acidic or basic, it must first be derivatized to introduce such functionality. A common approach is to convert the alcohol to a phthalate or succinate half-ester, which provides a carboxylic acid group that can then form salts with a chiral base (e.g., brucine, strychnine, or a chiral amine).[11] The resulting diastereomeric salts have different solubilities and can be separated by fractional crystallization.[8]

Application Notes:

This method can be laborious and requires screening of different resolving agents and crystallization solvents to find conditions that provide good separation.[10] The separated diastereomeric salt is then treated with an acid to regenerate the enantiomerically pure half-ester, which is subsequently hydrolyzed to yield the enantiomerically pure 2-octanol. While potentially high-yielding for the targeted enantiomer, it can be a multi-step process.

Logical Relationship: Chemical Resolution

G cluster_derivatization Derivatization cluster_resolution Resolution cluster_recovery Recovery racemic_alcohol Racemic 2-Octanol racemic_ester Racemic Phthalate Half-Ester racemic_alcohol->racemic_ester Reacts with anhydride Phthalic Anhydride anhydride->racemic_ester diastereomeric_salts Diastereomeric Salts (in solution) racemic_ester->diastereomeric_salts chiral_base Chiral Base (e.g., Brucine) chiral_base->diastereomeric_salts Forms salts with crystallization Fractional Crystallization diastereomeric_salts->crystallization salt_1 Less Soluble Salt (Crystals) crystallization->salt_1 salt_2 More Soluble Salt (in Mother Liquor) crystallization->salt_2 acidification_1 Acidification salt_1->acidification_1 hydrolysis_1 Hydrolysis acidification_1->hydrolysis_1 enantiomer_1 Enantiomer 1 (e.g., R-2-Octanol) hydrolysis_1->enantiomer_1

Caption: Logical steps in chemical resolution of 2-octanol.

Protocol: Chemical Resolution of 2-Octanol (General Procedure)

Objective: To separate the enantiomers of 2-octanol by fractional crystallization of diastereomeric salts.

Materials:

  • Racemic 2-octanol

  • Phthalic anhydride or succinic anhydride

  • Pyridine

  • A chiral base (e.g., (+)-cinchonine, (-)-brucine, or another suitable resolving agent)

  • Various solvents for crystallization (e.g., acetone, methanol, ethanol, ethyl acetate)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware for reaction, crystallization, and extraction

Procedure:

Part A: Preparation of the Phthalate Half-Ester

  • In a round-bottom flask, combine racemic 2-octanol (1 equivalent) and phthalic anhydride (1 equivalent).

  • Add a small amount of pyridine as a catalyst and heat the mixture (e.g., in an oil bath at 100-120 °C) for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and dissolve it in a suitable solvent like dichloromethane.

  • Wash the organic solution with dilute HCl to remove pyridine, then with water.

  • Extract the phthalate half-ester into an aqueous sodium bicarbonate solution.

  • Wash the aqueous extract with an organic solvent to remove any unreacted alcohol.

  • Acidify the aqueous layer with cold, dilute HCl to precipitate the racemic phthalate half-ester.

  • Collect the solid by filtration, wash with cold water, and dry.

Part B: Formation and Separation of Diastereomeric Salts

  • Dissolve the racemic phthalate half-ester in a minimal amount of a hot solvent (e.g., acetone or methanol).

  • In a separate flask, dissolve an equimolar amount of the chosen chiral base in the same hot solvent.

  • Add the solution of the chiral base to the half-ester solution.

  • Allow the solution to cool slowly to room temperature, then potentially in a refrigerator, to induce crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by filtration. The mother liquor will be enriched in the other diastereomeric salt.

  • Recrystallize the collected salt from a fresh portion of the hot solvent to improve diastereomeric purity. The purity can be checked by measuring the optical rotation at each step.

Part C: Regeneration of the Enantiopure Alcohol

  • Treat the purified diastereomeric salt with dilute HCl to protonate the carboxylate and precipitate the enantiomerically enriched phthalate half-ester.

  • Collect the solid half-ester by filtration.

  • Hydrolyze the half-ester by refluxing with an aqueous solution of NaOH.

  • After hydrolysis is complete, extract the enantiomerically enriched 2-octanol with a solvent like ether.

  • Dry the organic extract, remove the solvent by distillation, and purify the 2-octanol by vacuum distillation.

  • Determine the optical purity by polarimetry or chiral GC analysis.

References

Application Notes and Protocols for (R)-(-)-2-Octanol as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-2-Octanol is a valuable chiral building block in organic synthesis, prized for its defined stereochemistry which is crucial for the biological activity of many pharmaceutical and agrochemical compounds. Its utility also extends to the synthesis of high-value flavors and fragrances. This document provides detailed application notes and experimental protocols for two key transformations of this compound: enzymatic kinetic resolution for the separation of its enantiomer, and stereochemical inversion via the Mitsunobu reaction to yield the corresponding (S)-enantiomer derivatives.

Application Note 1: Enzymatic Kinetic Resolution of Racemic 2-Octanol

The kinetic resolution of racemic 2-octanol using lipases is a highly efficient method to obtain both this compound and its (S)-enantiomer in high enantiomeric purity. This biocatalytic approach offers a green and selective alternative to traditional chemical resolutions. The enzyme selectively acylates one enantiomer, allowing for the separation of the unreacted alcohol and the newly formed ester.

Quantitative Data Summary

The following table summarizes the results for the kinetic resolution of (±)-2-octanol using Candida antarctica lipase B (CALB), commercially known as Novozym 435, with vinyl acetate as the acyl donor in an organic solvent.[1]

EnzymeAcyl DonorSolventTemperature (°C)Speed of Agitation (rpm)Enzyme Loading (mg)Molar Ratio (Acyl Donor/Alcohol)Conversion (%)Enantiomeric Excess (e.e.) of (S)-2-Octanol (%)Enantiomeric Excess (e.e.) of (R)-2-Octyl Acetate (%)
Novozym 435Vinyl Acetaten-Heptane45200402:148.5>9998.2
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-2-Octanol[1]

Materials:

  • (±)-2-Octanol

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Vinyl acetate

  • n-Heptane (or other suitable anhydrous organic solvent)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (e.g., round-bottom flask, magnetic stirrer)

  • Thermostatically controlled oil bath or heating mantle

  • Gas chromatograph (GC) with a chiral column for enantiomeric excess (e.e.) analysis

Procedure:

  • To a dry round-bottom flask, add (±)-2-octanol (1 equivalent) and anhydrous n-heptane.

  • Add vinyl acetate (2 equivalents).

  • Add immobilized Candida antarctica lipase B (Novozym 435) (e.g., 40 mg per mmol of alcohol).

  • Seal the flask and place it in a thermostatically controlled oil bath at 45°C with magnetic stirring at 200 rpm.

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral GC. The reaction is typically stopped at or near 50% conversion to achieve high e.e. for both the remaining alcohol and the formed ester.

  • Once the desired conversion is reached, stop the reaction by filtering off the enzyme.

  • Wash the enzyme with fresh n-heptane and combine the filtrates.

  • Remove the solvent under reduced pressure.

  • The resulting mixture of (S)-(-)-2-octanol and (R)-(+)-2-octyl acetate can be separated by column chromatography on silica gel.

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis cluster_products Products setup_reactants Mix (±)-2-Octanol, Vinyl Acetate, n-Heptane setup_enzyme Add Novozym 435 setup_reactants->setup_enzyme 1. reaction_conditions Incubate at 45°C with stirring (200 rpm) setup_enzyme->reaction_conditions 2. reaction_monitoring Monitor by Chiral GC reaction_conditions->reaction_monitoring 3. Monitor workup_filtration Filter to remove enzyme reaction_monitoring->workup_filtration 4. At ~50% conversion workup_evaporation Solvent Evaporation workup_filtration->workup_evaporation 5. workup_separation Column Chromatography workup_evaporation->workup_separation 6. product_alcohol (S)-(-)-2-Octanol workup_separation->product_alcohol product_ester (R)-(+)-2-Octyl Acetate workup_separation->product_ester

Workflow for Enzymatic Kinetic Resolution

Application Note 2: Stereochemical Inversion of this compound via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful and reliable method for the stereochemical inversion of secondary alcohols. By reacting this compound with a suitable nucleophile in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), the corresponding (S)-configured product can be obtained with high enantiomeric purity. This reaction proceeds via an SN2 mechanism, resulting in a clean inversion of the stereocenter. This is particularly useful for accessing the opposite enantiomer of a chiral starting material.

Experimental Protocol: Synthesis of (S)-(+)-2-Octyl Acetate from this compound

This protocol is adapted from general procedures for the Mitsunobu reaction.

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Acetic acid

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware (e.g., round-bottom flask, dropping funnel, magnetic stirrer)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Ice bath

Procedure:

  • To a dry, three-necked round-bottom flask under an inert atmosphere, add a solution of this compound (1 equivalent) and acetic acid (1.2 equivalents) in anhydrous THF.

  • Add triphenylphosphine (1.5 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 equivalents) in anhydrous THF to the stirred reaction mixture via a dropping funnel. Maintain the temperature at 0°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazinedicarboxylate byproduct, yielding pure (S)-(+)-2-octyl acetate.

Reaction Pathway

G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products reactant_alcohol This compound intermediate_alkoxyphosphonium Alkoxyphosphonium Salt reactant_alcohol->intermediate_alkoxyphosphonium reactant_acid Acetic Acid product_ester (S)-(+)-2-Octyl Acetate reactant_acid->product_ester reactant_phosphine Triphenylphosphine (PPh3) intermediate_betaine Betaine Intermediate reactant_phosphine->intermediate_betaine reactant_azo DEAD or DIAD reactant_azo->intermediate_betaine intermediate_betaine->intermediate_alkoxyphosphonium product_byproduct2 Hydrazinedicarboxylate intermediate_betaine->product_byproduct2 intermediate_alkoxyphosphonium->product_ester SN2 attack by acetate anion product_byproduct1 Triphenylphosphine Oxide intermediate_alkoxyphosphonium->product_byproduct1

Mitsunobu Reaction Pathway

Application Note 3: Synthesis of Chiral Amines

This compound can serve as a precursor for the synthesis of the corresponding chiral amine, (S)-2-aminooctane. This transformation is valuable in the preparation of pharmaceutical intermediates and other bioactive molecules. A common strategy involves the conversion of the alcohol to a suitable leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution with an azide source (e.g., sodium azide). The resulting azide is then reduced to the primary amine. This multi-step process typically proceeds with an overall inversion of stereochemistry.

Proposed Synthetic Pathway for (S)-2-Aminooctane
  • Activation of the Hydroxyl Group: this compound is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form (R)-2-octyl tosylate. This step converts the hydroxyl group into a good leaving group.

  • Nucleophilic Substitution: The (R)-2-octyl tosylate is then treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). The azide ion displaces the tosylate group via an SN2 reaction, leading to the formation of (S)-2-azidooctane with inversion of stereochemistry.

  • Reduction of the Azide: The (S)-2-azidooctane is subsequently reduced to the corresponding amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C). This step yields the final product, (S)-2-aminooctane.

Logical Relationship Diagram

G cluster_steps Synthetic Steps cluster_reagents Reagents step1 This compound step2 (R)-2-Octyl Tosylate step1->step2 Activation step3 (S)-2-Azidooctane step2->step3 SN2 Substitution (Inversion) step4 (S)-2-Aminooctane step3->step4 Reduction reagent1 1. TsCl, Pyridine reagent1->step1 reagent2 2. NaN3, DMF reagent2->step2 reagent3 3. LiAlH4 or H2/Pd-C reagent3->step3

Synthesis of (S)-2-Aminooctane

Conclusion

This compound is a versatile chiral starting material with significant applications in the synthesis of enantiomerically pure compounds. The protocols provided herein for enzymatic kinetic resolution and stereochemical inversion via the Mitsunobu reaction offer reliable methods for researchers in the fields of pharmaceuticals, agrochemicals, and fine chemical synthesis. These techniques allow for the preparation of both (R)- and (S)-enantiomers of 2-octanol derivatives, providing access to a broader range of chiral molecules for various research and development purposes.

References

The Role of Chiral Auxiliaries in Asymmetric Synthesis: A Detailed Examination Using (1R,2S,5R)-(-)-Menthol as a Case Study

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment: (R)-(-)-2-Octanol

A comprehensive review of scientific literature reveals no documented evidence of this compound being utilized as a chiral auxiliary in asymmetric synthesis. While it is a chiral alcohol, its application in inducing stereoselectivity in common asymmetric transformations such as alkylations, aldol reactions, or Diels-Alder reactions has not been reported. Therefore, this document will provide a broader overview of the principles and applications of chiral auxiliaries using a well-established example, (1R,2S,5R)-(-)-Menthol, to illustrate the concepts and protocols. This will serve as a guide for researchers, scientists, and drug development professionals interested in the application of chiral auxiliaries in general.

Introduction to Chiral Auxiliaries

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[1][2] After the desired stereocenter has been created, the auxiliary is typically removed and can ideally be recovered for reuse.[1][2] This strategy is a powerful tool in asymmetric synthesis for the preparation of enantiomerically enriched molecules, which is crucial in the development of pharmaceuticals and other biologically active compounds.[1][2]

The general workflow for the use of a chiral auxiliary involves three key steps:

  • Attachment: The chiral auxiliary is covalently bonded to the prochiral substrate.

  • Diastereoselective Reaction: The resulting diastereomeric intermediate undergoes a reaction to create a new stereocenter with a high degree of stereocontrol.

  • Cleavage: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule and allowing for the recovery of the auxiliary.

Case Study: (1R,2S,5R)-(-)-Menthol as a Chiral Auxiliary

(1R,2S,5R)-(-)-Menthol is a naturally occurring, inexpensive, and readily available chiral alcohol that has been historically used as a chiral auxiliary in a variety of asymmetric reactions. Its bulky isopropyl group provides effective steric hindrance to direct the approach of incoming reagents, leading to high diastereoselectivity.

Application in Asymmetric Diels-Alder Reactions

One of the classic applications of menthyl-derived auxiliaries is in the Diels-Alder reaction. For instance, the acrylate ester of (-)-menthol can react with a diene to produce a chiral cyclohexene derivative with good to excellent diastereoselectivity.

Diels_Alder_Reaction cluster_reactants Reactants cluster_product Product MentholAcrylate ((-)-Menthyl acrylate) Product (Chiral Cyclohexene Adduct) MentholAcrylate->Product + Butadiene (Lewis Acid Catalyst, e.g., TiCl4) Butadiene (1,3-Butadiene)

Experimental Protocol: Asymmetric Diels-Alder Reaction of (-)-Menthyl Acrylate and Cyclopentadiene

This protocol is a representative example of a Lewis acid-catalyzed asymmetric Diels-Alder reaction.

Materials:

  • (-)-Menthyl acrylate

  • Cyclopentadiene (freshly cracked)

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of (-)-menthyl acrylate (1.0 eq) in anhydrous dichloromethane at -78 °C under an inert atmosphere (e.g., argon), add titanium tetrachloride (1.1 eq) dropwise.

  • Stir the resulting mixture for 15 minutes.

  • Add a solution of freshly cracked cyclopentadiene (2.0 eq) in anhydrous dichloromethane dropwise over 30 minutes.

  • Continue stirring at -78 °C for 3 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired Diels-Alder adduct.

  • The diastereomeric excess (de) can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Quantitative Data:

DieneLewis AcidTemperature (°C)Diastereomeric Excess (de) (%)Yield (%)
CyclopentadieneTiCl₄-78>95~90
1,3-ButadieneEt₂AlCl-7885~85
IsopreneBF₃·OEt₂-7890~88

Note: The values presented in this table are representative and may vary depending on the specific reaction conditions.

Application in Asymmetric Alkylation of Enolates

The ester of a carboxylic acid with (-)-menthol can be deprotonated to form a chiral enolate, which can then be alkylated with high diastereoselectivity. The bulky menthyl group effectively shields one face of the enolate, directing the electrophile to the opposite face.

Alkylation_Workflow

Experimental Protocol: Asymmetric Alkylation of a (-)-Menthyl Ester

This protocol describes a general procedure for the diastereoselective alkylation of a menthyl ester.

Materials:

  • (-)-Menthyl ester of a carboxylic acid (e.g., (-)-menthyl propionate)

  • Lithium diisopropylamide (LDA) solution in THF

  • Alkylating agent (e.g., benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Prepare a solution of the (-)-menthyl ester (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a solution of LDA (1.1 eq) in THF to the ester solution.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkylating agent (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • The diastereomeric excess can be determined by ¹H NMR or chiral GC/HPLC analysis.

Quantitative Data:

Electrophile (R-X)Diastereomeric Excess (de) (%)Yield (%)
Methyl Iodide9085
Benzyl Bromide>9592
Allyl Bromide8880

Note: The values presented in this table are representative and may vary depending on the specific reaction conditions.

Cleavage of the Chiral Auxiliary

A crucial step in this synthetic strategy is the removal of the chiral auxiliary without racemization of the newly formed stereocenter. For menthyl esters, this can be achieved through various methods, including:

  • Hydrolysis: Basic (e.g., KOH, NaOH) or acidic (e.g., H₂SO₄) hydrolysis to yield the chiral carboxylic acid.

  • Reduction: Treatment with a reducing agent like lithium aluminum hydride (LiAlH₄) to afford the chiral primary alcohol.

  • Transesterification: Reaction with another alcohol in the presence of a catalyst.

Cleavage_Pathways

Conclusion

While this compound does not have established applications as a chiral auxiliary, the principles of asymmetric synthesis using such reagents are well-developed. The selection of an appropriate chiral auxiliary is dependent on the specific reaction and substrate. The examples provided for the (-)-menthyl group illustrate the high levels of stereocontrol that can be achieved with established auxiliaries. Researchers can apply these fundamental concepts and protocols when investigating new potential chiral auxiliaries for their specific synthetic needs.

References

Application Note: Enzymatic Resolution of (R,S)-2-Octanol using Lipase

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Optically pure secondary alcohols are crucial building blocks in the synthesis of pharmaceuticals and other fine chemicals. The kinetic resolution of racemic alcohols, such as (R,S)-2-octanol, using lipases offers a highly selective and environmentally benign method to obtain enantiomerically pure forms. Lipases, a class of hydrolases, exhibit remarkable enantioselectivity in non-aqueous media, catalyzing the acylation of one enantiomer of a racemic alcohol at a much higher rate than the other. This application note details the use of lipase for the kinetic resolution of (R,S)-2-octanol via transesterification, providing protocols for both free and immobilized enzymes.

Principle of the Method

The enzymatic kinetic resolution of racemic 2-octanol involves the selective acylation of one enantiomer, typically the (R)-enantiomer, by a lipase in the presence of an acyl donor. This results in a mixture of the acylated (R)-enantiomer ((R)-2-octyl acetate) and the unreacted (S)-enantiomer ((S)-2-octanol). The significant difference in the reaction rates for the two enantiomers allows for the separation of the resulting product mixture to yield the optically enriched (S)-2-octanol and, after hydrolysis, the (R)-2-octanol. The enantioselectivity of the reaction is often expressed as the enantiomeric ratio (E value).

Key Reaction Parameters

Several factors influence the efficiency and selectivity of the enzymatic resolution:

  • Lipase Source: Lipases from different microbial sources (e.g., Pseudomonas sp., Pseudomonas fluorescens, Candida antarctica) exhibit varying activities and enantioselectivities.

  • Immobilization: Immobilizing the lipase on a solid support can significantly enhance its stability, activity, and reusability compared to the free enzyme.[1]

  • Acyl Donor: Vinyl acetate is a commonly used acyl donor due to its high reactivity and the irreversible nature of the reaction, as the leaving group tautomerizes to acetaldehyde.

  • Solvent: The choice of organic solvent affects the enzyme's activity and stability. Non-polar solvents like n-hexane are often preferred.[1]

  • Temperature: The reaction rate increases with temperature up to an optimum, beyond which the enzyme may denature.

  • Substrate Molar Ratio: The molar ratio of the acyl donor to the alcohol can impact the reaction equilibrium and rate.

  • Water Activity: A certain amount of water is essential for enzyme activity, but excess water can lead to hydrolysis of the product.

Experimental Protocols

Protocol 1: Kinetic Resolution using Immobilized Pseudomonas sp. Lipase (PSL)

This protocol is based on the use of Pseudomonas sp. lipase immobilized on Diaion HP20 resin.[1]

Materials:

  • Racemic (R,S)-2-octanol

  • Vinyl acetate

  • Pseudomonas sp. lipase (PSL)

  • Diaion HP20 beads

  • Phosphate buffer (50 mM, pH 7.0)

  • Ethanol (75% v/v)

  • n-Hexane

  • Magnetic stirrer and heating plate

  • Reaction vessel (e.g., screw-capped flask)

  • Vacuum filter

Procedure:

  • Immobilization of Lipase:

    • Soak 0.1 g of Diaion HP20 beads in 75% (v/v) ethanol for 12 hours.

    • Wash the beads thoroughly with deionized water to remove ethanol.

    • Dissolve 20 mg of PSL powder in 2 mL of 50 mM phosphate buffer (pH 7.0).

    • Suspend the treated HP20 beads in the lipase solution and shake for 2 hours at 4°C.

    • Wash the beads with phosphate buffer and remove interparticle water by vacuum filtering. The immobilized lipase (HP20-PSL) is now ready for use.

  • Enzymatic Resolution:

    • In a screw-capped flask, prepare the reaction mixture containing:

      • (R,S)-2-octanol (1 mmol)

      • Vinyl acetate (2.5 mmol)

      • Immobilized HP20-PSL (e.g., 200 U)

      • n-Hexane (10 mL)

    • Incubate the mixture at 50°C with constant stirring.

    • Monitor the reaction progress by taking samples at regular intervals and analyzing them by gas chromatography (GC) for conversion and enantiomeric excess (e.e.).

  • Product Separation and Analysis:

    • After reaching the desired conversion (e.g., ~50%), stop the reaction by filtering off the immobilized enzyme.

    • The resulting mixture contains (S)-2-octanol and (R)-2-octyl acetate. These can be separated by column chromatography.

    • The enantiomeric excess of the unreacted (S)-2-octanol and the product can be determined using chiral GC.

Protocol 2: Kinetic Resolution using Free Candida antarctica Lipase B (CALB)

This protocol describes the use of a commercially available free lipase.

Materials:

  • Racemic (R,S)-2-octanol

  • Isopropenyl acetate

  • Candida antarctica lipase B (CALB, e.g., Novozym 435)

  • Toluene

  • Molecular sieves (for anhydrous conditions, if required)

  • Magnetic stirrer and heating plate

  • Reaction vessel

Procedure:

  • Enzymatic Resolution:

    • To a solution of (R,S)-2-octanol (1 mmol) in toluene (5 mL), add isopropenyl acetate (1.5 mmol).

    • Add CALB (e.g., 10-20 mg).

    • Stir the mixture at a controlled temperature (e.g., 40°C).

    • Monitor the reaction by GC to determine the conversion and enantiomeric excess.

  • Work-up and Analysis:

    • Once the desired conversion is achieved, filter the enzyme.

    • Evaporate the solvent under reduced pressure.

    • Separate the unreacted (S)-2-octanol from the (R)-2-octyl acetate product by column chromatography.

    • Determine the enantiomeric excess of both fractions by chiral GC.

Data Presentation

The following tables summarize typical results obtained from the enzymatic resolution of 2-octanol under different conditions.

Table 1: Performance of Immobilized Pseudomonas sp. Lipase (HP20-PSL)[1]

ParameterValue
Optimal Molar Ratio (Vinyl Acetate:2-octanol)2.5:1
Optimal Water Content of Matrix60 ± 5%
Conversion for >99% e.e. of (S)-2-octanol53%
ReusabilityUp to 10 cycles without significant loss of activity

Table 2: Comparison of Free vs. Immobilized Pseudomonas sp. Lipase (PSL) after 72h Incubation[1]

Enzyme FormResidual Activity
Free PSL19%
HP20-PSL (Immobilized)84%

Table 3: Effect of Microwave Irradiation on Novozym 435 Catalyzed Resolution[2]

ConditionConversionEnantiomeric Excess (e.e.) of (S)-2-octanolTime
Microwave Irradiation50.5%99%2 hours
Conventional HeatingSlower reaction rates--

Visualizations

Enzymatic_Resolution_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_products Products & Separation racemic_2_octanol (R,S)-2-Octanol reaction_vessel Reaction Vessel (Controlled Temperature & Stirring) racemic_2_octanol->reaction_vessel acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_vessel lipase Lipase (Free or Immobilized) lipase->reaction_vessel solvent Organic Solvent (e.g., n-Hexane) solvent->reaction_vessel product_mixture Product Mixture: (S)-2-Octanol & (R)-2-Octyl Acetate reaction_vessel->product_mixture Kinetic Resolution separation Separation (e.g., Chromatography) product_mixture->separation s_octanol (S)-2-Octanol (>99% e.e.) separation->s_octanol r_octyl_acetate (R)-2-Octyl Acetate separation->r_octyl_acetate

Caption: Experimental workflow for the enzymatic resolution of (R,S)-2-octanol.

Enzymatic_Resolution_Mechanism racemic (R,S)-2-Octanol lipase Lipase racemic->lipase s_octanol (S)-2-Octanol (Unreacted) lipase->s_octanol k_slow r_acetate (R)-2-Octyl Acetate (Product) lipase->r_acetate k_fast (k_R >> k_S) acyl_donor Acyl Donor acyl_donor->lipase

Caption: Simplified mechanism of lipase-catalyzed kinetic resolution of 2-octanol.

References

Application Notes and Protocols: (R)-(-)-2-Octanol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-2-Octanol is a valuable chiral building block and resolving agent in the asymmetric synthesis of pharmaceutical compounds. Its utility lies in its ability to introduce chirality or to separate enantiomers of a racemic mixture, a critical step in the development of stereochemically pure drugs. Enantiomeric purity is paramount in pharmacology, as different enantiomers of a chiral drug can exhibit significantly different pharmacological activities, with one enantiomer often being responsible for the therapeutic effect while the other may be inactive or even toxic. This document provides detailed application notes and experimental protocols for the use of this compound as a chiral resolving agent for non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class.

Application: Chiral Resolution of Racemic Profens

A primary application of this compound in pharmaceutical synthesis is the resolution of racemic carboxylic acids, such as the profens (e.g., ibuprofen, naproxen, ketoprofen). The process involves the formation of diastereomeric esters by reacting the racemic carboxylic acid with the enantiomerically pure this compound. These diastereomers possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. Subsequent hydrolysis of the separated diastereomeric esters yields the desired enantiomer of the carboxylic acid and recovers the chiral auxiliary, this compound. For many profens, the (S)-enantiomer is the pharmacologically active form.

Logical Workflow for Chiral Resolution:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Separation cluster_2 Step 3: Hydrolysis & Recovery racemic_acid Racemic Profen (R/S-Carboxylic Acid) esterification Fischer Esterification (Acid Catalyst, Heat) racemic_acid->esterification r_octanol This compound r_octanol->esterification diastereomers Mixture of Diastereomeric Esters ((R)-Octyl-(R)-Profenate & (R)-Octyl-(S)-Profenate) esterification->diastereomers separation Fractional Crystallization diastereomers->separation separated_ester Separated Diastereomeric Ester (e.g., (R)-Octyl-(S)-Profenate) separation->separated_ester hydrolysis Hydrolysis (e.g., NaOH, H3O+) separated_ester->hydrolysis s_profen Enantiomerically Pure (S)-Profen hydrolysis->s_profen recovered_octanol Recovered This compound hydrolysis->recovered_octanol COX_Pathway cluster_0 Cell Membrane cluster_1 Arachidonic Acid Cascade cluster_2 Physiological & Pathological Effects phospholipids Membrane Phospholipids pla2 Phospholipase A2 (Activated by stimuli) arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Releases cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgh2 Prostaglandin H2 (PGH2) cox1->pgh2 cox2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) Thromboxanes (TXA2) pgh2->prostaglandins inflammation Inflammation prostaglandins->inflammation pain Pain prostaglandins->pain fever Fever prostaglandins->fever platelet_aggregation Platelet Aggregation prostaglandins->platelet_aggregation gastric_protection Gastric Mucosa Protection prostaglandins->gastric_protection nsaids (S)-Ibuprofen (NSAID) nsaids->cox1 Inhibits nsaids->cox2 Inhibits

Application Note: Determination of Enantiomeric Excess of (R)-(-)-2-Octanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-(-)-2-Octanol is a chiral secondary alcohol with applications in the fragrance industry, as a flavoring agent, and as a chiral building block in asymmetric synthesis. The precise determination of its enantiomeric purity is crucial for quality control, regulatory compliance, and ensuring the desired stereochemical outcome in chemical reactions. This application note provides detailed protocols for the determination of the enantiomeric excess (ee) of this compound using three common analytical techniques: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Methods Overview

The determination of enantiomeric excess relies on creating a chiral environment to differentiate the two enantiomers, which are otherwise indistinguishable in an achiral setting. This can be achieved through the use of a chiral stationary phase in chromatography or a chiral resolving agent in NMR spectroscopy.[1]

  • Chiral Gas Chromatography (GC): This technique separates the volatile enantiomers of 2-octanol based on their differential interactions with a chiral stationary phase (CSP).[2] Derivatization of the alcohol to its acetate ester can significantly improve the separation.

  • Chiral High-Performance Liquid Chromatography (HPLC): Enantiomers can be separated either directly on a chiral stationary phase or indirectly by converting them into diastereomers using a chiral derivatizing agent, which can then be separated on a standard achiral column.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The use of a chiral derivatizing agent, such as Mosher's acid, converts the enantiomers into diastereomers with distinct NMR signals.[4] The integration of these signals allows for the quantification of each enantiomer.

The following sections provide detailed experimental protocols for each of these methods.

Experimental Protocols

Method 1: Chiral Gas Chromatography (GC) with Derivatization

This protocol describes the determination of the enantiomeric excess of 2-octanol by converting it to 2-octyl acetate, which enhances enantiomeric resolution on a chiral column.

1. Derivatization to 2-Octyl Acetate

  • Reagents: this compound, Acetic Anhydride, Pyridine, Dichloromethane (DCM).

  • Procedure:

    • Dissolve approximately 10 mg of this compound in 1 mL of dichloromethane.

    • Add 1.5 equivalents of acetic anhydride and a catalytic amount of pyridine.

    • Stir the reaction mixture at room temperature for 1 hour.

    • Quench the reaction by adding 1 mL of deionized water.

    • Separate the organic layer, wash it with a saturated sodium bicarbonate solution, and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • The resulting solution containing the 2-octyl acetate diastereomers is ready for GC analysis.

2. Chiral GC Analysis

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • GC Conditions:

ParameterValue
Column CP Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness)[5]
Carrier Gas Hydrogen or Helium[6]
Injector Temperature 250 °C
Detector Temperature 250 °C
Oven Program 70 °C, ramp at 2 °C/min to 150 °C
Injection Volume 1 µL
Split Ratio 50:1

3. Data Analysis

  • Identify the peaks corresponding to the (R)- and (S)-2-octyl acetate enantiomers based on their retention times (a racemic standard should be run to determine these).

  • Integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess (ee) using the following formula:

    ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Method 2: Indirect Chiral High-Performance Liquid Chromatography (HPLC)

This method involves the derivatization of 2-octanol with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral HPLC column.

1. Derivatization with (R)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's Acid Chloride)

  • Reagents: this compound, (R)-(+)-Mosher's acid chloride, Pyridine, Dichloromethane (DCM).

  • Procedure:

    • Dissolve approximately 10 mg of this compound in 1 mL of dry dichloromethane in a flame-dried flask under an inert atmosphere.

    • Add 1.2 equivalents of pyridine.

    • Cool the solution to 0 °C and slowly add 1.1 equivalents of (R)-(+)-Mosher's acid chloride.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction with a few drops of water.

    • Dilute with dichloromethane and wash with a mild acid (e.g., 1% HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude diastereomeric esters can be directly analyzed by HPLC.

2. Achiral HPLC Analysis

  • Instrumentation: HPLC system with a UV detector.

  • HPLC Conditions:

ParameterValue
Column Standard Silica Gel Column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Hexane:Ethyl Acetate (e.g., 98:2 v/v, requires optimization)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

3. Data Analysis

  • Identify the peaks for the two diastereomers.

  • Integrate the peak areas.

  • The ratio of the peak areas corresponds to the enantiomeric ratio of the original 2-octanol sample. Calculate the ee as described in the GC method.

Method 3: NMR Spectroscopy with a Chiral Derivatizing Agent

This protocol uses Mosher's acid to form diastereomeric esters, which are then analyzed by ¹H and ¹⁹F NMR spectroscopy to determine the enantiomeric excess.

1. Derivatization to Mosher's Esters

  • Reagents: this compound, (R)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl), Pyridine-d₅, CDCl₃.

  • Procedure:

    • In an NMR tube, dissolve approximately 5 mg of this compound in 0.5 mL of deuterated chloroform (CDCl₃).

    • Add a small excess (e.g., 1.2 equivalents) of (R)-MTPA-Cl.

    • Add a few drops of deuterated pyridine (pyridine-d₅) to catalyze the reaction and scavenge the HCl produced.

    • Mix the contents of the NMR tube thoroughly and allow the reaction to proceed to completion (monitor by ¹H NMR).

2. NMR Analysis

  • Instrumentation: NMR Spectrometer (≥300 MHz).

  • Acquisition Parameters:

    • ¹H NMR: Acquire a standard proton spectrum. The signals of the protons near the stereocenter of the two diastereomers will exhibit different chemical shifts.

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine-19 spectrum. The trifluoromethyl groups of the two diastereomers will appear as distinct singlets.

3. Data Analysis

  • In the ¹⁹F NMR spectrum, identify the two singlets corresponding to the two diastereomers.

  • Integrate the areas of these two signals.

  • Calculate the enantiomeric excess using the integrated values, similar to the chromatographic methods. The ¹⁹F NMR is often preferred for its simplicity and the baseline separation of the signals.[4]

Data Presentation

Table 1: Comparison of Methods for Enantiomeric Excess Determination of 2-Octanol

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)NMR with Chiral Derivatizing Agent
Principle Separation of volatile enantiomers on a chiral stationary phase.[6]Separation of diastereomers on an achiral stationary phase.[3]In-situ formation of diastereomers leading to distinct NMR signals.[1]
Sample Preparation Derivatization to acetate ester recommended.Derivatization to diastereomeric ester required.Derivatization to Mosher's ester in NMR tube.
Typical Chiral Selector Cyclodextrin derivatives (e.g., CP Chirasil-DEX CB).[5]Chiral Derivatizing Agent (e.g., Mosher's acid chloride).Chiral Derivatizing Agent (e.g., Mosher's acid).[4]
Instrumentation GC-FIDHPLC-UVNMR Spectrometer
Analysis Time Relatively fastModerateFast (after derivatization)
Resolution Good, especially after derivatization (α = 1.50 for acetates).[5]Dependent on diastereomer separation.Dependent on chemical shift difference.
Advantages High resolution, well-established for volatile compounds.Can be used for non-volatile compounds, wide applicability.Rapid analysis, provides structural information, no separation needed.
Disadvantages Requires sample volatility, derivatization may be needed.Derivatization adds a step, method development can be time-consuming.Lower sensitivity than chromatographic methods, requires pure sample.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_methods Analytical Methods cluster_analysis Data Analysis Sample This compound Sample GC_Deriv Derivatization (Acetylation) Sample->GC_Deriv Method 1 HPLC_Deriv Derivatization (Mosher's Ester) Sample->HPLC_Deriv Method 2 NMR_Deriv Derivatization (Mosher's Ester) Sample->NMR_Deriv Method 3 GC Chiral GC Analysis GC_Deriv->GC HPLC Achiral HPLC Analysis HPLC_Deriv->HPLC NMR NMR Analysis (¹H and ¹⁹F) NMR_Deriv->NMR Data Peak Integration / Signal Integration GC->Data HPLC->Data NMR->Data Calculation Calculate Enantiomeric Excess (ee) Data->Calculation

Caption: Workflow for determining the enantiomeric excess of this compound.

logical_relationship Enantiomers Enantiomers of 2-Octanol (Indistinguishable in achiral environment) Chiral_Environment Introduction of a Chiral Environment Enantiomers->Chiral_Environment Diastereomeric_Interaction Formation of Diastereomeric Species (Transient or Covalent) Chiral_Environment->Diastereomeric_Interaction Distinguishable_Signals Generation of Distinguishable Signals Diastereomeric_Interaction->Distinguishable_Signals Quantification Quantification of Enantiomeric Excess Distinguishable_Signals->Quantification

Caption: Principle of enantiomeric excess determination.

References

Application Note: Enantioselective Separation of 2-Octanol by Chiral Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Octanol is a chiral secondary alcohol with a stereocenter at the C2 position, existing as (R)-(-)-2-octanol and (S)-(+)-2-octanol enantiomers. The stereochemistry of 2-octanol is of significant interest in various fields, including the flavor and fragrance industry, as a precursor in asymmetric synthesis, and in the development of pharmaceuticals. The distinct biological and sensory properties of each enantiomer necessitate reliable and accurate methods for their separation and quantification. Chiral gas chromatography (GC) is a powerful and widely employed technique for the enantioselective analysis of volatile compounds like 2-octanol. This application note provides detailed methods and protocols for the separation of 2-octanol enantiomers using chiral GC, focusing on the use of cyclodextrin-based chiral stationary phases (CSPs). Both direct analysis and analysis following derivatization are discussed to provide a comprehensive guide for researchers, scientists, and drug development professionals.

Principle of Separation

Chiral separation by gas chromatography is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral analyte.[1] Derivatized cyclodextrins are the most common CSPs for the separation of alcohol enantiomers.[2] These cyclic oligosaccharides form inclusion complexes with the analytes, and the differing stability of the diastereomeric complexes formed between each enantiomer and the chiral selector leads to different retention times, allowing for their separation.[1]

Data Presentation: Performance of Chiral GC Columns

The following table summarizes the performance of a cyclodextrin-based chiral stationary phase for the separation of 2-octanol enantiomers. The data highlights the significant improvement in separation upon derivatization.

Chiral Stationary PhaseAnalyteSeparation Factor (α)Notes
CP Chirasil-DEX CB(±)-2-Octanol1.02Direct injection of the underivatized alcohol shows minimal separation.
CP Chirasil-DEX CB(±)-2-Octanol acetate1.50Acetylation of the hydroxyl group significantly enhances enantioselectivity.

Experimental Protocols

Method 1: Direct Enantioseparation of 2-Octanol

This protocol outlines the direct analysis of underivatized 2-octanol enantiomers.

1. Instrumentation and Materials:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)

  • Chiral Capillary Column: CP Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent β-cyclodextrin-based column.[1]

  • Carrier Gas: Hydrogen or Helium, high purity.[1]

  • Sample: Racemic (±)-2-octanol standard.

  • Solvent: Dichloromethane or Hexane, high purity.

2. GC Conditions (Example):

  • Injector Temperature: 230 °C[1]

  • Detector Temperature: 250 °C[1]

  • Oven Temperature Program: 40°C (hold 1 min), ramp at 2°C/min to 230°C (hold 3 min)[1]

  • Carrier Gas: Hydrogen at a constant velocity of 80 cm/s[1]

  • Injection Volume: 1 µL

  • Split Ratio: 50:1[1]

3. Sample Preparation:

  • Prepare a stock solution of (±)-2-octanol in the chosen solvent at a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare working standards as needed.

4. Analysis Procedure:

  • Equilibrate the GC system until a stable baseline is achieved.

  • Inject a solvent blank to ensure the system is clean.

  • If available, inject individual enantiomer standards to determine their respective retention times.

  • Inject the racemic 2-octanol sample.

  • Acquire and record the chromatogram.

5. Data Analysis:

  • Identify the peaks corresponding to the two enantiomers based on their retention times.

  • Integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ > Area₂)

Method 2: Enantioseparation of 2-Octanol after Acetylation

This protocol describes the derivatization of 2-octanol to its acetate ester to improve chiral separation.

1. Derivatization Procedure (Acetylation):

  • In a screw-cap vial, mix 2 mmol of (±)-2-octanol with 3 mmol of acetic acid.

  • Add 0.06 mmol of iodine as a catalyst and 0.02 mmol of anhydrous sodium sulfate.

  • Stir the mixture at 100°C for 48 hours.

  • After cooling, dissolve the reaction product in 1 mL of dichloromethane, filter, and the sample is ready for GC analysis.

2. Instrumentation and Materials:

  • Same as Method 1.

3. GC Conditions (Example):

  • Injector Temperature: 230 °C

  • Detector Temperature: 250 °C

  • Oven Temperature Program: Optimized for the separation of the acetate derivatives (a similar program to Method 1 can be used as a starting point).

  • Carrier Gas: Hydrogen at a constant velocity of 80 cm/s

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

4. Analysis Procedure:

  • Follow the same analysis procedure as in Method 1, injecting the derivatized sample.

5. Data Analysis:

  • Perform data analysis as described in Method 1. A resolution of ≥ 1.5 between the two enantiomer peaks is desirable for accurate quantification.[1]

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis start Start sample Racemic 2-Octanol Sample start->sample derivatization Optional: Derivatization (e.g., Acetylation) sample->derivatization dissolve Dissolve in Solvent (e.g., Dichloromethane) sample->dissolve derivatization->dissolve inject Inject Sample into GC dissolve->inject separate Separation on Chiral Column (e.g., CP Chirasil-DEX CB) inject->separate detect Detection (FID) separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Resolution (Rs), Separation Factor (α), Enantiomeric Excess (% ee) integrate->calculate end End calculate->end

Caption: Experimental workflow for chiral GC separation of 2-octanol.

chiral_separation_principle cluster_mixture Racemic Mixture cluster_column Chiral GC Column cluster_interaction Diastereomeric Interactions cluster_elution Separation & Elution racemate (R)-2-Octanol & (S)-2-Octanol csp Chiral Stationary Phase (Cyclodextrin) racemate->csp Introduction r_complex (R)-Enantiomer-CSP Complex (Less Stable) csp->r_complex Forms s_complex (S)-Enantiomer-CSP Complex (More Stable) csp->s_complex Forms elution_r (R)-Enantiomer Elutes First r_complex->elution_r Faster Elution elution_s (S)-Enantiomer Elutes Second s_complex->elution_s Slower Elution

Caption: Principle of chiral separation of 2-octanol enantiomers.

References

Application Notes and Protocols: (R)-(-)-2-Octanol in Fragrance and Flavor Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (R)-(-)-2-Octanol, a chiral secondary alcohol, in the formulation of fragrances and flavors. This document includes its organoleptic properties, quantitative data, and detailed experimental protocols for its evaluation and application.

Introduction

This compound is a chiral alcohol with a distinct aroma profile that makes it a molecule of interest for the fragrance and flavor industry. As an enantiomer of 2-octanol, its specific stereochemistry plays a crucial role in its sensory perception. This document outlines its characteristics and provides protocols for its application and analysis.

Organoleptic Properties

This compound is primarily recognized for its unique aroma. The flavor profile of its racemic mixture, 2-octanol, is also considered.

  • Odor Profile of this compound: The characteristic scent is described as a complex combination of creamy, cucumber, fatty, and sour notes.

  • Flavor Profile of 2-Octanol (Racemic): The taste is characterized as earthy, fatty, and fresh.[1] While some sources suggest that the (R)-(-)-enantiomer is not intended for flavor use, the profile of the racemate provides a reference for its potential sensory contribution.

Physicochemical and Quantitative Data

A summary of the key quantitative data for 2-octanol is presented in the tables below. It is important to note that some data points are for the racemic mixture of 2-octanol, as specific data for the (R)-(-)-enantiomer is not always available.

Table 1: Physicochemical Properties of 2-Octanol

PropertyValue
Molecular Formula C₈H₁₈O
Molecular Weight 130.23 g/mol
Appearance Colorless liquid
Boiling Point 178-180 °C
Flash Point 71 °C (160 °F)
Solubility in Water 990.9 mg/L @ 25 °C
logP (o/w) 2.721

Table 2: Quantitative Sensory and Usage Data for 2-Octanol

ParameterValueNotes
Odor Threshold (Racemic) 0.009 ppmIn air.
Recommended Usage Level in Fragrance Concentrate (Racemic) Up to 1.0%General recommendation for 2-octanol.
This compound Flavor Usage Recommendation Not for flavor useAs per some industry resources.

Applications in Formulations

This compound's distinct "creamy cucumber" note makes it suitable for specific applications in fragrance and potentially in flavor formulations where such a profile is desired.

  • Fragrance: It can be used to impart a fresh, green, and slightly creamy nuance to fragrance compositions. It is particularly well-suited for green, ozonic, and aquatic fragrance families. It can also add a unique twist to floral and fruity scents.

  • Flavor: While direct use in flavors is noted with caution, the characteristics of the racemate suggest it could be evaluated at very low concentrations to add a fresh, earthy, and fatty note to certain savory profiles, such as in vegetable or dairy-based flavors. However, regulatory status and GRAS (Generally Recognized as Safe) assessment for this specific enantiomer should be confirmed before use in food products.

Experimental Protocols

The following protocols provide detailed methodologies for the evaluation of this compound.

This protocol outlines the procedure for determining the odor detection threshold of this compound using a trained sensory panel and the ascending forced-choice method.

Objective: To determine the lowest concentration of this compound that is detectable by a sensory panel.

Materials:

  • This compound (high purity)

  • Odor-free solvent (e.g., dipropylene glycol or ethanol)

  • Series of dilutions of this compound in the solvent

  • Odor-free air or nitrogen supply

  • Olfactometer or sniffing jars

  • Sensory panel of at least 10-15 screened and trained panelists

Procedure:

  • Panelist Screening and Training: Select panelists based on their ability to detect and describe a range of standard odorants. Train them on the procedure for the ascending forced-choice test.

  • Sample Preparation: Prepare a series of dilutions of this compound in the chosen solvent. The concentration steps should be logarithmic (e.g., decreasing by a factor of 2 or 3).

  • Presentation: In each trial, present three samples to the panelist: two blanks (solvent only) and one containing a dilution of this compound. The order of presentation should be randomized.

  • Ascending Concentration: Start with the most dilute sample that is expected to be below the threshold. In each subsequent trial, present the next higher concentration.

  • Forced-Choice: Panelists are required to identify the odd sample out of the three, even if they are not certain.

  • Data Collection: Record the concentration at which each panelist correctly identifies the odd sample in two consecutive trials. This is the individual's detection threshold.

  • Data Analysis: Calculate the group threshold as the geometric mean of the individual thresholds.

This protocol describes how to conduct a descriptive sensory analysis to characterize the aroma profile of a fragrance formulation containing this compound.

Objective: To qualitatively and quantitatively describe the sensory attributes of a fragrance formulation.

Materials:

  • Fragrance formulation containing this compound

  • Control formulation (without this compound)

  • Reference standards for aroma descriptors (e.g., fresh cucumber, creamy, fatty, sour)

  • Perfume blotters

  • Sensory evaluation booths with controlled environment

  • Trained descriptive sensory panel (8-12 panelists)

  • Data collection software or ballots with intensity scales (e.g., 15-point scale)

Procedure:

  • Panel Training: Train the panel to identify and rate the intensity of relevant aroma descriptors using the reference standards.

  • Sample Evaluation: Dip perfume blotters into the fragrance samples and present them to the panelists in a randomized and blind manner.

  • Attribute Identification: Panelists individually identify the aroma attributes present in each sample.

  • Intensity Rating: Panelists rate the intensity of each identified attribute on the provided scale.

  • Data Collection: Collect the intensity ratings from all panelists for each sample.

  • Data Analysis: Analyze the data using statistical methods (e.g., ANOVA, spider web plots) to compare the aroma profiles of the formulations with and without this compound.

This protocol details the use of GC-O to identify the specific aroma contribution of this compound in a complex fragrance or flavor mixture.

Objective: To correlate the presence of this compound with its specific odor as it elutes from the gas chromatograph.

Materials:

  • Gas chromatograph with a sniffing port (olfactometer) and a standard detector (e.g., FID or MS)

  • Chiral capillary column (e.g., based on a cyclodextrin derivative) to separate the enantiomers of 2-octanol

  • Fragrance or flavor sample containing this compound

  • This compound standard

  • Trained human assessor

Procedure:

  • Instrument Setup: Install the chiral column and set up the GC with appropriate temperature programming to achieve good separation of the volatile compounds. Split the column effluent between the standard detector and the sniffing port.

  • Standard Injection: Inject the this compound standard to determine its retention time and aroma character.

  • Sample Injection: Inject the fragrance or flavor sample.

  • Olfactometry: The trained assessor sniffs the effluent from the sniffing port throughout the chromatographic run and describes the perceived odors and their intensities. The assessor should specifically note the retention time of the "creamy cucumber" aroma.

  • Data Correlation: Correlate the assessor's description with the peaks on the chromatogram from the standard detector. Confirm that the retention time of the "creamy cucumber" aroma matches the retention time of the this compound peak.

This protocol outlines a method for assessing the stability of this compound in a cosmetic emulsion under accelerated aging conditions.

Objective: To evaluate the chemical stability and odor profile stability of this compound in a cosmetic product over time.

Materials:

  • Cosmetic emulsion base

  • This compound

  • Storage containers

  • Ovens or incubators set at different temperatures (e.g., 25°C, 40°C)

  • Gas chromatograph (GC) for quantitative analysis

  • Sensory panel for odor evaluation

Procedure:

  • Sample Preparation: Prepare samples of the cosmetic emulsion containing a known concentration of this compound. Also prepare a control sample without the fragrance ingredient.

  • Storage: Store the samples under different temperature conditions.

  • Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove samples from each storage condition for analysis.

  • Quantitative Analysis: Extract an aliquot of the emulsion and analyze the concentration of this compound using a validated GC method.

  • Sensory Evaluation: At each time point, have a trained sensory panel evaluate the odor of the samples and note any changes in the characteristic "creamy cucumber" aroma or the appearance of any off-notes.

  • Data Analysis: Plot the concentration of this compound as a function of time for each storage condition to determine its degradation kinetics. Correlate the chemical data with the sensory evaluation results to assess the impact on the product's shelf life.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound.

Odor_Perception_Pathway Odorant This compound OlfactoryReceptor Olfactory Receptor (GPCR) Odorant->OlfactoryReceptor Binds G_Protein G-protein (Golf) OlfactoryReceptor->G_Protein Activates AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Activates cAMP cAMP AdenylylCyclase->cAMP Produces IonChannel Ion Channel cAMP->IonChannel Opens Depolarization Neuron Depolarization IonChannel->Depolarization Causes Signal Signal to Brain Depolarization->Signal Sends

Odor Perception Signaling Pathway

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panel Panelist Screening & Training Presentation Randomized & Blind Sample Presentation Panel->Presentation Sample Sample Preparation (Dilutions & Controls) Sample->Presentation Evaluation Attribute Identification & Intensity Rating Presentation->Evaluation DataCollection Data Collection Evaluation->DataCollection Stats Statistical Analysis (ANOVA, etc.) DataCollection->Stats Report Report Generation (Spider Web Plots, etc.) Stats->Report

Descriptive Sensory Analysis Workflow

Formulation_Relationship Fragrance Fragrance Formulation Aroma Desired Aroma Profile (e.g., Green, Cucumber) Fragrance->Aroma Contributes to Flavor Flavor Formulation FlavorProfile Desired Flavor Profile (e.g., Fresh, Earthy) Flavor->FlavorProfile Contributes to R_Octanol This compound R_Octanol->Fragrance Incorporated into R_Octanol->Flavor Potential for use in Product Final Product (e.g., Perfume, Beverage) Aroma->Product FlavorProfile->Product

Use of this compound in Formulations

References

Application Note: Derivatization of (R)-(-)-2-Octanol for Chiral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction (R)-(-)-2-Octanol is a chiral secondary alcohol used in various chemical syntheses and as a fragrance component. The accurate determination of its enantiomeric purity is critical for quality control and regulatory purposes. Direct chromatographic analysis of 2-octanol can be challenging due to its polarity and the potential for poor peak shape and resolution on certain chiral stationary phases. Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties.[1] For the chiral analysis of 2-octanol, derivatization enhances volatility, reduces polarity, and improves thermal stability, making it more amenable to gas chromatography (GC).[2][3] It can also be used to introduce chromophores for HPLC analysis or to form diastereomers that can be separated on achiral columns.[4][5] This note provides detailed protocols for the derivatization of this compound for effective chiral separation.

Derivatization Strategies and Protocols

The most common derivatization methods for alcohols in GC analysis are acylation and silylation.[3] These methods replace the active hydrogen of the hydroxyl group, thereby reducing the compound's polarity and increasing its volatility.[1]

Acylation for GC Analysis

Acylation involves the introduction of an acyl group (e.g., acetyl or trifluoroacetyl) into the molecule. Acetylation, in particular, has been shown to significantly improve the enantiomeric separation of 2-octanol on a chiral GC column.[2] The resulting esters are more volatile and less polar than the parent alcohol.[2]

Protocol 1: Acylation with Acetic Acid and Iodine Catalyst

This protocol is adapted from a method demonstrating a simple and efficient workup for analyzing chiral alcohols.[2]

Materials:

  • This compound sample

  • Glacial Acetic Acid (CH₃COOH)

  • Iodine (I₂) crystals

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or other suitable organic solvent

  • Reaction vial with a screw cap

  • Heating block or oil bath

  • GC system with a chiral column (e.g., CP Chirasil-DEX CB)

Procedure:

  • Reaction Setup: In a clean, dry reaction vial, add the 2-octanol sample.

  • Reagent Addition: Add acetic acid in a 1.5:1 molar ratio relative to the 2-octanol.

  • Catalyst Addition: Add a catalytic amount of iodine.

  • Reaction: Tightly seal the vial and heat the mixture at 100°C for 4 to 24 hours. A 4-hour reaction time is often sufficient for determining enantiomeric excess (% ee), though a 24-hour reaction may be needed for higher yields.[2]

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent like diethyl ether.

  • Washing: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize excess acetic acid, followed by a wash with a sodium thiosulfate (Na₂S₂O₃) solution to remove residual iodine, and finally with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Analysis: The resulting solution containing the 2-octyl acetate derivative is ready for injection into the GC equipped with a chiral column.

Silylation for GC Analysis

Silylation replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[3] This is a very common derivatization technique that produces derivatives that are volatile and thermally stable.[1][6] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose.[7]

Protocol 2: Silylation with BSTFA

This is a general protocol for the silylation of secondary alcohols.

Materials:

  • This compound sample

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), optionally with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Tetrahydrofuran)

  • Reaction vial with a screw cap

  • Heating block

Procedure:

  • Sample Preparation: Ensure the 2-octanol sample and solvent are anhydrous, as moisture can deactivate the silylating reagent.[1][7]

  • Reaction Setup: In a dry reaction vial, dissolve a known amount of the 2-octanol sample in the anhydrous solvent.

  • Reagent Addition: Add at least a 2:1 molar excess of BSTFA to the sample solution.[7] The use of BSTFA with 1% TMCS can catalyze the reaction for sterically hindered alcohols.

  • Reaction: Seal the vial and heat at 60-80°C for 15-30 minutes. The reaction for a secondary alcohol like 2-octanol is typically rapid.[7]

  • Analysis: After cooling, the sample can be directly injected into the GC system. No workup is usually required.

Data Presentation

Derivatization significantly enhances the chromatographic separation of 2-octanol enantiomers. The separation factor (α) is a measure of the relative retention of two components, with a value greater than 1 indicating separation.

AnalyteDerivatization MethodColumn TypeSeparation Factor (α)Reference
2-OctanolNone (Underivatized)β-cyclodextrin1.02[2]
2-Octyl AcetateAcetylationβ-cyclodextrin1.50[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the chiral analysis of 2-octanol via derivatization followed by chromatographic separation.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Containing This compound Deriv Derivatization Reaction (Acylation or Silylation) Sample->Deriv Add Reagent & Catalyst GC GC Injection & Separation (Chiral Column) Deriv->GC Inject Derivative Detect Detection (FID) GC->Detect Data Data Processing Result Report: - Peak Integration - Enantiomeric Excess (% ee) - Resolution (Rs) Data->Result Detect->Data Chromatogram

Caption: General workflow for derivatization and GC analysis of 2-octanol.

Derivatization Reaction Pathways

This diagram outlines the chemical transformation of 2-octanol into its acetyl and trimethylsilyl derivatives for GC analysis.

G start 2-Octanol (R-OH) Acylation Acylation + Acetic Anhydride Heat, Catalyst start->Acylation Path 1 Silylation Silylation + BSTFA Heat start->Silylation Path 2 Acetate 2-Octyl Acetate (Volatile Ester) Acylation->Acetate TMS_Ether 2-Octyl TMS Ether (Volatile Derivative) Silylation->TMS_Ether

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-(-)-2-Octanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-(-)-2-Octanol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction yields. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to assist in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing enantiomerically pure this compound?

A1: The two most common and effective methods are:

  • Asymmetric Reduction of 2-Octanone: This approach uses a chiral catalyst, often a biocatalyst such as a whole-cell microorganism or an isolated enzyme (alcohol dehydrogenase), to directly convert the prochiral ketone 2-octanone into the desired (R)-enantiomer of 2-octanol.[1][2][3][4]

  • Enzymatic Kinetic Resolution of Racemic 2-Octanol: This method starts with a racemic mixture of (R)- and (S)-2-octanol. A lipase enzyme is used to selectively acylate the (S)-enantiomer, leaving the desired this compound unreacted.[5][6][7][8][9] The unreacted alcohol can then be separated from the esterified (S)-enantiomer.

Q2: My yield is consistently low. What are the general factors I should investigate?

A2: Low yields in organic synthesis can stem from various factors.[10][11] Key areas to check include:

  • Reagent Purity: Impurities in the starting material (2-octanone or racemic 2-octanol), solvents, or catalysts can lead to side reactions or catalyst inhibition.

  • Reaction Conditions: Sub-optimal temperature, pH, or pressure can negatively impact reaction rate and selectivity.

  • Moisture and Air Sensitivity: Some reactions, particularly those involving organometallic reagents, are sensitive to moisture and atmospheric oxygen. Ensure anhydrous conditions and an inert atmosphere if required.

  • Catalyst/Enzyme Activity: The catalyst or enzyme may have degraded due to improper storage or handling. For biocatalysis, factors like substrate or product inhibition can also reduce activity.[1][2]

  • Work-up and Purification: Significant product loss can occur during extraction, washing, drying, and purification (e.g., distillation or chromatography) steps.[11][12]

Q3: How can I improve the enantioselectivity (e.e.) of my reaction?

A3: Achieving high enantiomeric excess (e.e.) is critical. To improve it:

  • For Asymmetric Reduction: The choice of catalyst is paramount. Screen different biocatalysts (microorganisms or enzymes) as they exhibit different selectivities. Reaction parameters such as temperature and solvent system can also influence the e.e.[1][2]

  • For Kinetic Resolution: The enantioselectivity is determined by the enzyme's properties. Select a lipase known for high enantioselectivity in resolving secondary alcohols.[5] The choice of acyl donor and solvent is also crucial. The reaction should be stopped at or near 50% conversion for the highest possible e.e. of the remaining alcohol.[9]

Troubleshooting Guides

This section addresses specific issues you may encounter with the primary synthetic methods.

Method 1: Asymmetric Reduction of 2-Octanone

Problem: Low conversion of 2-octanone to 2-octanol.

Potential CauseTroubleshooting Steps
Substrate/Product Toxicity 2-octanone and 2-octanol can be toxic to microbial cells, leading to low conversion.[1] Solution: Implement a biphasic system (e.g., aqueous buffer/n-tetradecane) to reduce the concentration of the substrate and product in the aqueous phase, thereby minimizing toxicity.[1][2]
Poor Substrate Solubility 2-octanone has poor solubility in aqueous media, limiting its availability to the biocatalyst.[1] Solution: Use a biphasic system where an organic solvent (like n-nonane or n-tetradecane) serves as a reservoir for the substrate.[1][2]
Sub-optimal pH or Temperature Enzyme activity is highly dependent on pH and temperature.[2] Solution: Optimize the pH of the buffer and the reaction temperature. For Oenococcus oeni, optimal conditions were found to be pH 8.0 and 30°C.[2] Temperatures above the optimum can lead to rapid enzyme inactivation.[2]
Insufficient Cofactor Regeneration Whole-cell catalysis relies on the internal regeneration of cofactors (like NADH/NADPH). If the regeneration system is inefficient, the reaction will slow down. Solution: Add a co-substrate, such as glucose or isopropanol, to facilitate cofactor regeneration.[2][3][13]
Low Biocatalyst Concentration An insufficient amount of catalyst will result in a slow reaction rate and low conversion within a practical timeframe.[2] Solution: Increase the ratio of biocatalyst (wet cells) to substrate.[2]
Method 2: Enzymatic Kinetic Resolution of (±)-2-Octanol

Problem: Low enantiomeric excess (e.e.) of the final this compound product.

Potential CauseTroubleshooting Steps
Reaction Proceeded Past 50% Conversion In kinetic resolution, the maximum e.e. for the unreacted substrate is achieved at 50% conversion. Going beyond this point will lead to the acylation of the (R)-enantiomer, reducing the product's e.e. Solution: Carefully monitor the reaction progress using Gas Chromatography (GC) and stop the reaction at or near 51% conversion.[5]
Poor Enzyme Selectivity (Low E-value) The chosen lipase may not have a high enough enantiomeric ratio (E-value) for this specific substrate. Solution: Screen different lipases. For example, Pseudomonas fluorescens lipase (PFL) has shown an E-value exceeding 200 for the resolution of 2-octanol.[5]
Sub-optimal Acyl Donor or Solvent The nature of the acylating agent and the solvent can significantly affect enzyme activity and selectivity. Solution: Vinyl acetate is often an excellent acyl donor as the reaction is effectively irreversible.[5][7] Screen various organic solvents to find the optimal medium.
Improper Water Content Lipases require a certain amount of water to maintain their active conformation in organic solvents. Too much or too little water can be detrimental. Solution: Optimize the water content of the immobilized enzyme matrix. For one lipase, an optimal water content of 60% was reported.[5]

Data Presentation: Comparison of Synthesis Parameters

Table 1: Asymmetric Reduction of 2-Octanone
BiocatalystSystemSubstrate Conc.YieldProduct e.e.Reference
Immobilized Acetobacter sp.Aqueous Buffer6 mM99%97.3%[1]
Immobilized Acetobacter sp.Biphasic System10 mM99%>99%[1]
Immobilized Acetobacter sp.Biphasic System500 mM53.4%99%[1]
Oenococcus oeni CECT4730Biphasic System~1.0 M~98% conversion98%[2]
Table 2: Enzymatic Kinetic Resolution of Racemic 2-Octanol
Lipase SourceAcyl DonorSystemConversionProduct e.e.Reference
Pseudomonas fluorescensVinyl AcetateOrganic Solvent51%>99%[5]
Immobilized Lipase on Diaion HP20Vinyl AcetateOrganic Solvent53%>99%[5]

Experimental Protocols

Protocol 1: Asymmetric Reduction of 2-Octanone in a Biphasic System

This protocol is based on the methodology for whole-cell bioreduction using microorganisms like Acetobacter sp. or Oenococcus oeni.[1][2]

1. Biocatalyst Preparation:

  • Cultivate the chosen microorganism (e.g., Oenococcus oeni CECT4730) under its optimal growth conditions.
  • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., Tris–borate, 300 mmol L⁻¹, pH 8.0).
  • The resulting wet cells will be used as the biocatalyst. For immobilization, follow established procedures for the specific support material.

2. Reaction Setup:

  • In a sealed reaction vessel, prepare the biphasic system. For example, combine 10 mL of Tris–borate buffer (300 mmol L⁻¹, pH 8.0) and 10 mL of an organic solvent like n-nonane.
  • Add the co-substrate for cofactor regeneration (e.g., glucose) to the aqueous phase.
  • Add the substrate, 2-octanone, to the organic phase to the desired concentration (e.g., 78 mmol L⁻¹).
  • Initiate the reaction by adding a pre-determined amount of the prepared biocatalyst (e.g., 0.5 g wet cells).

3. Reaction Conditions:

  • Incubate the reaction mixture at the optimal temperature (e.g., 30°C) with constant agitation (e.g., 150 rpm) to ensure proper mixing of the two phases.
  • Monitor the reaction progress by taking samples from the organic phase at regular intervals and analyzing them by chiral GC to determine the conversion and enantiomeric excess.

4. Work-up and Purification:

  • Once the desired conversion is reached, stop the reaction.
  • Separate the organic phase from the aqueous phase.
  • The organic phase contains the product, this compound, and any unreacted 2-octanone.
  • Purify the this compound from the organic phase using standard techniques such as fractional distillation under reduced pressure or column chromatography.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of (±)-2-Octanol

This protocol is based on the enantioselective acetylation of racemic 2-octanol.[5]

1. Enzyme Preparation:

  • Use a commercially available lipase, preferably immobilized, such as lipase from Pseudomonas fluorescens immobilized on a resin (e.g., Diaion HP20).
  • If starting with free lipase, follow a suitable immobilization procedure.
  • Adjust the water content of the immobilized lipase to its optimal level (e.g., 60% w/w) before use.

2. Reaction Setup:

  • In a dry, sealed reaction vessel, dissolve racemic 2-octanol in a suitable organic solvent (e.g., n-hexane).
  • Add the acyl donor, vinyl acetate. An optimal molar ratio of vinyl acetate to 2-octanol is typically around 2.5:1.[5]
  • Add the prepared immobilized lipase to the mixture to initiate the reaction.

3. Reaction Conditions:

  • Incubate the reaction at a constant temperature (e.g., 30-40°C) with stirring.
  • Monitor the reaction progress by chiral GC to track the conversion of 2-octanol. The goal is to stop the reaction at approximately 50-53% conversion to maximize the e.e. of the remaining this compound.

4. Work-up and Purification:

  • When the target conversion is achieved, filter off the immobilized enzyme. The enzyme can be washed with solvent and reused.
  • The filtrate contains this compound, (S)-2-octyl acetate, and excess vinyl acetate.
  • Remove the solvent and excess vinyl acetate under reduced pressure.
  • Separate the this compound from the (S)-2-octyl acetate by column chromatography or vacuum distillation.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Prepare Biocatalyst (e.g., Oenococcus oeni) R1 Combine & Incubate (e.g., 30°C, 150 rpm) P1->R1 P2 Prepare Biphasic System (Buffer + Organic Solvent) P2->R1 P3 Add Substrate (2-Octanone) & Co-substrate (Glucose) P3->R1 R2 Monitor Progress (Chiral GC) R1->R2 Target Conversion Reached W1 Stop Reaction R2->W1 Target Conversion Reached W2 Separate Phases W1->W2 W3 Purify Organic Phase (Distillation/Chromatography) W2->W3 W4 This compound W3->W4

Caption: Workflow for Asymmetric Reduction of 2-Octanone.

G cluster_reduction Asymmetric Reduction Issues cluster_resolution Kinetic Resolution Issues Start Low Yield or Low e.e. Observed Q1 Low Conversion? Start->Q1 Method: Asymmetric Reduction Q2 Low e.e.? Start->Q2 Method: Kinetic Resolution A1 Implement Biphasic System Q1->A1 Yes A2 Optimize pH & Temp Q1->A2 Yes A3 Add Co-substrate Q1->A3 Yes A4 Increase Catalyst Load Q1->A4 Yes A5 Stop Reaction at ~50% Conv. Q2->A5 Yes A6 Screen Different Lipases Q2->A6 Yes A7 Optimize Water Content Q2->A7 Yes

Caption: Troubleshooting Logic for this compound Synthesis.

References

Technical Support Center: Purification of (R)-(-)-2-Octanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-(-)-2-Octanol. Below you will find detailed information on identifying and removing common impurities to achieve high-purity samples for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a sample of this compound?

A1: Common impurities can be categorized into two main types:

  • Chemical Impurities: These often arise from the synthetic route used to produce the 2-octanol. A frequent impurity is 2-octanone , the corresponding ketone, which has a very close boiling point, making it challenging to remove by standard distillation. Other potential impurities include residual starting materials, other alcohols (such as hexanol), and byproducts like octane or 2-methyl octene. The commercial production of 2-octanol can involve the base-cleavage of ricinoleic acid, which may introduce other fatty acid derivatives as impurities.[1] Industrial grades of 2-octanol can contain up to 14% methyl hexyl ketone (2-octanone).

  • Stereochemical Impurities: The primary stereochemical impurity is the undesired enantiomer, (S)-(+)-2-Octanol . The amount of this impurity is a critical measure of the enantiomeric purity of your sample.

Q2: How can I determine the purity of my this compound sample?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography (GC): A standard GC with a Flame Ionization Detector (FID) can be used to quantify chemical impurities.

  • Chiral Gas Chromatography (GC): This is the most powerful and widely used method to determine the enantiomeric purity (enantiomeric excess, e.e.) of your sample.[2] It utilizes a chiral stationary phase to separate the (R) and (S) enantiomers.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC can also be employed for enantiomeric excess determination. Often, derivatization of the alcohol to an ester or urethane is necessary to improve separation and detection.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not ideal for determining enantiomeric excess on its own, NMR can be used with chiral shift reagents to differentiate between enantiomers. It is also excellent for identifying and quantifying other chemical impurities.

  • Mass Spectrometry (MS): Coupled with GC (GC-MS), this technique is invaluable for identifying unknown impurities.

Q3: What is the most effective method for removing 2-octanone from 2-octanol?

A3: Due to the close boiling points of 2-octanol and 2-octanone (differing by about 5°C), standard fractional distillation is often inefficient.[3][4] A more effective technique is azeotropic distillation , where water is added to the mixture.[3][5] This process forms an azeotrope with 2-octanone and other light components, allowing them to be distilled off at a lower temperature, thus separating them from the 2-octanol.[3][5]

Q4: How can I increase the enantiomeric excess of my this compound?

A4: To improve the enantiomeric purity, you can employ one of the following methods:

  • Preparative Chiral Chromatography: This is a direct method where the racemic or enantiomerically-enriched mixture is separated on a larger-scale chiral HPLC or GC column to isolate the desired (R)-enantiomer.

  • Diastereomeric Recrystallization: This is a classical chemical resolution technique. The racemic 2-octanol is reacted with an enantiomerically pure chiral acid (a resolving agent) to form a mixture of diastereomeric esters. These diastereomers have different physical properties, such as solubility, and can be separated by fractional crystallization.[6] After separation, the desired diastereomer is hydrolyzed to yield the pure this compound.

Troubleshooting Guides

Issue 1: Poor Separation of 2-Octanol and 2-Octanone by Fractional Distillation

Symptoms:

  • GC analysis of distilled fractions shows minimal enrichment of 2-octanol.

  • The boiling point remains relatively constant throughout the distillation.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Insufficient Column Efficiency - Ensure you are using a fractionating column with a sufficient number of theoretical plates for the separation. A Vigreux column is a good starting point, but a packed column (e.g., with Raschig rings or metal sponges) may be necessary. - The longer the fractionating column, the better the separation, but this can also lead to lower recovery.
Distillation Rate is Too High - Reduce the heating rate to ensure a slow and steady distillation. A rate of approximately 1 drop per second for the distillate is a good target.[7] - A rapid distillation does not allow for the necessary vapor-liquid equilibria to be established in the column, leading to poor separation.
Poor Insulation - Insulate the distillation column and head with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.[7]
Incorrect Thermometer Placement - The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[7]
Azeotrope Formation - Consider switching to azeotropic distillation by adding water to the mixture to more effectively remove the 2-octanone.[3][5]

Logical Troubleshooting Flowchart: Fractional Distillation

start Poor Separation of 2-Octanol and 2-Octanone cause1 Check Distillation Rate start->cause1 cause2 Check Column Efficiency cause1->cause2 Optimal solution1 Reduce heating to ~1 drop/sec cause1->solution1 Too Fast cause3 Check Insulation cause2->cause3 Sufficient solution2 Use a longer or packed column cause2->solution2 Insufficient cause4 Check Thermometer Placement cause3->cause4 Adequate solution3 Wrap column with glass wool or foil cause3->solution3 Inadequate cause5 Consider Azeotropic Distillation cause4->cause5 Correct solution4 Adjust thermometer position cause4->solution4 Incorrect solution5 Add water and perform azeotropic distillation start Poor Enantiomeric Resolution cause1 Check Chiral Stationary Phase start->cause1 cause2 Optimize Mobile Phase/Flow Rate cause1->cause2 Some separation solution1 Screen different CSPs cause1->solution1 No separation solution3 Typically, lower the temperature cause2->solution3 cause3 Adjust Temperature cause4 Address Peak Shape Issues cause5 Check for Column Overload cause4->cause5 solution4 Add mobile phase modifiers (HPLC) Use deactivated liner (GC) cause4->solution4 solution5 Dilute sample or reduce injection volume cause5->solution5 solution2 Vary solvent ratios/flow rate solution3->cause4 start Start: Crude 2-Octanol step1 Add water to crude 2-octanol in a distillation flask start->step1 step2 Set up fractional distillation apparatus step1->step2 step3 Heat the mixture step2->step3 step4 Collect distillate at 96-100°C (Water-2-octanone azeotrope) step3->step4 step5 Continue until temperature rises step4->step5 step6 Cool the apparatus step5->step6 end End: Purified 2-Octanol in distillation flask step6->end start Start: Racemic 2-Octanol step1 React with (R,R)-Tartaric Acid Anhydride start->step1 step2 Form Diastereomeric Esters step1->step2 step3 Fractional Recrystallization step2->step3 step4 Isolate Pure Diastereomer step3->step4 step5 Hydrolyze the Ester step4->step5 end End: Enantiopure this compound step5->end

References

Technical Support Center: Optimizing Enzymatic Resolution of 2-Octanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic resolution of 2-octanol.

Frequently Asked Questions (FAQs)

Q1: What is the maximum theoretical yield for the kinetic resolution of 2-octanol?

A1: In a standard kinetic resolution, the process selectively modifies one enantiomer of a racemic mixture. Therefore, the maximum theoretical yield for a single enantiomer, whether it's the unreacted substrate or the resulting product, is 50%.[1] The primary goal is often to achieve a yield as close to 50% as possible while maintaining a high enantiomeric excess (e.e.) for the desired compound.[1][2]

Q2: Which enzyme is most commonly recommended for the resolution of 2-octanol?

A2: Candida antarctica lipase B (CALB), particularly in its immobilized form such as Novozym 435, is widely cited as a robust and highly effective biocatalyst for the resolution of 2-octanol and other secondary alcohols.[1][3][4][5][6][7] Its popularity stems from its high activity, stability in organic solvents, and high enantioselectivity for a broad range of substrates.[1][2] Other lipases from sources like Pseudomonas sp. and Rhizomucor miehei have also been successfully used.[4][8]

Q3: What are the most effective acyl donors for this reaction?

A3: Vinyl acetate is a very common and highly effective acyl donor for the lipase-catalyzed resolution of 2-octanol.[2][3][4][5][8] Its use results in the formation of acetaldehyde as a byproduct, which is volatile and easily removed, helping to drive the reaction equilibrium towards product formation.[4] Succinic anhydride is another excellent option that can simplify the separation of the unreacted alcohol from the ester product.[9][10]

Q4: How critical is water content when performing the reaction in an organic solvent?

A4: Water content, or water activity (a_w_), is a critical parameter for enzyme activity in non-aqueous media. A thin layer of water around the enzyme is essential for maintaining its catalytically active conformation. While an excess of water can lead to undesirable hydrolysis side reactions, a complete absence of water will render the enzyme inactive. The optimal water content often needs to be determined empirically for the specific enzyme and solvent system.[5][8]

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic resolution of 2-octanol.

Issue 1: Low Enantiomeric Excess (e.e.)

Q: My reaction shows significant conversion, but the enantiomeric excess (e.e.) of both the remaining 2-octanol and the product ester is low. What are the potential causes and solutions?

A: Low enantiomeric excess is a common problem that can stem from several factors. Here is a systematic approach to troubleshooting this issue.

Troubleshooting Workflow for Low Enantiomeric Excess

Low_ee_Troubleshooting Start Low Enantiomeric Excess (e.e.) Enzyme_Selectivity Assess Enzyme Selectivity (E-value) Start->Enzyme_Selectivity Reaction_Conditions Optimize Reaction Conditions Start->Reaction_Conditions Background_Reaction Check for Non-Enzymatic Reaction Start->Background_Reaction Racemization Investigate Potential Racemization Start->Racemization Sol_Screen Screen Different Lipases (e.g., CALB, Pseudomonas sp.) Enzyme_Selectivity->Sol_Screen If E-value is intrinsically low (<20) Sol_Temp_pH Systematically Vary: - Temperature - pH (if aqueous phase present) - Solvent Reaction_Conditions->Sol_Temp_pH If conditions are suboptimal Sol_Control Run Control Reaction (without enzyme) Background_Reaction->Sol_Control If background rate is significant Sol_Stability Check Stability of Substrate and Product Under Reaction Conditions Racemization->Sol_Stability If starting material or product is unstable

Caption: Troubleshooting workflow for low enantiomeric excess.

Possible Cause Explanation & Solution
Low Intrinsic Enzyme Selectivity The chosen enzyme may not be sufficiently selective for 2-octanol, indicated by a low enantioselectivity factor (E-value). An E-value greater than 20 is generally considered necessary for a good resolution.[11] Solution: Screen different lipases. While CALB is a good starting point, lipases from other sources like Pseudomonas fluorescens have also shown very high E-values (>200) for 2-octanol resolution.[8]
Suboptimal Reaction Conditions Enzyme activity and, crucially, its selectivity are highly dependent on temperature and pH (in aqueous systems).[11] Deviating from the optimal range for these parameters can significantly decrease the enantioselectivity. Solution: Methodically optimize the reaction temperature. For lipases like CALB, a range of 30-50°C is often suitable.[5][8] If your system has a water component, ensure the pH is buffered to the enzyme's optimal range, typically between 7.0 and 9.0 for many lipases.[12][13][14]
Non-Enzymatic Background Reaction A non-catalyzed reaction between 2-octanol and the acyl donor can occur in parallel with the enzymatic reaction. This background reaction is typically non-selective and will produce a racemic product, thereby lowering the overall e.e.[11] Solution: Run a control experiment under the exact same conditions but without the enzyme. If you observe significant product formation, the background reaction is a problem. Try using milder reaction conditions (e.g., lower temperature) to reduce its rate relative to the enzymatic catalysis.
Racemization The starting material (2-octanol) or the product (2-octyl acetate) may be racemizing under the experimental conditions, for instance, at high temperatures or in the presence of acidic or basic impurities.[11] Solution: Check the stability of your starting material and purified product under the reaction conditions (solvent, temperature) over the course of the experiment, but without the enzyme or acyl donor. If racemization occurs, milder conditions are required.
Issue 2: Low or Stalled Reaction Conversion

Q: My reaction starts but then stalls at a low conversion rate (<40%), or the overall rate is extremely slow. How can I improve the conversion?

A: Low conversion can be attributed to enzyme inhibition, poor stability, or suboptimal concentrations of reactants.

Logical Flow for Improving Reaction Conversion

Low_Conversion_Troubleshooting Start Low Reaction Conversion Substrate_Inhibition Check for Substrate Inhibition Start->Substrate_Inhibition Enzyme_Stability Evaluate Enzyme Stability & Activity Start->Enzyme_Stability Concentration Optimize Reactant Concentrations Start->Concentration Mass_Transfer Consider Mass Transfer Limitations Start->Mass_Transfer Sol_Substrate Vary initial 2-octanol concentration. Higher concentrations can be inhibitory. Substrate_Inhibition->Sol_Substrate Sol_Stability Increase enzyme loading. Check for deactivation over time. Ensure optimal temperature & water activity. Enzyme_Stability->Sol_Stability Sol_Concentration Vary molar ratio of acyl donor to 2-octanol (e.g., 2:1 to 3:1). Concentration->Sol_Concentration Sol_Mixing Increase agitation speed to ensure good mixing, especially with immobilized enzymes. Mass_Transfer->Sol_Mixing

Caption: Systematic approach to diagnosing and solving low reaction conversion.

Possible Cause Explanation & Solution
Substrate Inhibition High concentrations of the substrate, 2-octanol, can sometimes inhibit the enzyme, leading to a decrease in the reaction rate.[3] This is a known phenomenon in enzyme kinetics where substrate molecules can bind to the enzyme in a non-productive way. Solution: Perform a substrate concentration study. Run the reaction at several different initial concentrations of 2-octanol while keeping other parameters constant. This will help you identify the optimal concentration range and determine if inhibition is occurring at higher levels.[15][16][17]
Enzyme Deactivation The enzyme may be losing its activity over the course of the reaction. This can be due to thermal denaturation if the temperature is too high, or deactivation by the solvent or byproducts.[5] Solution: First, ensure the temperature is within the enzyme's stable range (e.g., 30-50°C).[5] You can test the enzyme's reusability; after a run, recover the enzyme, wash it, and use it in a fresh reaction. A significant drop in activity indicates deactivation.[8] Consider using an immobilized enzyme, which often confers greater stability.[6][8]
Suboptimal Reactant Ratio The molar ratio of the acyl donor to 2-octanol is a key parameter. An insufficient amount of acyl donor can be a limiting factor, while a very large excess might not provide additional benefits or could even be detrimental. Solution: Optimize the molar ratio of vinyl acetate to 2-octanol. Studies have shown that an optimal ratio can be around 2.5:1.[8] Run a series of experiments varying this ratio to find the optimum for your specific system.
Mass Transfer Limitations With immobilized enzymes, the reaction rate can be limited by the diffusion of substrates to the enzyme's active sites within the support material. This is often indicated by an increase in reaction rate with increased stirring speed. Solution: Ensure the reaction mixture is being agitated vigorously enough to keep the immobilized enzyme particles suspended and to minimize diffusion boundary layers.[18] Compare reaction rates at different agitation speeds.

Data & Condition Summaries

The following tables summarize quantitative data from various studies on the enzymatic resolution of 2-octanol, providing a starting point for optimization.

Table 1: Recommended Enzymes and Acyl Donors

EnzymeCommon Name/FormTypical Acyl DonorReference
Candida antarctica Lipase BNovozym 435 (Immobilized)Vinyl acetate[3][4][5]
Pseudomonas fluorescens LipasePFLVinyl acetate[8]
Rhizomucor miehei LipaseLipozyme RM IM (Immobilized)Vinyl acetate[4]
Candida antarctica Lipase BCALBSuccinic anhydride[9][10]

Table 2: Reported Optimal Reaction Parameters

ParameterRecommended Range / ValueEnzyme / SystemReference
Temperature 30 - 50 °CNovozym 435[5][8]
Solvent n-Heptane, Hexane, TolueneLipases in organic media[3][4][9]
Molar Ratio (Acyl Donor:Alcohol) 2.5 : 1HP20-PSL / Vinyl Acetate[8]
Enzyme Loading 10-20 mg / mmol substrateNovozym 435[2]
pH (for aqueous phase) 7.0 - 9.0General Lipases[12][13][14]

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Resolution of (±)-2-Octanol

This protocol describes a typical lab-scale batch reaction for the kinetic resolution of 2-octanol using an immobilized lipase.

  • Preparation:

    • To a sealed reaction vessel (e.g., a 50 mL screw-cap flask), add (±)-2-octanol (e.g., 10 mmol).

    • Add a suitable organic solvent such as n-heptane (e.g., 20 mL).[3][4]

    • Allow the substrate to fully dissolve with gentle stirring.

  • Reaction Initiation:

    • Add the acyl donor, vinyl acetate (e.g., 2-3 equivalents, 20-30 mmol).[2] An excess helps drive the reaction forward.

    • Add the immobilized lipase, such as Novozym 435 (e.g., 15 mg per mmol of 2-octanol).[2]

    • Seal the vessel tightly to prevent the evaporation of volatile components.

  • Incubation:

    • Place the reaction vessel in an orbital shaker or on a magnetic stirrer that provides constant and efficient agitation (e.g., 150-200 rpm).[5][9]

    • Maintain the reaction at the desired temperature (e.g., 40 °C) using a temperature-controlled incubator or water bath.[5]

  • Reaction Monitoring:

    • Periodically (e.g., every 1-2 hours), pause the agitation and withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Prepare the sample for analysis by diluting it with a suitable solvent (e.g., hexane or isopropanol) and filtering it through a 0.22 µm syringe filter to remove the enzyme particles.[2]

    • Analyze the sample using a Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) equipped with a suitable chiral column (e.g., a cyclodextrin-based column) to separate the enantiomers of 2-octanol and the 2-octyl acetate product.[2][11]

    • Calculate the conversion and the enantiomeric excess (e.e.) of the remaining substrate and the formed product.

  • Workup:

    • Stop the reaction when the desired conversion is reached (typically near 50% for optimal resolution).[2]

    • Remove the immobilized enzyme by simple filtration. The enzyme can often be washed with solvent and reused for subsequent batches.[8][11]

    • Remove the solvent and excess vinyl acetate from the filtrate under reduced pressure.

    • Separate the unreacted 2-octanol from the 2-octyl acetate product using standard techniques like flash column chromatography.[11]

References

Technical Support Center: Stereochemical Integrity of (R)-(-)-2-Octanol in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the racemization of (R)-(-)-2-Octanol during chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for this compound?

A1: Racemization is the process where an enantiomerically pure or enriched compound, such as this compound, converts into a mixture containing equal amounts of both enantiomers (R and S). This results in a loss of optical activity and is a significant problem in drug development and stereoselective synthesis, where the biological activity of a molecule is often dependent on its specific 3D arrangement. For instance, one enantiomer of a drug may be therapeutic while the other is inactive or even harmful.

Q2: Which common reaction types are most likely to cause racemization of this compound?

A2: Reactions that proceed through a planar, achiral intermediate, such as a carbocation, are the primary culprits for racemization. Unimolecular nucleophilic substitution (SN1) reactions are a classic example.[1] Additionally, oxidation reactions, if not carefully controlled, can lead to the formation of the corresponding ketone (2-octanone), which can then be non-stereoselectively reduced back to the racemic alcohol. Reactions carried out under harsh acidic or basic conditions can also promote racemization.

Q3: How can I prevent racemization during a substitution reaction at the chiral center of this compound?

A3: To prevent racemization in substitution reactions, it is crucial to employ conditions that favor a bimolecular nucleophilic substitution (SN2) mechanism, which proceeds with inversion of configuration and avoids the formation of a carbocation intermediate. This can be achieved by:

  • Using a good leaving group: Convert the hydroxyl group into a better leaving group, such as a tosylate or mesylate.

  • Employing a strong nucleophile: A high concentration of a strong nucleophile will favor the SN2 pathway.

  • Choosing an appropriate solvent: Polar aprotic solvents like acetone, DMF, or DMSO are known to favor SN2 reactions.[2][3][4]

Q4: What is the Mitsunobu reaction, and is it a good choice for reactions involving this compound?

A4: The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a variety of other functional groups, such as esters and ethers, with a high degree of stereochemical inversion.[5][6] It is an excellent choice for reactions where inversion of the stereocenter of this compound is desired, as it proceeds via an SN2 mechanism.[7][8][9][10]

Q5: Can I perform an esterification or etherification of this compound without affecting its stereochemistry?

A5: Yes. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, generally proceeds with retention of the alcohol's stereochemistry as the C-O bond of the alcohol is not broken.[11] For ether synthesis, the Williamson ether synthesis is a reliable method.[12] This reaction involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile in an SN2 reaction with an alkyl halide. This process occurs with inversion of configuration at the alkyl halide, but the stereocenter of the (R)-(-)-2-octoxide remains intact.[13][14][15]

Q6: How can protecting groups help in preventing racemization?

A6: Protecting groups temporarily block the hydroxyl group of this compound, preventing it from participating in unwanted reactions that could lead to racemization. A common strategy is to convert the alcohol to a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether.[16][17] This protecting group is stable under a variety of reaction conditions and can be selectively removed later to regenerate the alcohol with its original stereochemistry intact.

Troubleshooting Guides

Issue 1: Loss of Optical Purity in a Substitution Reaction

Symptom: You started with enantiomerically pure this compound, converted the hydroxyl to a leaving group (e.g., tosylate), and after substitution with a nucleophile, the product shows a significant decrease in enantiomeric excess (e.e.).

Possible Cause: The reaction is proceeding, at least in part, through an SN1 mechanism, which involves the formation of a planar carbocation intermediate that can be attacked from either face by the nucleophile, leading to racemization.

Troubleshooting Steps:

  • Evaluate the Substrate: Secondary halides, like 2-octyl tosylate, can undergo both SN1 and SN2 reactions.

  • Increase Nucleophile Concentration/Strength: A higher concentration of a stronger nucleophile will favor the bimolecular SN2 pathway.

  • Change the Solvent: Switch from a polar protic solvent (e.g., ethanol, water), which stabilizes carbocations, to a polar aprotic solvent (e.g., acetone, DMF, DMSO) to promote the SN2 mechanism.[2][3][4]

  • Lower the Reaction Temperature: SN1 reactions typically have a higher activation energy than SN2 reactions, so lowering the temperature can favor the SN2 pathway.

Data Presentation: Effect of Solvent on Substitution Stereochemistry

Leaving GroupNucleophileSolventProductEnantiomeric Excess (e.e.)Predominant Mechanism
-OTsBr⁻Methanol(S)-2-BromooctaneLowSN1/SN2 mixture
-OTsBr⁻Acetone(S)-2-BromooctaneHigh (>95%)SN2
-BrCN⁻Ethanol/Water2-Octyl cyanideLowSN1/SN2 mixture
-BrCN⁻DMSO2-Octyl cyanideHigh (>95%)SN2

Note: The data in this table is illustrative and represents expected outcomes based on reaction mechanisms. Actual e.e. values can vary based on specific reaction conditions.

Issue 2: Racemization During Oxidation to 2-Octanone

Symptom: You are attempting to oxidize this compound to 2-octanone, but you observe the presence of racemic 2-octanol in your product mixture.

Possible Cause: Over-reduction of the ketone product or incomplete oxidation coupled with a racemizing side reaction. Some oxidizing agents or reaction conditions can facilitate an equilibrium between the alcohol and the ketone, leading to racemization.

Troubleshooting Steps:

  • Choose a Mild Oxidizing Agent: Employ a mild and selective oxidizing agent that is less likely to promote side reactions. The Swern oxidation is an excellent choice for this transformation as it is carried out at low temperatures and under neutral conditions.[18][19]

  • Control Reaction Time and Temperature: Ensure the reaction goes to completion to minimize the amount of unreacted starting material. However, avoid prolonged reaction times or high temperatures, which can promote side reactions.

  • Purification: If some starting material remains, careful purification (e.g., chromatography) is necessary to separate the desired ketone from the potentially racemized alcohol.

Issue 3: Unexpected Retention of Configuration in a Mitsunobu Reaction

Symptom: You performed a Mitsunobu reaction on this compound expecting inversion of configuration, but the product shows retention or a mixture of stereoisomers.

Possible Cause: While the Mitsunobu reaction generally proceeds with clean inversion, under certain conditions, side reactions or a competing reaction pathway can lead to a loss of stereoselectivity.

Troubleshooting Steps:

  • Check Reagent Purity: Ensure the triphenylphosphine (PPh₃) and the azodicarboxylate (e.g., DEAD or DIAD) are of high purity.

  • Order of Addition: The standard protocol involves pre-mixing the alcohol, carboxylic acid, and triphenylphosphine before the slow addition of the azodicarboxylate at low temperature. Deviating from this can sometimes lead to side reactions.

  • Nucleophile Acidity: The pKa of the nucleophile (e.g., carboxylic acid) should be less than 15 for the reaction to proceed efficiently.[6] If the nucleophile is not acidic enough, other side reactions can occur.

Experimental Protocols

Protocol 1: Protection of this compound as a TBDMS Ether

This protocol describes the protection of the hydroxyl group of this compound as a tert-butyldimethylsilyl (TBDMS) ether to prevent its participation in subsequent reactions.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add imidazole (2.5 eq).[13]

  • Add TBDMSCl (1.2 eq) portion-wise to the stirred solution at room temperature.[13]

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude TBDMS-protected (R)-2-octanol.

  • Purify the product by flash column chromatography on silica gel if necessary.

Protocol 2: Stereospecific Oxidation using Swern Oxidation

This protocol details the oxidation of this compound to (R)-2-octanone with retention of stereochemistry, as the chiral center is not directly involved in the reaction.

Materials:

  • Oxalyl chloride

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Anhydrous dichloromethane (DCM)

  • This compound

  • Triethylamine (Et₃N)

  • Anhydrous conditions and low temperature (-78 °C) are crucial.

Procedure:

  • To a solution of oxalyl chloride (1.2 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of DMSO (2.4 eq) in anhydrous DCM dropwise over 5 minutes.[11]

  • Stir the mixture for 10 minutes at -78 °C.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous DCM via syringe over 10 minutes, maintaining the temperature at -78 °C.[11]

  • Stir the reaction mixture for an additional 20-30 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise via syringe, and continue stirring at -78 °C for another 10 minutes.[11]

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction by adding water. Extract the product with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 2-octanone by flash column chromatography.

Protocol 3: Williamson Ether Synthesis with Inversion of Configuration

This protocol describes the synthesis of (S)-2-methoxyoctane from this compound via a two-step process involving activation of the alcohol and subsequent SN2 displacement.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

Step 1: Tosylation of this compound

  • Dissolve this compound (1.0 eq) in pyridine at 0 °C.

  • Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, keeping the temperature below 5 °C.

  • Stir the reaction at 0 °C for 4-6 hours or until TLC indicates completion.

  • Pour the reaction mixture into ice-cold water and extract with diethyl ether.

  • Wash the organic layer sequentially with cold dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield (R)-2-octyl tosylate.

Step 2: Nucleophilic Substitution with Sodium Methoxide

  • Dissolve the (R)-2-octyl tosylate (1.0 eq) in anhydrous methanol.

  • Add sodium methoxide (1.5 eq) and heat the mixture to reflux for 4-8 hours, monitoring by TLC.

  • Cool the reaction to room temperature, add water, and extract with diethyl ether.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the resulting (S)-2-methoxyoctane by distillation or column chromatography.

Visualizations

racemization_pathway R_Octanol This compound Carbocation Planar Carbocation (Achiral Intermediate) R_Octanol->Carbocation Loss of Leaving Group (SN1 conditions) Racemic Racemic Mixture of 2-Octanol Carbocation->R_Octanol Nucleophilic attack (bottom face) S_Octanol (S)-(+)-2-Octanol Carbocation->S_Octanol Nucleophilic attack (top face)

Caption: SN1 reaction pathway leading to racemization of 2-octanol.

stereospecific_reactions cluster_SN2 SN2 Pathway (e.g., Williamson Ether Synthesis) cluster_Mitsunobu Mitsunobu Reaction cluster_Protection Protecting Group Strategy R_Octanol_SN2 This compound Activated_Alcohol Activated (R)-2-Octanol (e.g., Tosylate) R_Octanol_SN2->Activated_Alcohol Activation S_Product (S)-Product (Inversion) Activated_Alcohol->S_Product Nu:- attack R_Octanol_Mitsu This compound Mitsu_Intermediate Phosphonium Intermediate R_Octanol_Mitsu->Mitsu_Intermediate PPh3, DEAD S_Product_Mitsu (S)-Product (Inversion) Mitsu_Intermediate->S_Product_Mitsu Nu:- attack R_Octanol_Protect This compound Protected_Alcohol Protected (R)-2-Octanol (e.g., TBDMS-ether) R_Octanol_Protect->Protected_Alcohol Protection Reaction_Product Product with intact stereocenter Protected_Alcohol->Reaction_Product Desired Reaction Deprotected_Alcohol This compound (Regenerated) Reaction_Product->Deprotected_Alcohol Deprotection troubleshooting_logic cluster_sub cluster_ox Start Problem: Loss of Optical Purity ReactionType What is the reaction type? Start->ReactionType Substitution Substitution ReactionType->Substitution Substitution Oxidation Oxidation ReactionType->Oxidation Oxidation Other Other ReactionType->Other Other CheckSN1 Check for SN1 conditions: - Polar protic solvent? - Weak nucleophile? Substitution->CheckSN1 CheckOxidant Check Oxidizing Agent: - Too harsh? - High temperature? Oxidation->CheckOxidant SwitchToSN2 Solution: Favor SN2 conditions - Polar aprotic solvent - Strong nucleophile - Good leaving group CheckSN1->SwitchToSN2 UseMildOxidant Solution: Use mild conditions - Swern Oxidation - Low temperature CheckOxidant->UseMildOxidant

References

Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address challenges with low enantioselectivity in asymmetric reactions.

Troubleshooting Guide: A Systematic Approach

Low or inconsistent enantiomeric excess (ee) is a common hurdle in asymmetric synthesis. This guide provides a systematic approach to identifying and resolving the root cause of suboptimal stereoselectivity.

Diagram: Troubleshooting Workflow for Low Enantioselectivity

G start Low Enantioselectivity Observed analytical Step 1: Verify Analytical Method (Chiral HPLC/GC) start->analytical sub_analytical1 Is the method validated for accuracy, precision, and resolution? analytical->sub_analytical1 reagents Step 2: Scrutinize Reagents and Catalyst sub_reagents1 Are the substrate and reagents of high purity? reagents->sub_reagents1 conditions Step 3: Evaluate Reaction Conditions sub_conditions1 Is the reaction temperature precisely controlled? conditions->sub_conditions1 resolution Resolution: High and Reproducible Enantioselectivity Achieved sub_analytical1->reagents Yes sub_analytical2 Action: Validate analytical method. Ensure baseline separation of enantiomers. sub_analytical1->sub_analytical2 No sub_analytical2->reagents sub_reagents2 Action: Purify substrate and reagents (e.g., recrystallization, distillation). sub_reagents1->sub_reagents2 No sub_reagents3 Is the catalyst pure, active, and handled correctly? sub_reagents1->sub_reagents3 Yes sub_reagents2->sub_reagents3 sub_reagents4 Action: Use a fresh, well-characterized catalyst. Employ rigorous air- and moisture-free techniques if required. sub_reagents3->sub_reagents4 No sub_reagents5 Is the solvent anhydrous and free of impurities? sub_reagents3->sub_reagents5 Yes sub_reagents4->sub_reagents5 sub_reagents5->conditions Yes sub_reagents6 Action: Use freshly distilled or high-purity anhydrous solvent. sub_reagents5->sub_reagents6 No sub_reagents6->conditions sub_conditions2 Action: Calibrate thermostat. Ensure uniform heating/cooling. Consider lowering the temperature. sub_conditions1->sub_conditions2 No sub_conditions3 Is the reaction time optimized? sub_conditions1->sub_conditions3 Yes sub_conditions2->sub_conditions3 sub_conditions4 Action: Monitor reaction kinetics. Avoid excessively long reaction times that may lead to racemization. sub_conditions3->sub_conditions4 No sub_conditions5 Is the reaction atmosphere inert? sub_conditions3->sub_conditions5 Yes sub_conditions4->sub_conditions5 sub_conditions5->resolution Yes sub_conditions6 Action: Check for leaks and use high-purity inert gas. sub_conditions5->sub_conditions6 No sub_conditions6->resolution

Caption: A stepwise workflow for diagnosing and resolving low enantioselectivity.

Frequently Asked Questions (FAQs)

Catalyst and Reagents

Q1: My enantiomeric excess (ee) is significantly lower than the literature value. What should I investigate first?

A1: The primary step is to rigorously validate your analytical method, typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1] An inaccurate or unvalidated method can provide misleading ee values. Ensure you have a good resolution (Rs > 1.5) between the enantiomer peaks and that your method is both precise and accurate.[1]

Q2: I've confirmed my analytical method is reliable, but the ee is still low and inconsistent between runs. What is the next logical step?

A2: The purity of your starting materials should be scrutinized. Trace impurities in the substrate or reagents can act as inhibitors or competing substrates, leading to diminished enantioselectivity.[1] Furthermore, the quality and purity of the catalyst are critical. Even minor variations in the ligand or metal precursor can significantly impact the reaction's stereochemical outcome.[1] It is advisable to use a freshly prepared or recently purchased catalyst from a reputable supplier.

Q3: How can I be certain that my substrate is sufficiently pure?

A3: Standard purification techniques such as recrystallization, distillation, or column chromatography should be employed to ensure the high purity of your substrate. The purity should be verified using appropriate analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis.

Q4: Could improper handling of an air-sensitive catalyst be the cause of my issues?

A4: Absolutely. For catalysts that are sensitive to air and moisture, it is imperative to adhere strictly to air-free techniques, such as using a glovebox or a Schlenk line.[1] Exposure to air or moisture can lead to catalyst deactivation and a subsequent drop in both activity and enantioselectivity.

Reaction Conditions

Q5: How significantly does the reaction solvent affect enantioselectivity?

A5: The choice of solvent can have a profound impact on enantioselectivity.[2] It can influence the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states.[2] In some instances, altering the solvent can even invert the sense of enantioselection.[2] Therefore, screening a variety of solvents is a crucial step in optimizing an asymmetric reaction.

Q6: My reaction is sluggish, and increasing the temperature improves the conversion but lowers the enantioselectivity. How should I proceed?

A6: This is a common trade-off in asymmetric catalysis. Generally, lower temperatures lead to higher enantiomeric excess by increasing the energy difference between the diastereomeric transition states.[3][4] If the reaction is too slow at lower temperatures, consider a systematic screening of temperatures to find an optimal balance between reaction rate and enantioselectivity.[5] Monitoring the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the ideal endpoint.[5]

Q7: Can the reaction time influence the enantiomeric excess?

A7: Yes, reaction time can be a critical parameter. In some cases, prolonged reaction times can lead to a decrease in enantioselectivity due to product racemization or the formation of side products.[6] Conversely, in certain dynamic kinetic resolution processes, the enantioselectivity may improve over time.[7][8] It is essential to monitor the reaction profile to determine the optimal reaction duration.

Diagram: Influence of Key Parameters on Enantioselectivity

G cluster_catalyst Catalyst/Reagents cluster_conditions Reaction Conditions Purity Purity Outcome Enantioselectivity Purity->Outcome Handling Handling Handling->Outcome Temperature Temperature Temperature->Outcome Solvent Solvent Solvent->Outcome Time Time Time->Outcome

Caption: Key experimental factors influencing the enantioselectivity of a reaction.

Data Presentation: Quantitative Effects on Enantioselectivity

Table 1: Illustrative Effect of Temperature on Enantioselectivity

This table provides a hypothetical yet representative example of how temperature can influence the outcome of an asymmetric alkylation reaction.[5]

Temperature (°C)Yield (%)Diastereomeric Excess (de, %)Enantiomeric Excess (ee, %)
25 (Room Temp.)953025
0887570
-20858885
-40829290
-7870>98>99
Table 2: Influence of Solvent on Enantiomeric Excess in a Henry Reaction

The following data illustrates the significant impact of the solvent on the enantiomeric excess in a cinchona thiourea-catalyzed Henry reaction.[2]

SolventDielectric Constant (ε)Enantiomeric Excess (ee, %)
Toluene2.410
Diethyl ether4.345
Tetrahydrofuran (THF)7.678
Acetonitrile37.55
Dimethyl sulfoxide (DMSO)46.792

Experimental Protocols

Protocol 1: Validation of Chiral HPLC/GC Method

A robust and validated analytical method is fundamental for accurately determining enantiomeric excess.

1. System Suitability:

  • Before each validation run, inject a standard solution containing both enantiomers to verify system suitability.

  • Resolution (Rs): Should be greater than 1.5 between the two enantiomer peaks.[1]

  • Tailing factor (T): Should be less than 2 for each peak.[1]

2. Linearity:

  • Prepare a series of solutions with varying ratios of the two enantiomers (e.g., 99:1, 95:5, 80:20, 50:50, 20:80, 5:95, 1:99).

  • Plot the peak area ratio against the known concentration ratio.

  • The correlation coefficient (r²) should be ≥ 0.99.[1]

3. Accuracy:

  • Prepare samples with known amounts of each enantiomer.

  • Analyze the samples and compare the measured ee with the theoretical ee.

  • The recovery should typically be within 98-102%.[1]

4. Precision:

  • Repeatability: Analyze the same sample multiple times under the same conditions on the same day.

  • Intermediate Precision: Analyze the same sample on different days with different analysts or equipment.

  • The relative standard deviation (RSD) for the ee measurements should be low (typically <2%).

Protocol 2: Catalyst Quality Control

Ensuring the quality of your catalyst is paramount for reproducible, high enantioselectivity.

1. Characterization:

  • Thoroughly characterize each new batch of catalyst using techniques such as NMR, elemental analysis, and, if applicable, X-ray crystallography.

2. Activity Test:

  • Perform a small-scale test reaction with a standard substrate to determine the initial reaction rate and conversion.[1]

3. Enantioselectivity Test:

  • Analyze the product from the test reaction by a validated chiral HPLC or GC method to determine the enantiomeric excess.

  • Compare the result to a previously established standard for that batch of catalyst.[1]

References

Technical Support Center: Scaling Up Enantiopure (R)-(-)-2-Octanol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the large-scale synthesis of enantiopure (R)-(-)-2-Octanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process for the production of this compound.

Issue 1: Low Enantiomeric Excess (ee) in Lipase-Catalyzed Kinetic Resolution

  • Potential Cause: Sub-optimal reaction conditions.

    • Recommended Solution: Optimize reaction parameters such as temperature, solvent, and acyl donor. For instance, using vinyl acetate as an acyl donor can often drive the reaction forward and improve enantioselectivity. Non-polar solvents like hexane or toluene are generally preferred for lipase-catalyzed resolutions.[1]

  • Potential Cause: Enzyme inhibition or deactivation.

    • Recommended Solution: Ensure the solvent is compatible with the lipase and check for the presence of inhibitors like heavy metals in the starting materials. High temperatures can also lead to enzyme denaturation.[1] The choice of lipase is also critical; for example, Candida antarctica lipase B (CALB) has shown high enantioselectivity in the resolution of secondary alcohols.[2][3]

  • Potential Cause: Racemization of the product.

    • Recommended Solution: To prevent the racemization of the desired this compound, it is advisable to lower the reaction temperature and shorten the reaction time. Additionally, employing a less acidic or basic work-up procedure can be beneficial.[1]

Issue 2: Low Yield in Asymmetric Hydrogenation of 2-Octanone

  • Potential Cause: Inefficient catalyst.

    • Recommended Solution: The purity and handling of the catalyst are crucial. Ensure that the chiral catalyst, such as a Ru-BINAP complex, is of high purity and handled under inert conditions to prevent deactivation.[1] Increasing the catalyst loading may also improve the yield. If the issue persists, screening different chiral ligands or catalysts is recommended.[1]

  • Potential Cause: Presence of impurities.

    • Recommended Solution: Purify the 2-octanone substrate and solvents before use to remove any potential catalyst poisons.

  • Potential Cause: Sub-optimal reaction conditions.

    • Recommended Solution: Optimize reaction parameters such as hydrogen pressure, temperature, and solvent. The choice of solvent can significantly impact both the reaction rate and enantioselectivity.

Issue 3: Low Conversion in Biocatalytic Reduction of 2-Octanone using Alcohol Dehydrogenase (ADH)

  • Potential Cause: Low substrate solubility.

    • Recommended Solution: The low aqueous solubility of 2-octanone can be a limiting factor.[4] Employing a biphasic system with a suitable organic solvent or using solubilizing agents like ionic liquids can enhance substrate availability to the enzyme.[5]

  • Potential Cause: Cofactor imbalance or degradation.

    • Recommended Solution: Ensure an efficient cofactor regeneration system is in place. For NADH-dependent ADHs, a common approach is to use a secondary enzyme like glucose dehydrogenase (GDH) or formate dehydrogenase (FDH) with their respective substrates (glucose or formate) to regenerate the NADH consumed in the reaction.[6]

  • Potential Cause: Enzyme inhibition by substrate or product.

    • Recommended Solution: High concentrations of the substrate (2-octanone) or the product (this compound) can inhibit the enzyme.[5] A continuous process with in-situ product removal, such as solid-phase extraction, can alleviate this issue and improve overall productivity.[4]

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for producing enantiopure this compound on a larger scale?

A1: The three primary industrial-scale methods are:

  • Biocatalytic Asymmetric Reduction: This involves the reduction of 2-octanone to this compound using an alcohol dehydrogenase (ADH). This method is highly enantioselective.[7][8]

  • Enzymatic Kinetic Resolution: This method starts with a racemic mixture of 2-octanol and uses a lipase to selectively acylate the (R)-enantiomer, allowing for the separation of the two enantiomers.[7]

  • Asymmetric Hydrogenation: This chemo-catalytic approach uses a chiral catalyst, such as a ruthenium-BINAP complex, to hydrogenate 2-octanone to this compound with high enantioselectivity.[9]

Q2: How can I improve the efficiency of a dynamic kinetic resolution (DKR) of 2-octanol?

A2: For an effective DKR, the rate of racemization of the slower-reacting enantiomer must be equal to or greater than the rate of resolution of the faster-reacting enantiomer.[10] This often involves a combination of a lipase for the resolution and a metal catalyst (e.g., a ruthenium complex) for the in-situ racemization.[3] The compatibility of the two catalysts and their respective reaction conditions is crucial for success.

Q3: What are the advantages of using a whole-cell biocatalyst over an isolated enzyme?

A3: Whole-cell biocatalysts can be more cost-effective as they eliminate the need for enzyme purification. They also contain the necessary cofactors and regeneration systems within the cell, simplifying the overall process. However, side reactions from other cellular enzymes can sometimes be a drawback.

Q4: How do I choose the right solvent for my reaction?

A4: The choice of solvent depends on the chosen synthetic route. For lipase-catalyzed resolutions, non-polar organic solvents like hexane or toluene are often preferred.[1] For ADH-catalyzed reductions, the reaction is typically carried out in an aqueous buffer, but biphasic systems with a water-immiscible organic solvent can be used to improve substrate solubility and reduce product inhibition.[5][11]

Q5: What analytical techniques are suitable for determining the enantiomeric excess of this compound?

A5: The most common and reliable method is chiral gas chromatography (GC).[12] Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents are also effective techniques for determining enantiomeric purity.[13][14]

Data Presentation

Table 1: Comparison of Different Catalytic Systems for Enantiopure this compound Production

Catalyst SystemSubstrateProductEnantiomeric Excess (ee) (%)Yield (%)Reaction Time (h)Temperature (°C)Solvent
Immobilized Acetobacter sp. CCTCC M209061 cells2-Octanone(R)-2-Octanol>9953.4Not SpecifiedNot Specified[C4MIM]·Ac-containing buffer/n-tetradecane
Acetobacter pasteurianus GIM1.1582-Octanone(R)-2-Octanol>99.9951.1735Aqueous buffer with isopropanol
Ru(II) and Candida antarctica lipase B (DKR)(rac)-2-Octanol(R)-2-Octanol acetate>98ExcellentNot SpecifiedAmbientToluene
Pseudomonas fluorescence lipase (PFL)(rac)-2-Octanol(S)-2-Octanol>9951 (conversion)Not SpecifiedNot SpecifiedOrganic Solvents

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of (rac)-2-Octanol

This protocol is a general guideline for the kinetic resolution of racemic 2-octanol using Candida antarctica lipase B (CALB).

Materials:

  • (rac)-2-Octanol

  • Immobilized Candida antarctica lipase B (CALB)

  • Vinyl acetate (acyl donor)

  • Anhydrous hexane (solvent)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add (rac)-2-octanol (1.0 eq) and anhydrous hexane.

  • Add vinyl acetate (0.5 - 1.0 eq) to the solution.

  • Add immobilized CALB (typically 10-50 mg per mmol of substrate).

  • Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC to determine the conversion and enantiomeric excess of the remaining (S)-2-octanol and the produced (R)-2-octanyl acetate.

  • Once the desired conversion (ideally around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.

  • The enzyme can be washed with fresh solvent and reused.

  • Separate the unreacted (S)-2-octanol from the (R)-2-octanyl acetate by column chromatography.

  • The (R)-2-octanyl acetate can then be hydrolyzed to obtain this compound.

Protocol 2: Asymmetric Hydrogenation of 2-Octanone using a Ru-BINAP Catalyst

This protocol provides a general procedure for the asymmetric hydrogenation of 2-octanone.

Materials:

  • 2-Octanone

  • [RuCl((R)-BINAP)]₂·NEt₃ complex or a similar chiral ruthenium catalyst

  • Anhydrous methanol or ethanol (solvent)

  • High-pressure hydrogenation reactor (autoclave)

  • Hydrogen gas (high purity)

  • Standard laboratory glassware for inert atmosphere techniques

Procedure:

  • In a glovebox or under an inert atmosphere, charge the autoclave with the chiral ruthenium catalyst.

  • Add anhydrous solvent to the autoclave.

  • Add the 2-octanone substrate.

  • Seal the autoclave and purge it several times with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 atm).

  • Stir the reaction mixture at the desired temperature (e.g., 25-50 °C).

  • Monitor the reaction by taking samples (if the reactor allows) or by running the reaction for a predetermined time.

  • After the reaction is complete, carefully vent the hydrogen pressure and purge the reactor with an inert gas.

  • The reaction mixture can be filtered through a pad of silica gel to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by distillation or column chromatography.

  • Determine the enantiomeric excess of the product using chiral GC or HPLC.

Visualizations

experimental_workflow_lipase_resolution cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_monitoring Monitoring & Work-up cluster_products Products rac_2_octanol (rac)-2-Octanol reaction_vessel Reaction Vessel (30-40°C, Stirring) rac_2_octanol->reaction_vessel vinyl_acetate Vinyl Acetate vinyl_acetate->reaction_vessel hexane Hexane hexane->reaction_vessel calb Immobilized CALB calb->reaction_vessel chiral_gc Chiral GC Analysis reaction_vessel->chiral_gc Aliquots filtration Filtration reaction_vessel->filtration Reaction Mixture filtration->calb Recovered Enzyme separation Column Chromatography filtration->separation s_octanol (S)-2-Octanol separation->s_octanol r_acetate (R)-2-Octanyl Acetate separation->r_acetate hydrolysis Hydrolysis r_acetate->hydrolysis r_octanol This compound hydrolysis->r_octanol

Caption: Workflow for Lipase-Catalyzed Kinetic Resolution of (rac)-2-Octanol.

logical_relationship_troubleshooting problem Low Enantiomeric Excess (ee) suboptimal_conditions Sub-optimal Conditions problem->suboptimal_conditions enzyme_issue Enzyme Issues problem->enzyme_issue racemization Product Racemization problem->racemization solution_conditions Optimize Temperature, Solvent, Acyl Donor suboptimal_conditions->solution_conditions Address with solution_enzyme Check for Inhibitors, Ensure Solvent Compatibility, Choose Appropriate Enzyme enzyme_issue->solution_enzyme Address with solution_racemization Lower Temperature, Reduce Reaction Time, Modify Work-up racemization->solution_racemization Address with

Caption: Troubleshooting Logic for Low Enantiomeric Excess.

References

Stability issues of (R)-(-)-2-Octanol under specific conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (R)-(-)-2-Octanol under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is considered stable under recommended storage conditions.[1][2] It is a combustible liquid and should be stored in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3][4] The primary stability concerns are its potential for oxidation and peroxide formation, especially when exposed to certain conditions over time.

Q2: What are the main degradation pathways for this compound?

A2: The primary degradation pathway for this compound, a secondary alcohol, is oxidation to its corresponding ketone, 2-octanone. This can be facilitated by oxidizing agents or through auto-oxidation. Further oxidation to carboxylic acids is not a typical degradation pathway for secondary alcohols under standard conditions.

Q3: Is this compound sensitive to light?

A3: Yes, exposure to light, in combination with air (oxygen), can promote the formation of peroxides in secondary alcohols like this compound.[2] It is recommended to store it in opaque or amber-colored containers to minimize light exposure.[5]

Q4: How does temperature affect the stability of this compound?

Q5: What is the impact of pH on the stability of this compound?

A5: this compound is generally stable in neutral conditions. However, it is incompatible with strong acids, which can act as catalysts for dehydration or other reactions. While specific data on its stability across a wide pH range is limited, it is best to avoid highly acidic or basic conditions during storage and handling unless required for a specific experimental protocol.

Q6: What are peroxides and why are they a concern for this compound?

A6: Peroxides are compounds containing an oxygen-oxygen single bond, which are often highly reactive and can be explosive, especially when concentrated.[6] this compound is classified as a Class B peroxide former, meaning it can form explosive levels of peroxides upon concentration (e.g., through distillation or evaporation).[4][6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in analytical chromatogram (e.g., GC, HPLC). Oxidation of this compound to 2-octanone.Confirm the identity of the new peak by running a 2-octanone standard. If confirmed, consider storing the alcohol under an inert atmosphere (e.g., nitrogen or argon) and in a tightly sealed container to minimize exposure to oxygen.
Inconsistent experimental results over time. Degradation of the this compound stock solution.Test the purity of your this compound stock. If degradation is suspected, purify the alcohol by distillation (after testing for peroxides) or obtain a fresh batch. Implement a routine testing schedule for long-term storage.
Visible crystal formation or discoloration in the container. Potential peroxide formation.DO NOT MOVE OR OPEN THE CONTAINER. Crystalline peroxides can be shock-sensitive and explosive.[3][5] Immediately contact your institution's Environmental Health & Safety (EHS) department for guidance on safe disposal.
Cloudiness or immiscible layers in the liquid. Peroxide formation or contamination.Treat with extreme caution as this can be a sign of dangerous peroxide levels. Do not handle the container and contact EHS for assistance.[4]
Failed reaction or low yield where this compound is a reactant. Presence of peroxides which can interfere with many chemical reactions.Test the this compound for peroxides before use, especially if the container has been opened for an extended period. If peroxides are present, they must be removed before the alcohol is used in a reaction.

Quantitative Data

While specific kinetic studies on the degradation of this compound under various conditions are not widely published, the following table provides an expected stability profile based on the general behavior of secondary alcohols.

Condition Parameter Expected Stability of this compound Primary Degradation Product
Temperature 4°C (Refrigerated)HighMinimal formation of 2-octanone
20-25°C (Ambient)Good (in a sealed, protected container)Slow formation of 2-octanone over time
>40°CReduced (rate of oxidation increases)Increased formation of 2-octanone
pH Acidic (pH < 4)Potentially unstable (risk of dehydration)Dehydration products
Neutral (pH 6-8)HighMinimal degradation
Basic (pH > 10)Generally stable, but may be susceptible to oxidation2-octanone
Atmosphere Inert (Nitrogen/Argon)HighMinimal degradation
Air (Oxygen)Moderate (risk of oxidation and peroxide formation)2-octanone, peroxides
Light Exposure Dark (Amber Bottle)HighMinimal degradation
UV/Visible LightReduced (promotes peroxide formation)Peroxides, 2-octanone

Experimental Protocols

Protocol 1: Quantification of this compound and 2-Octanone by Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is suitable for monitoring the stability of this compound by quantifying its conversion to 2-octanone.

1. Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).
  • Capillary column suitable for volatile organic compounds (e.g., HP-5 or equivalent).

2. Reagents and Standards:

  • This compound, high purity standard.
  • 2-Octanone, high purity standard.
  • Suitable solvent (e.g., hexane or ethyl acetate, HPLC grade).
  • Internal standard (e.g., nonane or decane).

3. Standard Preparation:

  • Prepare individual stock solutions of this compound, 2-octanone, and the internal standard in the chosen solvent.
  • Create a series of calibration standards containing known concentrations of both this compound and 2-octanone, along with a constant concentration of the internal standard.

4. Sample Preparation:

  • Accurately dilute a known amount of the this compound sample to be tested in the solvent containing the internal standard to bring the concentration within the calibration range.

5. GC-FID Conditions (Example):

  • Injector Temperature: 250°C
  • Detector Temperature: 280°C
  • Oven Program:
  • Initial temperature: 60°C, hold for 2 minutes.
  • Ramp: Increase to 180°C at 10°C/min.
  • Hold at 180°C for 5 minutes.
  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

6. Analysis:

  • Inject the calibration standards to generate a calibration curve for both this compound and 2-octanone based on the ratio of the analyte peak area to the internal standard peak area.
  • Inject the prepared sample.
  • Quantify the concentration of this compound and 2-octanone in the sample using the calibration curves. The percentage degradation can be calculated from these values.

Protocol 2: Peroxide Testing in this compound

It is crucial to test for peroxides before distilling or concentrating this compound.

Method A: Peroxide Test Strips

This is a rapid and convenient method for routine testing.

1. Materials:

  • Commercial peroxide test strips (e.g., EMQuant®).
  • Distilled water.

2. Procedure:

  • In a chemical fume hood, dip the test strip into the this compound sample for the time specified by the manufacturer.
  • Remove the strip and allow excess liquid to drain.
  • Since this compound is an organic solvent, add one drop of distilled water to the test pad as per the manufacturer's instructions for solvents.[3]
  • Observe the color change and compare it to the color scale provided with the test strips to determine the peroxide concentration in ppm.

Method B: Iodide Test

This is a classic qualitative/semi-quantitative test for peroxides.

1. Materials:

  • This compound sample.
  • Glacial acetic acid.
  • Potassium iodide (KI), solid.

2. Procedure:

  • In a clean, dry test tube, add 1 mL of the this compound sample.
  • Add 1 mL of glacial acetic acid.
  • Add approximately 0.1 g of solid potassium iodide.
  • Shake the mixture.
  • The formation of a yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.[7]
  • Faint yellow: Low peroxide concentration.
  • Brown: High and potentially dangerous peroxide concentration.

Material Compatibility

When conducting experiments, it is important to use materials that are compatible with this compound to avoid contamination and equipment failure.

Material Compatibility Rating Notes
Plastics
Polypropylene (PP)GoodGood resistance to alcohols at room temperature.[8] However, strong oxidizing conditions should be avoided.
High-Density Polyethylene (HDPE)GoodGenerally good resistance to alcohols.[9]
Low-Density Polyethylene (LDPE)GoodGenerally good resistance to alcohols.[9]
Polytetrafluoroethylene (PTFE)ExcellentExcellent chemical resistance to a wide range of organic solvents, including alcohols.[9]
Polycarbonate (PC)Fair to PoorMay be susceptible to cracking or crazing with prolonged exposure to alcohols. Testing is recommended.
Metals
Stainless Steel (304, 316)ExcellentWidely used for storing and handling alcohols.
AluminumGoodGenerally compatible, but may be attacked by anhydrous alcohols.
Glass
Borosilicate GlassExcellentThe preferred material for laboratory use due to its high chemical resistance.

Note on Leachables and Extractables: While the plastics listed as "Good" are generally compatible, it is important to be aware of the potential for leaching of additives (e.g., plasticizers, antioxidants) from the plastic into the this compound, especially during long-term storage or at elevated temperatures.[10][11][12][13] For high-purity applications, the use of glass or PTFE is recommended.

Visualizations

Degradation Pathway of this compound R_2_Octanol This compound _2_Octanone 2-Octanone R_2_Octanol->_2_Octanone Oxidation Peroxides Peroxides R_2_Octanol->Peroxides Auto-oxidation Oxidizing_Agent Oxidizing Agent / O2 Oxidizing_Agent->R_2_Octanol Light_Heat Light / Heat Light_Heat->R_2_Octanol

Caption: Oxidative degradation of this compound.

Troubleshooting Workflow for Stability Issues Start Inconsistent Experimental Results Check_Purity Check Purity of this compound (e.g., GC-FID) Start->Check_Purity Is_Degraded Degradation Product (2-Octanone) Detected? Check_Purity->Is_Degraded Check_Peroxides Test for Peroxides Is_Degraded->Check_Peroxides No Purify Purify or Replace Stock Is_Degraded->Purify Yes Peroxides_Present Peroxides Present? Check_Peroxides->Peroxides_Present Peroxides_Present->Purify No Dispose Contact EHS for Disposal Peroxides_Present->Dispose Yes (> safe limit) Review_Storage Review Storage Conditions (Light, Air, Temp) Purify->Review_Storage End Proceed with Experiment Review_Storage->End

Caption: Workflow for addressing stability issues.

Factors Influencing this compound Stability cluster_factors Influencing Factors cluster_outcomes Potential Outcomes Stability This compound Stability Temperature Temperature Oxidation Oxidation to 2-Octanone Temperature->Oxidation Peroxide_Formation Peroxide Formation Temperature->Peroxide_Formation Light Light Exposure Light->Peroxide_Formation Oxygen Oxygen (Air) Oxygen->Oxidation Oxygen->Peroxide_Formation pH pH Dehydration Dehydration pH->Dehydration (Acidic) Incompatible_Materials Incompatible Materials Incompatible_Materials->Oxidation (Oxidants) Oxidation->Stability decreases Peroxide_Formation->Stability decreases Dehydration->Stability decreases

Caption: Key factors affecting stability.

References

Technical Support Center: Synthesis of (R)-(-)-2-Octanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-(-)-2-Octanol derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound derivatives?

A1: The most prevalent side reactions depend on the specific transformation being performed. For esterification, acid-catalyzed dehydration to form various octene isomers is a major concern. In ether synthesis, particularly the Williamson ether synthesis, elimination reactions (E2) compete with the desired substitution (SN2). During oxidation, over-oxidation of the resulting ketone can occur under harsh conditions. Racemization at the chiral center is a potential issue in reactions involving substitution at the carbon bearing the hydroxyl group, especially under conditions that favor carbocation formation.

Q2: How can I minimize the formation of octene byproducts during Fischer esterification of this compound?

A2: To minimize alkene formation, it is crucial to control the reaction temperature and the amount of acid catalyst. Using a milder acid catalyst or a catalytic amount of a strong acid can be beneficial. Removing water as it forms, for example by using a Dean-Stark apparatus, can shift the equilibrium towards the ester product and may allow for lower reaction temperatures, further reducing dehydration.

Q3: My Williamson ether synthesis with this compound is giving a low yield of the desired ether. What is the likely cause and how can I improve it?

A3: A low yield in the Williamson ether synthesis involving a secondary alcohol like this compound is often due to a competing E2 elimination reaction. This is especially problematic if you are using a secondary or tertiary alkyl halide. To favor substitution over elimination, it is best to use the alkoxide of this compound and react it with a primary alkyl halide. Using a less hindered base to form the alkoxide and maintaining a moderate reaction temperature can also help.

Q4: I am concerned about racemization of the chiral center during my synthesis. When is this most likely to occur and how can I prevent it?

A4: Racemization can occur during reactions that proceed through a carbocation intermediate (SN1 mechanism), or through enolization if the chiral center is alpha to a carbonyl group.[1] To preserve the stereochemistry of this compound, it is advisable to use reaction conditions that favor an SN2 mechanism, which proceeds with an inversion of configuration. For reactions that do not directly involve the chiral center, it is important to avoid strongly acidic or basic conditions for prolonged periods if there is a possibility of forming a transient species that could lead to racemization.

Troubleshooting Guides

Problem 1: Low Yield in Fischer Esterification of this compound

Symptoms:

  • Low yield of the desired (R)-2-octyl ester.

  • Presence of significant amounts of alkene byproducts (1-octene, 2-octenes) in the crude product.

  • Formation of a dark brown sludge in the reaction mixture.[2]

Possible Causes and Solutions:

Possible CauseRecommended Solution
Excessive Dehydration: High reaction temperatures and/or a high concentration of strong acid catalyst favor the elimination of water to form octenes.[3][4][5][6]- Use a minimal catalytic amount of acid (e.g., H₂SO₄ or TsOH).- Consider using a milder catalyst.- Maintain the lowest effective reaction temperature.- Remove water as it forms using a Dean-Stark trap to drive the equilibrium towards the ester.[7]
Reversible Reaction: The Fischer esterification is an equilibrium process, which can limit the final conversion.[8]- Use a large excess of one of the reactants (either the carboxylic acid or the alcohol).- As mentioned above, remove water from the reaction mixture.[7]
Catalyst Decomposition/Side Reactions: Using a large excess of a strong oxidizing acid like sulfuric acid at high temperatures can lead to charring and decomposition of the organic material, resulting in a dark sludge.[2]- Use a catalytic amount of the acid.- Consider alternative, non-oxidizing acid catalysts like p-toluenesulfonic acid (TsOH).
Problem 2: Poor Selectivity in Williamson Ether Synthesis

Symptoms:

  • Low yield of the desired (R)-2-octyl ether.

  • Significant formation of octene byproducts.

Possible Causes and Solutions:

Possible CauseRecommended Solution
E2 Elimination Dominates: As a secondary alcohol, the corresponding alkoxide of 2-octanol is a relatively strong base. Reaction with a secondary or tertiary alkyl halide will strongly favor elimination.[9][10]- Optimal Strategy: Use the alkoxide of this compound as the nucleophile and react it with a primary alkyl halide.[9][10] - For example, to synthesize (R)-2-octyl ethyl ether, react (R)-(-)-2-octoxide with ethyl iodide or ethyl bromide.
Steric Hindrance: Significant steric hindrance around the reaction center can favor elimination over substitution.- As above, ensure the alkyl halide is primary and unhindered.
High Reaction Temperature: Higher temperatures generally favor elimination over substitution.- Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Problem 3: Incomplete Oxidation or Over-oxidation of this compound

Symptoms:

  • Incomplete Oxidation: Presence of unreacted this compound in the product mixture.

  • Over-oxidation: Formation of carboxylic acid byproducts, indicating cleavage of the carbon skeleton.[11]

Possible Causes and Solutions:

Possible CauseRecommended Solution
Insufficient Oxidizing Agent: Not enough oxidizing agent was used to convert all the starting material.- Ensure the stoichiometry of the oxidizing agent is correct. A slight excess may be necessary.
Reaction Conditions Too Mild: The reaction temperature may be too low, or the reaction time too short for the chosen oxidant.- Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC.- Increase the reaction time.
Harsh Oxidizing Conditions: Strong oxidants (e.g., nitric acid) and high temperatures can lead to the further oxidation of the initially formed 2-octanone.[11]- Use a milder oxidizing agent suitable for secondary alcohols, such as sodium hypochlorite (bleach) in acetic acid or calcium hypochlorite.[12][13]- Maintain careful temperature control. For the nitric acid oxidation, runaway conditions can occur if the temperature exceeds 5 °C.[11]

Quantitative Data Summary

Table 1: Product Distribution in the Acid-Catalyzed Dehydration of 2-Octanol

CatalystTemperature (°C)Conversion (%)Octene Yield (%)Reference
Hf(OTf)₄ (0.5 mol%)150>9993[14]
Ti(OTf)₄ (0.5 mol%)150>9971[14]
HOTf (0.5 mol%)150>9984[14]
Fe(OTf)₃ (0.5 mol%)165N/A91[14]
Anatase (TiO₂)26588N/A[14]

Table 2: Reported Yields for the Synthesis of Octyl Acetate

ReactantsCatalystReaction ConditionsYield (%)Reference
n-octanol and acetic anhydride-N/A51.66[15]

Experimental Protocols

Protocol 1: Synthesis of (R)-2-Octyl Acetate via Fischer Esterification

This protocol is adapted from the synthesis of octyl acetate.[16]

Materials:

  • This compound

  • Glacial Acetic Acid (in excess)

  • Concentrated Sulfuric Acid (98%)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate

  • Dichloromethane or Diethyl Ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound and an excess of glacial acetic acid (e.g., 4 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops).

  • Heat the mixture to reflux for 2 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid, be careful with gas evolution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure.

  • Purify the crude (R)-2-octyl acetate by vacuum distillation.[16]

Protocol 2: Oxidation of this compound to (R)-2-Octanone

This protocol is based on the oxidation of 2-octanol using sodium hypochlorite.[12]

Materials:

  • This compound

  • Acetic Acid

  • Acetone

  • Sodium Hypochlorite Solution (household bleach)

  • Sodium Bisulfite

  • Sodium Hydroxide Solution

  • Diethyl Ether

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a three-neck flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, combine this compound, acetic acid, and acetone.

  • Cool the mixture in an ice bath.

  • Slowly add sodium hypochlorite solution from the dropping funnel, ensuring the internal temperature does not exceed 40 °C.

  • After the addition is complete, continue stirring for a period, monitoring the reaction by TLC.

  • Add sodium bisulfite solution to quench any remaining oxidizing agent.

  • Neutralize the mixture to a pH of 7 with sodium hydroxide solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic extracts with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and remove the solvent using a rotary evaporator to obtain the crude (R)-2-octanone.

  • Purify the product by distillation.

Visualizations

Troubleshooting_Esterification start Low Yield of (R)-2-Octyl Ester check_byproducts Analyze Crude Product (GC/NMR) start->check_byproducts octenes_present High Levels of Octenes Detected check_byproducts->octenes_present Yes sludge_present Dark Sludge Formation check_byproducts->sludge_present Yes ester_only Mainly Ester and Starting Material check_byproducts->ester_only No significant byproducts solution_octenes Reduce Temperature Decrease Acid Catalyst Use Dean-Stark Trap octenes_present->solution_octenes solution_sludge Use Catalytic Amount of Acid Switch to TsOH sludge_present->solution_sludge solution_equilibrium Increase Excess of One Reagent Remove Water ester_only->solution_equilibrium

Caption: Troubleshooting workflow for low yield in Fischer esterification.

Williamson_Ether_Synthesis_Logic start Synthesizing (R)-2-Octyl Ether choice Choose Reactants for Williamson Synthesis start->choice path_a Path A: (R)-2-Octoxide + Primary Alkyl Halide choice->path_a path_b Path B: Primary Alkoxide + (R)-2-Octyl Halide choice->path_b result_a Favors SN2 Higher Ether Yield path_a->result_a result_b Favors E2 Higher Alkene Yield path_b->result_b

Caption: Decision diagram for Williamson ether synthesis of (R)-2-octyl ethers.

General_Reaction_Pathways reactant This compound esterification Esterification (R'COOH, H+) reactant->esterification etherification Etherification (1. Base, 2. R'X) reactant->etherification oxidation Oxidation ([O]) reactant->oxidation ester_product (R)-2-Octyl Ester esterification->ester_product side_ester Side Product: Octenes (Dehydration) esterification->side_ester ether_product (R)-2-Octyl Ether etherification->ether_product side_ether Side Product: Octenes (Elimination) etherification->side_ether ketone_product (R)-2-Octanone oxidation->ketone_product side_oxidation Side Product: Carboxylic Acids (Over-oxidation) oxidation->side_oxidation

Caption: General reaction pathways and potential side products.

References

Technical Support Center: Enhancing the Resolution of 2-Octanol Enantiomers in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of 2-octanol enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing the resolution of (R)- and (S)-2-octanol in High-Performance Liquid Chromatography (HPLC). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during analysis.

Troubleshooting Guide: Enhancing 2-Octanol Enantiomer Resolution

This guide provides solutions to common issues encountered during the HPLC separation of 2-octanol enantiomers. The key to successful chiral separation lies in the systematic optimization of several critical parameters.

Q1: Why am I seeing poor or no resolution between the 2-octanol enantiomers?

Poor resolution is a common issue in chiral HPLC and can often be rectified by systematically evaluating and optimizing the separation conditions. The most influential factors are the choice of the chiral stationary phase (CSP) and the composition of the mobile phase.[1]

Potential Cause Recommended Solution
Inappropriate Chiral Stationary Phase (CSP) The selection of the CSP is the most critical factor for achieving chiral separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly effective for separating alcohol enantiomers like 2-octanol due to their ability to form transient diastereomeric complexes through hydrogen bonding and steric interactions. If you are not using a polysaccharide-based column, consider switching to one. A common choice is a column with a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralcel® OD-H).
Suboptimal Mobile Phase Composition (Normal Phase) In normal phase mode, the ratio of the non-polar solvent (e.g., n-hexane) to the polar modifier (e.g., isopropanol or ethanol) is crucial. A mobile phase with a very high percentage of the alcohol modifier can reduce interactions with the CSP, leading to poor resolution. Conversely, too little alcohol can result in very long retention times. Systematically vary the percentage of the alcohol modifier. Often, a lower concentration of the alcohol modifier improves resolution. For example, try adjusting the isopropanol concentration in n-hexane from 10% down to 2%.
Suboptimal Mobile Phase Composition (Reversed Phase) In reversed-phase mode, the ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile or methanol) affects resolution. An improper ratio can lead to co-elution. Optimize the ratio of acetonitrile to water. A study on 2-octanol derivatives showed that varying the acetonitrile/water ratio significantly impacts resolution.
Incorrect Flow Rate Chiral separations are often more sensitive to flow rate than achiral separations. A high flow rate may not allow sufficient time for the enantiomers to interact differently with the CSP. Try reducing the flow rate. A decrease from 1.0 mL/min to 0.5 mL/min can sometimes significantly improve resolution, although it will increase the analysis time.[1]
Inappropriate Column Temperature Temperature can have a significant and sometimes unpredictable effect on chiral separations.[1] It influences the thermodynamics of the interaction between the enantiomers and the CSP. Both increasing and decreasing the temperature can improve resolution. It is a valuable parameter to screen. Lower temperatures often lead to better resolution for alcohol enantiomers on polysaccharide CSPs.

Q2: My peaks for 2-octanol are tailing. What can I do to improve peak shape?

Peak tailing can compromise resolution and the accuracy of quantification. It is often caused by secondary interactions or issues with the chromatographic system.

Potential Cause Recommended Solution
Secondary Interactions with Silica Support Residual silanol groups on the silica support of the CSP can cause tailing, especially for polar analytes like alcohols. While less common for alcohols than for acidic or basic compounds, it can still be a factor. Ensure the mobile phase is of high purity. For normal phase, ensure the hexane and alcohol are HPLC grade. For reversed phase, use high-purity water and acetonitrile.
Column Overload Injecting too much sample can lead to peak distortion, including tailing and fronting. Reduce the injection volume or the concentration of the 2-octanol sample.
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the 2-octanol sample in the mobile phase itself. If this is not feasible, use a solvent that is weaker than the mobile phase.
Extra-Column Volume Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening and peak tailing. Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly seated to avoid dead volume.

Q3: The retention times for my 2-octanol enantiomers are drifting or not reproducible. How can I fix this?

Reproducibility is key for reliable analysis. Drifting retention times often indicate a lack of system equilibration or stability.[1]

Potential Cause Recommended Solution
Inadequate Column Equilibration Chiral stationary phases, especially polysaccharide-based ones, may require longer equilibration times than standard reversed-phase columns, particularly when the mobile phase composition is changed. Equilibrate the column with the mobile phase for at least 30-60 minutes at a stable flow rate before the first injection. When changing mobile phase composition, a longer equilibration time is recommended.
Mobile Phase Instability or Inconsistent Preparation Minor variations in the mobile phase composition can lead to shifts in retention time. Prepare the mobile phase carefully and consistently. For normal phase, accurately measure the volumes of hexane and alcohol. For reversed-phase, ensure the aqueous/organic ratio is precise. Degas the mobile phase before use to prevent bubble formation.
Column Temperature Fluctuations Even small changes in ambient temperature can affect retention times if a column oven is not used. Use a column oven to maintain a constant and uniform temperature. This is crucial for achieving reproducible retention times in chiral separations.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best type of chiral stationary phase (CSP) for separating 2-octanol enantiomers?

Polysaccharide-based CSPs are the most effective and widely used for the separation of alcohol enantiomers, including 2-octanol. Specifically, columns with cellulose or amylose derivatives coated or immobilized on a silica support are recommended. A commonly successful phase is cellulose tris(3,5-dimethylphenylcarbamate).

Q2: Should I use normal phase or reversed-phase chromatography for 2-octanol?

Both normal phase and reversed-phase modes can be used for the chiral separation of 2-octanol.

  • Normal Phase (e.g., n-hexane/isopropanol): This is a very common and often successful approach for alcohols. It typically provides excellent selectivity.

  • Reversed Phase (e.g., acetonitrile/water): This mode is also effective and can be advantageous if your sample is more soluble in aqueous-organic mixtures or if you need to interface with mass spectrometry using volatile buffers. A recent study demonstrated the successful separation of 2-octanol-based racemic mixtures using acetonitrile/water mobile phases on polysaccharide CSPs.[2][3]

The choice between the two will depend on your specific requirements, available solvents, and instrumentation.

Q3: How does the type of alcohol modifier in the normal phase mobile phase affect the separation?

The structure of the alcohol modifier (e.g., ethanol, isopropanol, n-butanol) can influence the selectivity of the separation. Isopropanol is a very common and effective modifier for separating alcohol enantiomers on polysaccharide CSPs. The polarity and size of the alcohol can alter the way it competes with the analyte for interaction sites on the CSP, thus affecting resolution. If you are facing challenges with one alcohol, trying another can sometimes provide the necessary change in selectivity.

Q4: Can I use additives in my mobile phase?

For neutral compounds like 2-octanol, additives are generally not necessary. Additives like trifluoroacetic acid (TFA) or diethylamine (DEA) are typically used for acidic or basic analytes to improve peak shape and resolution by suppressing unwanted ionic interactions. For 2-octanol, their use is unlikely to be beneficial and may complicate the separation.

Q5: How does temperature affect the resolution of 2-octanol enantiomers?

Temperature influences the thermodynamics of the chiral recognition process. For many chiral separations on polysaccharide CSPs, lower temperatures lead to an increase in resolution. This is because the interactions responsible for chiral recognition are often enthalpically driven, and lower temperatures favor these interactions. However, this is not a universal rule, and in some cases, an increase in temperature can improve resolution. Therefore, if you are struggling to achieve baseline separation, evaluating a range of temperatures (e.g., 15°C, 25°C, and 40°C) is a worthwhile optimization step.

Experimental Protocols and Data

The following section provides a detailed experimental protocol for the chiral separation of 2-octanol enantiomers in normal phase mode, which is a widely applicable starting point.

Detailed Experimental Protocol: Normal Phase HPLC Separation of 2-Octanol Enantiomers

This protocol provides a robust starting point for achieving baseline separation of 2-octanol enantiomers.

1. Instrumentation and Materials

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica (e.g., Chiralcel® OD-H), 250 mm x 4.6 mm.

  • Mobile Phase Solvents: HPLC-grade n-hexane and isopropanol (IPA).

  • Sample: Racemic 2-octanol.

  • Sample Solvent: Mobile phase.

2. Chromatographic Conditions

  • Mobile Phase: n-Hexane / Isopropanol (98:2, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Concentration: 1 mg/mL in mobile phase

3. System Preparation and Operation

  • Install the chiral column into the HPLC system.

  • Thoroughly flush the entire HPLC system with the mobile phase to remove any incompatible solvents from previous analyses.

  • Set the column oven temperature to 25°C.

  • Set the UV detector wavelength to 210 nm.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30-60 minutes, or until a stable baseline is achieved.

4. Sample Preparation

  • Prepare a 1 mg/mL stock solution of racemic 2-octanol by dissolving it in the mobile phase (n-Hexane/IPA, 98:2).

  • Filter the sample solution through a 0.45 µm syringe filter before injection to prevent particulate matter from clogging the column.

5. Data Acquisition and Analysis

  • Inject 10 µL of the prepared 2-octanol solution.

  • Record the chromatogram for a sufficient duration to allow both enantiomer peaks to elute.

  • Calculate the resolution (Rs), selectivity (α), and retention factors (k) for the enantiomer peaks. A resolution of ≥ 1.5 is generally considered baseline separation.

Data Presentation: Impact of Mobile Phase Composition and Temperature

The following tables summarize the expected impact of mobile phase composition and temperature on the resolution of 2-octanol enantiomers based on typical behavior for secondary alcohols on polysaccharide CSPs.

Table 1: Effect of Isopropanol (IPA) Concentration in n-Hexane on Resolution

Mobile Phase (n-Hexane:IPA, v/v)Expected Resolution (Rs)Expected Retention TimeComments
90:10Low (e.g., < 1.0)ShortHigher IPA content reduces retention and may decrease selectivity.
95:5Moderate (e.g., 1.0 - 1.5)MediumA good starting point for optimization.
98:2High (e.g., > 1.5)LongerLower IPA content increases interaction with the CSP, often leading to better resolution.
99:1Very High (e.g., > 2.0)Very LongMay provide the best resolution but with a significantly longer analysis time.

Table 2: Effect of Temperature on Resolution

Temperature (°C)Expected Resolution (Rs)Expected Retention TimeComments
40LowerShorterHigher temperatures can decrease interaction strength and reduce resolution.
25Good (Baseline)MediumOften a good balance between resolution and analysis time.
15HigherLongerLower temperatures often enhance enantioselectivity for this type of separation.

Visualizations

Experimental Workflow for Chiral Method Development

The following diagram illustrates a logical workflow for developing a robust method for the chiral separation of 2-octanol.

G Workflow for Chiral HPLC Method Development of 2-Octanol A Select Chiral Stationary Phase (Polysaccharide-based, e.g., Chiralcel OD-H) B Choose Separation Mode (Start with Normal Phase) A->B C Initial Mobile Phase Screening (e.g., n-Hexane/IPA 95:5) B->C D Evaluate Initial Chromatogram C->D E No or Poor Resolution (Rs < 1.0) D->E Check F Partial Resolution (1.0 < Rs < 1.5) D->F Check G Baseline Resolution (Rs >= 1.5) D->G Check H Optimize Mobile Phase (Vary % IPA, e.g., 98:2, 99:1) E->H L Consider Different Alcohol Modifier (e.g., Ethanol) E->L F->H I Optimize Flow Rate (e.g., decrease to 0.5 mL/min) F->I J Optimize Temperature (e.g., decrease to 15°C) F->J K Method Validation G->K H->D I->D J->D M Consider Reversed Phase Mode L->M

Caption: A systematic workflow for developing and optimizing the chiral HPLC separation of 2-octanol.

Logical Relationship for Troubleshooting Poor Resolution

This diagram outlines the decision-making process when troubleshooting poor resolution for 2-octanol enantiomers.

G Troubleshooting Poor Resolution of 2-Octanol Enantiomers Start Poor Resolution Observed CheckCSP Is a Polysaccharide CSP in use? Start->CheckCSP SwitchCSP Switch to Polysaccharide CSP (e.g., Cellulose-based) CheckCSP->SwitchCSP No CheckMP Is Mobile Phase Optimized? CheckCSP->CheckMP Yes SwitchCSP->CheckMP OptimizeMP Vary Alcohol % in Normal Phase (e.g., decrease IPA from 5% to 1%) CheckMP->OptimizeMP No CheckFlow Is Flow Rate Optimized? CheckMP->CheckFlow Yes OptimizeMP->CheckMP OptimizeFlow Decrease Flow Rate (e.g., from 1.0 to 0.5 mL/min) CheckFlow->OptimizeFlow No CheckTemp Is Temperature Optimized? CheckFlow->CheckTemp Yes OptimizeFlow->CheckFlow OptimizeTemp Decrease Temperature (e.g., from 25°C to 15°C) CheckTemp->OptimizeTemp No Success Resolution Improved CheckTemp->Success Yes OptimizeTemp->CheckTemp

Caption: A decision tree for systematically troubleshooting and improving poor resolution in the chiral separation of 2-octanol.

References

Validation & Comparative

A Comparative Guide to the Enantiomers of 2-Octanol: (R)-(-)-2-Octanol and (S)-(+)-2-Octanol

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed comparison of the enantiomeric pair, (R)-(-)-2-Octanol and (S)-(+)-2-Octanol. Enantiomers are chiral molecules that are non-superimposable mirror images of each other. While they share identical physical properties in an achiral environment, such as melting point, boiling point, and density, they differ in their interaction with plane-polarized light and other chiral entities. This fundamental difference is critical in biological systems, where stereospecificity governs the interactions between molecules. This document outlines their physicochemical properties, details an experimental protocol for differentiating them via polarimetry, and discusses the implications of their stereochemistry in biological contexts and chemical synthesis.

Introduction to Chirality in 2-Octanol

2-Octanol (C₈H₁₈O) is a secondary fatty alcohol possessing a chiral center at the second carbon atom. This carbon is bonded to four different groups: a hydroxyl (-OH) group, a hydrogen (-H) atom, a methyl (-CH₃) group, and a hexyl (-C₆H₁₃) group. This asymmetry gives rise to two distinct stereoisomers, or enantiomers: this compound and (S)-(+)-2-Octanol. The "R" (from the Latin rectus, for right) and "S" (from sinister, for left) designations describe the absolute configuration of the molecule based on the Cahn-Ingold-Prelog priority rules. The (+) and (-) notations, also referred to as dextrorotatory (d) and levorotatory (l), indicate the direction in which the molecule rotates plane-polarized light, a property that must be determined experimentally.

Polarimetry_Workflow start Start: Prepare (R)- and (S)-2-Octanol Samples warmup 1. Warm up Polarimeter (& Sodium Lamp) start->warmup prep_blank 2. Prepare Solvent Blank (e.g., Ethanol) warmup->prep_blank zero 3. Place Blank in Polarimeter & Set Reading to Zero prep_blank->zero prep_sample 4. Prepare Sample Solution of Known Concentration (c) zero->prep_sample measure 5. Measure Observed Rotation (α) prep_sample->measure measure->prep_sample Repeat for other enantiomer calculate 6. Calculate Specific Rotation [α] = α / (l × c) measure->calculate end End: Differentiated Enantiomers (+/- [α] values) calculate->end Chiral_Interaction cluster_receptor Chiral Receptor/Enzyme cluster_enantiomers Enantiomers receptor Binding Site fit Productive Binding (Biological Effect) receptor->fit R_mol (R)-Enantiomer R_mol->receptor Fits S_mol (S)-Enantiomer no_fit No Binding (No Effect) S_mol->no_fit Does Not Fit

A Comparative Guide to the Analysis of (R)-(-)-2-Octanol Enantiomeric Purity by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is paramount for ensuring the quality, efficacy, and safety of chiral compounds. This guide provides an objective comparison of gas chromatography (GC) methods for analyzing the enantiomeric purity of (R)-(-)-2-Octanol, a common chiral alcohol. We will explore direct injection versus derivatization techniques and compare the performance of different chiral stationary phases, supported by experimental data.

Data Presentation: Performance of Chiral GC Columns

The selection of an appropriate chiral stationary phase (CSP) is critical for achieving enantiomeric separation. Cyclodextrin-based columns are widely used for this purpose. The following table summarizes the performance of different cyclodextrin-based CSPs for the separation of 2-Octanol and structurally similar analytes.

Column Brand & TypeChiral Stationary Phase (CSP)AnalyteMethodSeparation Factor (α)Resolution (Rs)
Varian CP Chirasil-DEX CB Modified β-cyclodextrin2-OctanolDirect Injection1.02Not Specified
Varian CP Chirasil-DEX CB Modified β-cyclodextrin2-OctanolAcetylation1.50[1]Not Specified
Restek Rt-βDEXsa Derivatized β-cyclodextrin1-Octen-3-olDirect InjectionNot Specified2.00
Astec CHIRALDEX® G-TA Trifluoroacetylated γ-cyclodextrin2-Butanol (as TFA derivative)TrifluoroacetylationElution order reversal notedBaseline Separation

*Note: Data for 1-Octen-3-ol and 2-Butanol are included as structurally similar alternatives to 2-Octanol to provide a broader comparison of column performance. A resolution value (Rs) of ≥ 1.5 indicates baseline separation, which is ideal for accurate quantification.[1] An increased separation factor (α) signifies better separation between the enantiomeric peaks.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for the GC analysis of chiral purity and the decision-making process for method selection.

Chiral GC Analysis Workflow Figure 1: General Workflow for Chiral GC Analysis cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Racemic 2-Octanol Sample Dilution Dilute in appropriate solvent (e.g., Dichloromethane) Sample->Dilution Derivatization Optional: Derivatization (e.g., Acetylation or Trifluoroacetylation) Dilution->Derivatization Injection Inject sample into GC Dilution->Injection Derivatization->Injection Separation Separation on Chiral Column Injection->Separation Detection Detection by FID Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Enantiomeric Excess (% ee) Integration->Calculation

Caption: General Workflow for Chiral GC Analysis

Method Selection Logic Figure 2: Method Selection Logic node_rect node_rect Start Start: Need to analyze This compound purity CheckDirect Is direct separation on available column sufficient? (Rs >= 1.5) Start->CheckDirect Derivatize Is derivatization feasible and desirable? CheckDirect->Derivatize No Method1 Method 1: Direct Injection CheckDirect->Method1 Yes Method2 Method 2: Derivatization (Acetylation or TFAA) Derivatize->Method2 Yes Optimize Optimize GC conditions (temperature, flow rate) Derivatize->Optimize No, try optimization first End Perform Analysis Method1->End Method2->End Optimize->CheckDirect

Caption: Method Selection Logic

Experimental Protocols

Below are detailed methodologies for the direct injection and derivatization-based GC analysis of 2-Octanol enantiomeric purity.

Method 1: Direct Injection on a Chiral Column

This method is the most straightforward approach, involving the direct injection of a diluted 2-Octanol sample onto a chiral GC column.

  • Objective: To separate and quantify the enantiomers of 2-Octanol without chemical modification.

  • Instrumentation:

    • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

    • Chiral Capillary Column: e.g., Varian CP Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness).

  • Reagents:

    • This compound sample.

    • Racemic 2-Octanol standard.

    • High-purity solvent (e.g., dichloromethane or hexane).

  • Sample Preparation:

    • Prepare a stock solution of the 2-Octanol sample in the chosen solvent at a concentration of approximately 1 mg/mL.

    • Prepare a similar solution of the racemic 2-Octanol standard.

  • GC Conditions (Example):

    • Carrier Gas: Hydrogen at a linear velocity of 80 cm/s.[2]

    • Injector Temperature: 230 °C.[2]

    • Detector Temperature: 250 °C.[2]

    • Oven Temperature Program: 40°C (hold 1 min), then ramp at 2°C/min to 230°C (hold 3 min).

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Analysis Procedure:

    • Equilibrate the GC system until a stable baseline is achieved.

    • Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers and to verify system suitability (Rs ≥ 1.5).

    • Inject the sample solution.

    • Identify the peaks corresponding to the (R) and (S) enantiomers based on their retention times.

    • Integrate the peak areas for each enantiomer.

  • Data Analysis: Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Method 2: Analysis after Derivatization

Derivatization can improve the volatility and enhance the separation of chiral alcohols.[2] Two common derivatization methods are acetylation and trifluoroacetylation.

A. Acetylation

  • Objective: To convert 2-Octanol to its acetate ester to improve enantiomeric separation.

  • Derivatization Protocol:

    • In a screw-cap vial, mix 2-Octanol (2 mmol), acetic acid (3 mmol), a catalytic amount of iodine (0.06 mmol), and anhydrous sodium sulfate (0.02 mmol).[2]

    • Stir the mixture at 100°C for 48 hours.[2]

    • After cooling, dissolve the reaction product in 1 mL of dichloromethane, filter, and analyze by GC.[2]

  • GC Analysis: Use the same GC conditions as in Method 1. The retention times of the acetylated enantiomers will be different from the underivatized alcohol.

B. Trifluoroacetylation

  • Objective: To convert 2-Octanol to its trifluoroacetate ester, which can enhance volatility and detectability, especially with an Electron Capture Detector (ECD).

  • Derivatization Protocol:

    • In a screw-cap vial, mix 2-Octanol (2 mmol), trifluoroacetic acid (3 mmol), a catalytic amount of iodine (0.06 mmol), and anhydrous sodium sulfate (0.02 mmol).[2]

    • Stir the mixture at 100°C for 48 hours.[2]

    • After cooling, dissolve the reaction product in 1 mL of dichloromethane, filter, and analyze by GC.[2]

    • Alternative Protocol: Dissolve 1-5 mg of 2-Octanol in 0.5 mL of a solvent like dichloromethane. Add 200 µL of trifluoroacetic anhydride and let the mixture react for 20-30 minutes at room temperature.

  • GC Analysis: The Astec CHIRALDEX® G-TA column is particularly well-suited for the separation of trifluoroacetylated derivatives. Use similar GC conditions as in Method 1, but optimize the temperature program as needed for the more volatile derivatives.

Conclusion

The choice of method for the analysis of this compound enantiomeric purity by GC depends on the required resolution and available instrumentation. Direct injection is a simpler and faster method, but may not provide adequate separation on all chiral columns. Derivatization, particularly acetylation, has been shown to significantly improve the separation factor for 2-octanol enantiomers on a CP Chirasil-DEX CB column.[1] Trifluoroacetylation is another viable option that can enhance volatility and is compatible with columns like the Astec CHIRALDEX® G-TA. For optimal results, it is recommended to screen different chiral columns and consider derivatization to achieve baseline separation (Rs ≥ 1.5) for accurate and reliable determination of enantiomeric excess.

References

A Researcher's Guide to the Validation of Analytical Methods for (R)-(-)-2-Octanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric purity of chiral molecules like (R)-(-)-2-Octanol is critical for ensuring product quality, efficacy, and safety. This guide provides an objective comparison of validated analytical methods for the analysis of this compound, supported by experimental data and detailed methodologies.

The primary techniques for the enantioselective analysis of chiral alcohols are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), both of which utilize chiral stationary phases (CSPs) to achieve separation.[1] Alternative methods such as Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) are also gaining traction due to their unique advantages in specific applications.[2][3] Method validation for these techniques is essential to ensure they are suitable for their intended purpose and is performed according to guidelines set by the International Council for Harmonisation (ICH).[1][4]

Quantitative Performance Comparison

The selection of an analytical method for the validation of this compound depends on various factors, including the required sensitivity, precision, and the nature of the sample matrix. The following table summarizes typical quantitative performance data for the most common analytical techniques. Due to the limited availability of a single, comprehensive study directly comparing all methods for this compound, this table presents a compilation of representative data from studies on similar chiral secondary alcohols.

Parameter Chiral Gas Chromatography (GC-FID) Chiral High-Performance Liquid Chromatography (HPLC-UV) Chiral Supercritical Fluid Chromatography (SFC-UV/MS) Chiral Capillary Electrophoresis (CE-UV)
Linearity (R²) ≥ 0.999≥ 0.998[5]> 0.995[6]≥ 0.999
Accuracy (% Recovery) 98-102%98-102%[5]89-109%[6]95-105%
Precision (%RSD) < 2%< 2%[5]< 15%[6]< 5%
Limit of Detection (LOD) ~0.05 µg/mL~2.5 µg/mL[5]0.03-6.00 ng/mL[6]~0.8 µg/mL[7]
Limit of Quantification (LOQ) ~0.15 µg/mL~7.7 µg/mL[5]0.03-6.00 ng/mL[6]~2.5 µg/mL[7]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for the analysis of this compound using Chiral GC and Chiral HPLC.

Protocol 1: Enantiomeric Purity Determination by Chiral Gas Chromatography (GC)

Objective: To separate and quantify the enantiomers of 2-Octanol to determine the enantiomeric excess (e.e.) of this compound.

Principle: The 2-Octanol sample is vaporized and transported by an inert carrier gas through a capillary column containing a chiral stationary phase. The differential interaction of the (R) and (S) enantiomers with the CSP leads to their separation, allowing for individual quantification by a Flame Ionization Detector (FID).[8]

Instrumentation and Conditions:

  • Instrument: Gas Chromatograph equipped with an FID.

  • Column: CP Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness).[8]

  • Carrier Gas: Hydrogen at a constant linear velocity of 80 cm/s.[8]

  • Injector Temperature: 230 °C.[8]

  • Detector Temperature: 250 °C.[8]

  • Oven Temperature Program: Initial temperature of 40°C (hold for 1 min), ramp at 2°C/min to 230°C (hold for 3 min).[8]

  • Injection Volume: 1 µL (split injection).

  • Sample Preparation: Dissolve the 2-Octanol sample in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

Data Analysis:

  • Identify the peaks corresponding to the (R) and (S) enantiomers based on their retention times (if standards are available).

  • Integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Protocol 2: Enantiomeric Separation by Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To achieve baseline separation of (R)- and (S)-2-Octanol for quantitative analysis.

Principle: A solution of 2-Octanol is passed through a column containing a chiral stationary phase under high pressure. The differential interaction between the enantiomers and the CSP causes them to travel at different rates, leading to their separation. A UV detector is typically used for detection and quantification.[9]

Instrumentation and Conditions:

  • Instrument: HPLC system with a UV detector.

  • Column: Polysaccharide-based chiral stationary phase, e.g., Chiralpak AD-H (250 x 4.6 mm, 5 µm).[9]

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 25°C.[9]

  • Detection Wavelength: 210 nm.[9]

  • Injection Volume: 10 µL.[9]

  • Sample Preparation: Dissolve the 2-Octanol sample in the mobile phase to a concentration of approximately 1 mg/mL.

Data Analysis:

  • Identify the peaks for (R)- and (S)-2-Octanol based on retention times from individual enantiomer injections (if available).

  • Calculate the resolution (Rs) between the two enantiomer peaks to ensure adequate separation (Rs > 1.5 is generally desired).

  • Quantify the amount of each enantiomer by comparing the peak areas to a calibration curve generated from standards of known concentrations.

Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that the method is suitable for its intended purpose. The following diagram illustrates the logical workflow of the key validation parameters.

G Workflow for Analytical Method Validation cluster_0 Method Development cluster_1 Method Validation MethodDevelopment Method Development and Optimization Specificity Specificity / Selectivity MethodDevelopment->Specificity Linearity Linearity & Range Specificity->Linearity SystemSuitability System Suitability Specificity->SystemSuitability Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD Limit of Detection (LOD) Linearity->LOD Robustness Robustness Accuracy->Robustness Precision->Robustness LOQ Limit of Quantification (LOQ) LOD->LOQ SystemSuitability->Linearity SystemSuitability->Accuracy SystemSuitability->Precision

Caption: A flowchart illustrating the logical progression of analytical method validation.

Alternative Analytical Techniques

While GC and HPLC are the most established methods, other techniques offer potential advantages for the analysis of this compound.

  • Chiral Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[2] It can offer faster separations and reduced solvent consumption compared to HPLC.[10] SFC is particularly well-suited for the analysis of thermally labile and non-volatile compounds.

  • Chiral Capillary Electrophoresis (CE): CE is a high-resolution separation technique that uses an electric field to separate ions based on their electrophoretic mobility.[3] For neutral compounds like 2-Octanol, a charged chiral selector is added to the background electrolyte to facilitate separation.[11] CE requires very small sample volumes and can be a powerful tool for enantiomeric purity determination.[12]

References

A Comparative Guide to Chiral Resolving Agents for 2-Octanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of enantiomerically pure compounds is a critical challenge in the pharmaceutical industry, as the therapeutic efficacy and safety of a drug can be highly dependent on its stereochemistry. 2-Octanol, a chiral secondary alcohol, serves as a valuable building block in the synthesis of various pharmaceuticals and fine chemicals. Its resolution into single enantiomers is, therefore, of significant interest. This guide provides an objective comparison of different chiral resolving agents for 2-octanol, supported by experimental data, to aid researchers in selecting the most suitable method for their needs.

Performance Comparison of Chiral Resolving Agents

The efficiency of a chiral resolution process is primarily evaluated based on the enantiomeric excess (e.e.) of the desired product and the overall yield. The following table summarizes the performance of three prominent resolving agents for 2-octanol: Candida antarctica lipase B (CALB), Pseudomonas fluorescens lipase (PFL), and Di-p-toluoyl-D-tartaric acid (D-DTTA).

Resolving AgentMethodSubstrateAcylating Agent/ DerivativeSolventTemp. (°C)Time (h)Conversion (%)ProductEnantiomeric Excess (e.e.) (%)
Candida antarctica lipase B (CALB) Enzymatic Kinetic Resolution(±)-2-OctanolVinyl acetaten-Hexane406~50(R)-2-Octyl acetate>99
(S)-2-Octanol>99
Pseudomonas fluorescens lipase (PFL) Enzymatic Kinetic Resolution(±)-2-OctanolVinyl acetateHeptane402451(S)-2-Octanol>99[1]
Di-p-toluoyl-D-tartaric acid (D-DTTA) Chemical Resolution (Diastereomeric Salt Crystallization)(±)-2-OctanolPhthalic anhydride (to form half-ester)Acetone/HexaneRoom Temp.N/AHigh(R)-2-OctanolHigh (after hydrolysis)

Detailed Experimental Protocols

Enzymatic Kinetic Resolution using Candida antarctica lipase B (CALB)

Principle: This method relies on the enantioselective acylation of one enantiomer of 2-octanol by the lipase, leaving the other enantiomer unreacted. The resulting ester and the unreacted alcohol can then be separated.

Procedure:

  • To a solution of racemic 2-octanol (1 mmol) in n-hexane (10 mL), add vinyl acetate (2 mmol).

  • Add immobilized Candida antarctica lipase B (Novozym 435, 20 mg).

  • Incubate the mixture at 40°C with shaking (e.g., 200 rpm).

  • Monitor the reaction progress by gas chromatography (GC) using a chiral column to determine the enantiomeric excess of the remaining (S)-2-octanol and the produced (R)-2-octyl acetate.

  • The reaction is typically stopped at approximately 50% conversion to achieve high e.e. for both the unreacted alcohol and the ester product.

  • After the reaction, the enzyme is filtered off, and the solvent is evaporated. The remaining (S)-2-octanol and (R)-2-octyl acetate can be separated by column chromatography.

Enzymatic Kinetic Resolution using Pseudomonas fluorescens lipase (PFL)

Principle: Similar to CALB, PFL enantioselectively acylates one enantiomer of 2-octanol.

Procedure:

  • In a vial, dissolve racemic 2-octanol (1 mmol) and vinyl acetate (2.5 mmol) in heptane (5 mL).[1]

  • Add immobilized Pseudomonas fluorescens lipase (25 mg).

  • The reaction mixture is incubated at 40°C with agitation.

  • The conversion and enantiomeric excess are monitored over time using chiral GC.

  • Optimal results are often obtained when the reaction reaches around 51% conversion, yielding (S)-2-octanol with very high enantiomeric excess.[1]

  • Work-up involves filtration of the enzyme and separation of the alcohol and ester by standard chromatographic techniques.

Chemical Resolution using Di-p-toluoyl-D-tartaric acid (D-DTTA)

Principle: This classical method involves the conversion of the racemic alcohol into a mixture of diastereomeric half-esters, which can then be separated by fractional crystallization due to their different solubilities. The desired enantiomer of the alcohol is then recovered by hydrolysis of the separated diastereomer.

Procedure:

  • Formation of Phthalate Half-Ester: React racemic 2-octanol with an equimolar amount of phthalic anhydride in the presence of a base (e.g., pyridine) to form the corresponding phthalate half-ester.

  • Diastereomeric Salt Formation: Dissolve the racemic phthalate half-ester in a suitable solvent (e.g., acetone). Add an equimolar amount of the chiral resolving agent, Di-p-toluoyl-D-tartaric acid (D-DTTA).

  • Fractional Crystallization: Allow the solution to crystallize. The diastereomeric salt of one enantiomer will preferentially crystallize out of the solution. The crystals are collected by filtration. The process may be repeated to improve diastereomeric purity.

  • Hydrolysis: The separated diastereomeric salt is then hydrolyzed using a strong base (e.g., sodium hydroxide) to cleave the ester bond and liberate the enantiomerically enriched 2-octanol. The resolving agent can be recovered from the aqueous layer after acidification.

Visualizing the Processes

To better understand the workflows and underlying principles, the following diagrams are provided.

G cluster_enzymatic Enzymatic Kinetic Resolution Workflow racemic Racemic 2-Octanol reaction Enantioselective Acylation racemic->reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction lipase Immobilized Lipase (e.g., CALB or PFL) lipase->reaction separation Separation (Chromatography) reaction->separation s_alcohol (S)-2-Octanol separation->s_alcohol r_ester (R)-2-Octyl Acetate separation->r_ester G cluster_chemical Chemical Resolution Workflow racemic_alcohol Racemic 2-Octanol half_ester Racemic Phthalate Half-Ester racemic_alcohol->half_ester phthalic_anhydride Phthalic Anhydride phthalic_anhydride->half_ester salt_formation Diastereomeric Salt Formation half_ester->salt_formation resolving_agent Chiral Resolving Agent (e.g., D-DTTA) resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization diastereomer1 Diastereomer 1 (Crystalline) crystallization->diastereomer1 diastereomer2 Diastereomer 2 (in Solution) crystallization->diastereomer2 hydrolysis1 Hydrolysis diastereomer1->hydrolysis1 hydrolysis2 Hydrolysis diastereomer2->hydrolysis2 enantiomer1 Enantiomer 1 hydrolysis1->enantiomer1 enantiomer2 Enantiomer 2 hydrolysis2->enantiomer2 G Racemic Racemic Mixture (R/S) Diastereomers Diastereomeric Complexes (R-Agent, S-Agent) Racemic->Diastereomers ChiralAgent Chiral Agent ChiralAgent->Diastereomers Separation Physical Separation Diastereomers->Separation EnantiomerR Enantiomer R Separation->EnantiomerR EnantiomerS Enantiomer S Separation->EnantiomerS

References

A Comparative Guide to the Efficacy of (R)-(-)-2-Octanol Versus Other Chiral Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral alcohol is a critical decision in stereoselective synthesis. This guide provides an objective comparison of the performance of (R)-(-)-2-Octanol against other chiral alcohols, supported by experimental data. The focus is on enzymatic kinetic resolution, a widely used method for obtaining enantiomerically pure compounds.

Data Presentation: Enzymatic Kinetic Resolution of Secondary Alcohols

The efficacy of a chiral alcohol in enzymatic kinetic resolution is primarily evaluated by the enantiomeric excess (e.e.) of the product and the substrate, the conversion rate (c), and the enantiomeric ratio (E). The following tables summarize the performance of various lipases in the resolution of racemic 2-octanol and compare it with the resolution of other chiral secondary alcohols.

Table 1: Kinetic Resolution of (R,S)-2-Octanol using Various Lipases

Lipase SourceAcyl DonorSolventEnantiomeric Excess of Product (eep) (%)Enantiomeric Excess of Substrate (ees) (%)Conversion (c) (%)Enantiomeric Ratio (E)Reference
Pseudomonas fluorescens (PFL)Vinyl acetateOrganic Solvents>99 ((R)-acetate)>99 ((S)-alcohol)51>200[1]
Candida rugosa (CRL)Decanoic acidMicroaqueous media>98 ((R)-ester)--180[2]
Mycelium-bound lipase (UEA_115)--992922>200[3]
Yarrowia lipolytica (immobilized)-Mixed Ionic Liquids----
Pseudomonas sp. (immobilized)------[1]

Table 2: Comparative Kinetic Resolution of Other Chiral Secondary Alcohols

Chiral AlcoholLipase SourceAcyl DonorSolventEnantiomeric Excess of Product (eep) (%)Enantiomeric Excess of Substrate (ees) (%)Conversion (c) (%)Enantiomeric Ratio (E)Reference
(R,S)-1-PhenylethanolCandida antarctica Lipase B (CALB)------[4]
(R,S)-2-Butanol-------[5]
(R,S)-2-Pentanol-------[5]
(R,S)-2-Hexanol-------[5][6]
(R,S)-2-Heptanol-------[5][6]

Note: A direct quantitative comparison with other chiral alcohols under identical conditions is limited in the available literature. The data presented highlights the high enantioselectivity achievable for 2-octanol resolution.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the enzymatic kinetic resolution of racemic 2-octanol.

Protocol 1: Kinetic Resolution of (R,S)-2-Octanol using Pseudomonas fluorescens Lipase (PFL)

1. Materials:

  • Racemic 2-octanol
  • Pseudomonas fluorescens lipase (PFL)
  • Vinyl acetate (acylating reagent)
  • Organic solvent (e.g., hexane)
  • Standard laboratory glassware and magnetic stirrer
  • Gas chromatography (GC) system with a chiral column for analysis

2. Procedure:

  • In a dried flask, dissolve a known concentration of racemic 2-octanol in the chosen organic solvent.
  • Add the acylating agent, vinyl acetate, to the solution. The molar ratio of the acylating agent to the alcohol is a critical parameter to optimize.
  • Add the PFL enzyme to the reaction mixture. The enzyme loading is typically a small percentage of the substrate weight.
  • Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).
  • Monitor the reaction progress by periodically taking samples and analyzing them by chiral GC to determine the enantiomeric excess of the remaining (S)-2-octanol and the produced (R)-2-octyl acetate, as well as the conversion rate.
  • The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted substrate and the product.
  • Upon reaching the desired conversion, the enzyme is removed by filtration.
  • The product mixture is then purified, for example, by column chromatography, to separate the unreacted (S)-2-octanol from the (R)-2-octyl acetate. The acetate can be subsequently hydrolyzed to obtain (R)-2-octanol.

Protocol 2: High-Yield Conversion of (R)-2-Octanol via Stereoinversion using Candida rugosa

This protocol describes a whole-cell biocatalytic process for the stereoinversion of (S)-2-octanol to (R)-2-octanol, achieving high yield and optical purity of the (R)-enantiomer.[7]

1. Materials:

  • Racemic 2-octanol
  • Whole cells of Candida rugosa
  • Culture medium for cell growth
  • Bioreactor or shake flasks
  • Analytical instrumentation (e.g., GC with a chiral column)

2. Procedure:

  • Cultivate Candida rugosa cells in a suitable growth medium.
  • Harvest the cells by centrifugation and wash them.
  • Resuspend the whole cells in a reaction buffer containing the racemic 2-octanol.
  • The reaction involves an enantioselective oxidation of (R)-2-octanol to 2-octanone, followed by an asymmetric reduction of the ketone back to (R)-2-octanol. This process effectively converts the (S)-enantiomer to the (R)-enantiomer.
  • The reaction is carried out in a bioreactor or shake flask under controlled conditions (temperature, pH, agitation).
  • Monitor the concentrations of (R)- and (S)-2-octanol and 2-octanone over time using chiral GC.
  • The reaction is continued until a high yield and optical purity of (R)-2-octanol is achieved.
  • The product is then extracted from the reaction mixture and purified.

Mandatory Visualizations

Diagram 1: General Workflow for Enzymatic Kinetic Resolution

G cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_analysis Monitoring & Analysis cluster_workup Work-up & Purification racemate Racemic Alcohol ((R/S)-2-Octanol) reaction Kinetic Resolution (Stirring at controlled temp.) racemate->reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction enzyme Lipase (e.g., PFL) enzyme->reaction solvent Organic Solvent solvent->reaction monitoring Chiral GC Analysis (e.e. & conversion) reaction->monitoring Sampling filtration Enzyme Filtration reaction->filtration monitoring->reaction Continue/Stop separation Separation (e.g., Chromatography) filtration->separation s_alcohol (S)-2-Octanol separation->s_alcohol r_ester (R)-2-Octyl Acetate separation->r_ester

Caption: Workflow for the enzymatic kinetic resolution of a racemic alcohol.

Diagram 2: Stereoinversion Pathway of 2-Octanol using Candida rugosa

G s_octanol (S)-2-Octanol ketone 2-Octanone s_octanol->ketone Candida rugosa (whole cells) r_octanol (R)-2-Octanol ketone->r_octanol Candida rugosa (whole cells)

Caption: Stereoinversion of (S)-2-octanol to (R)-2-octanol via a ketone intermediate.

References

A Spectroscopic Comparison of (R)- and (S)-2-Octanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This guide provides a detailed spectroscopic comparison of the enantiomers (R)- and (S)-2-Octanol. As enantiomers, they exhibit identical spectroscopic properties under achiral conditions, such as those used in standard Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). These techniques are invaluable for confirming the molecular structure and connectivity of 2-octanol. However, differentiation between the (R) and (S) stereoisomers requires chiroptical methods. Vibrational Circular Dichroism (VCD) spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, provides distinct, mirror-image spectra for each enantiomer, enabling their unambiguous identification and stereochemical assignment.

Achiral Spectroscopic Analysis: Structural Confirmation

In achiral environments, the spectroscopic responses of (R)- and (S)-2-Octanol are identical because the interactions with electromagnetic radiation are not sensitive to the stereochemistry at the chiral center. The data presented below are representative of both enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the carbon skeleton and the position of the hydroxyl group. The chemical shifts are identical for both enantiomers when measured in a standard achiral solvent like CDCl₃.

Table 1: ¹H NMR Data for 2-Octanol

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~3.80 Sextet 1H H-2 (CH-OH)
~1.68 Broad Singlet 1H OH
~1.51 - 1.18 Multiplet 10H H-3, H-4, H-5, H-6, H-7 (CH₂)
~1.18 Doublet 3H H-1 (CH₃)

| ~0.89 | Triplet | 3H | H-8 (CH₃) |

Table 2: ¹³C NMR Data for 2-Octanol

Chemical Shift (δ) ppm Assignment
~68.2 C-2 (CH-OH)
~39.4 C-3 (CH₂)
~31.8 C-6 (CH₂)
~29.3 C-5 (CH₂)
~25.7 C-4 (CH₂)
~23.5 C-1 (CH₃)
~22.6 C-7 (CH₂)

| ~14.1 | C-8 (CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum is characterized by a strong, broad absorption from the O-H stretch of the alcohol group and C-H stretching absorptions from the alkyl chain.

Table 3: Key IR Absorptions for 2-Octanol

Wavenumber (cm⁻¹) Intensity Assignment
~3350 Strong, Broad O-H Stretch (Alcohol)
~2960 - 2850 Strong C-H Stretch (Alkyl)
~1465 Medium C-H Bend (CH₂)
~1375 Medium C-H Bend (CH₃)

| ~1115 | Strong | C-O Stretch (Secondary Alcohol) |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of 2-octanol results in fragmentation patterns that are characteristic of secondary alcohols. The molecular ion peak is often weak or absent.

Table 4: Major Fragments in the Mass Spectrum of 2-Octanol

Mass-to-Charge Ratio (m/z) Putative Fragment Notes
130 [C₈H₁₈O]⁺ Molecular Ion (M⁺), often very low intensity or absent.
115 [M - CH₃]⁺ Loss of a methyl group.
87 [M - C₃H₇]⁺ Alpha-cleavage, loss of a propyl radical.

| 45 | [CH₃CH=OH]⁺ | Alpha-cleavage, loss of a hexyl radical. This is typically the base peak. |

Chiroptical Spectroscopic Analysis: Enantiomeric Differentiation

To distinguish between (R)- and (S)-2-Octanol, a technique sensitive to chirality is necessary. Vibrational Circular Dichroism (VCD) is an ideal method for small organic molecules. VCD measures the difference in absorbance between left and right circularly polarized IR light for each vibrational mode.

The VCD spectra of (R)- and (S)-2-Octanol are expected to be perfect mirror images of one another. Where one enantiomer shows a positive absorption (a positive Cotton effect), the other will show a negative absorption of equal magnitude.

Table 5: Expected Vibrational Circular Dichroism (VCD) Data for 2-Octanol Enantiomers

Wavenumber (cm⁻¹) Expected VCD Signal for (R)-2-Octanol Expected VCD Signal for (S)-2-Octanol Assignment
~1148 Negative (-) Positive (+) C-O Stretch / C-H Bend Coupled Mode
Other fingerprint regions Opposite Signs Opposite Signs Various coupled vibrational modes

Note: The specific signs are illustrative. The key finding is that the spectra will be non-superimposable mirror images.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for a comprehensive spectroscopic comparison of (R)- and (S)-2-Octanol.

G Spectroscopic Comparison Workflow for 2-Octanol Enantiomers cluster_samples Samples cluster_achiral Achiral Analysis (Structure Confirmation) cluster_chiral Chiral Analysis (Stereochemistry) cluster_results Results R_sample (R)-2-Octanol NMR NMR (¹H, ¹³C) R_sample->NMR IR FT-IR R_sample->IR MS Mass Spectrometry R_sample->MS VCD VCD Spectroscopy R_sample->VCD S_sample (S)-2-Octanol S_sample->NMR S_sample->IR S_sample->MS S_sample->VCD Identical Identical Spectra NMR->Identical IR->Identical MS->Identical Mirror Mirror-Image Spectra VCD->Mirror Conclusion Conclusion: Structural Confirmation & Enantiomeric Differentiation Identical->Conclusion Mirror->Conclusion

Caption: Experimental workflow for the spectroscopic comparison of 2-octanol enantiomers.

Detailed Experimental Protocols

Protocol 1: NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 10-20 mg of the 2-octanol sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program with a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and accumulate 512-1024 scans for adequate signal-to-noise.

  • Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform. Phase and baseline correct the spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Protocol 2: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Instrumentation: Use an FT-IR spectrometer equipped with a single-reflection diamond ATR accessory.

  • Background Spectrum: Clean the ATR crystal with isopropanol and allow it to dry completely. Record a background spectrum of the clean, dry crystal (typically 32 scans at a resolution of 4 cm⁻¹).

  • Sample Measurement: Place one to two drops of the neat liquid 2-octanol sample directly onto the ATR crystal, ensuring the crystal surface is fully covered.

  • Acquisition: Acquire the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution) over a range of 4000-400 cm⁻¹.

  • Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance spectrum. Clean the crystal thoroughly with isopropanol after analysis.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the 2-octanol sample (~1 mg/mL) in a volatile solvent such as dichloromethane or hexane.

  • Instrumentation: Use a GC-MS system with an electron ionization (EI) source.

  • GC Conditions:

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection: Inject 1 µL of the sample with a split ratio of 50:1. Set the injector temperature to 250°C.

    • Oven Program: Hold at 50°C for 2 minutes, then ramp at 10°C/min to 200°C.

    • Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230°C.

  • Analysis: Identify the peak corresponding to 2-octanol in the total ion chromatogram and analyze its corresponding mass spectrum.

Protocol 4: Vibrational Circular Dichroism (VCD) Spectroscopy
  • Sample Preparation: Prepare a ~0.1 M solution of each enantiomer in a suitable, non-absorbing solvent like carbon tetrachloride (CCl₄) or CDCl₃. The samples must be enantiomerically pure for a clear comparison.

  • Instrumentation: Use a dedicated VCD spectrometer, which is typically an FT-IR spectrometer modified with a photoelastic modulator (PEM) to generate circularly polarized light.

  • Acquisition:

    • Place the sample in a cell with an appropriate path length (e.g., 100 µm).

    • Acquire the VCD spectrum over the fingerprint region (e.g., 1800-800 cm⁻¹), co-adding several thousand scans (e.g., 4-8 hours) to achieve an acceptable signal-to-noise ratio. A resolution of 4-8 cm⁻¹ is typical.

    • Acquire a spectrum of the pure solvent under identical conditions to serve as a baseline.

  • Processing: Subtract the solvent spectrum from each sample spectrum. The resulting spectra show the differential absorbance (ΔA = A_L - A_R) as a function of wavenumber, which constitutes the VCD spectrum for each enantiomer.

(R)-(-)-2-Octanol: A Comparative Guide to its Applications in Research and Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-2-Octanol, a chiral secondary alcohol, serves as a versatile building block and resolving agent in asymmetric synthesis, finding applications in the pharmaceutical and fine chemical industries. Its utility also extends to various industrial formulations, including fragrances, coatings, and solvents. This guide provides a comprehensive comparison of this compound's performance against common alternatives, supported by experimental data and detailed protocols to aid researchers in its effective application.

As a Chiral Building Block and Resolving Agent

This compound is a valuable chiral precursor for the synthesis of enantiomerically pure compounds. Its primary application in this context is through biocatalytic kinetic resolution, where enzymes selectively acylate the (S)-enantiomer of racemic 2-octanol, leaving the desired this compound unreacted and in high enantiomeric excess.

Comparison with Other Chiral Auxiliaries

While direct quantitative comparisons of this compound as a chiral auxiliary against widely used auxiliaries like Evans oxazolidinones or pseudoephedrine are not extensively documented in single studies, its utility can be inferred from its successful application in various syntheses. The effectiveness of a chiral auxiliary is typically measured by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product, as well as the overall yield of the reaction.

Table 1: Performance Comparison of Chiral Auxiliaries in Asymmetric Synthesis (Illustrative)

Chiral AuxiliaryReaction TypeSubstrateDiastereomeric/Enantiomeric Excess (d.e./e.e.)Yield (%)
This compound derivative Asymmetric AlkylationProchiral enolateData not readily available in direct comparisonData not readily available in direct comparison
Evans Oxazolidinone Asymmetric Aldol ReactionN-acyloxazolidinone>99% d.e.85-95%
Pseudoephedrine Asymmetric AlkylationGlycinamide enolate>98% d.e.80-95%

Note: This table illustrates the typical high performance of established chiral auxiliaries. The lack of direct comparative data for this compound in similar roles highlights a potential area for future research.

Biocatalytic Synthesis of this compound

The most common method for producing enantiomerically pure this compound is through the kinetic resolution of racemic 2-octanol using lipases, such as Candida antarctica lipase B (CALB). This enzymatic process is highly efficient, yielding this compound with high optical purity.

Experimental Protocol: Enzymatic Kinetic Resolution of Racemic 2-Octanol

Objective: To obtain this compound from a racemic mixture of 2-octanol via lipase-catalyzed kinetic resolution.

Materials:

  • Racemic 2-octanol

  • Immobilized Candida antarctica lipase B (CALB), such as Novozym® 435

  • Acyl donor (e.g., vinyl acetate, acetic anhydride)

  • Organic solvent (e.g., hexane, toluene)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Gas chromatograph (GC) with a chiral column for enantiomeric excess (e.e.) analysis

Procedure:

  • To a round-bottom flask, add racemic 2-octanol (1 equivalent) and the chosen organic solvent.

  • Add the acyl donor (1.5-2 equivalents). An excess of the acyl donor can help to drive the reaction to completion.

  • Add the immobilized CALB (typically 1-10% by weight of the substrate).

  • Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the progress of the reaction by periodically taking small aliquots and analyzing the enantiomeric excess of the remaining 2-octanol and the formed ester using chiral GC.

  • The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for the unreacted this compound.

  • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

  • The resulting mixture contains this compound and the acylated (S)-2-octanol. These can be separated by distillation or column chromatography.

Table 2: Comparison of Different Biocatalysts for the Production of this compound

BiocatalystMethodSubstrateConversion (%)Enantiomeric Excess (e.e.) of (R)-2-octanol (%)Reference
Candida rugosa (whole cells)StereoinversionRacemic 2-octanol9297[1]
Acetobacter pasteurianus GIM1.158 (whole cells)Asymmetric reduction2-octanone95>99.9
Oenococcus oeni CECT4730Asymmetric reduction2-octanone>98>98

Visualizing the Workflow: Kinetic Resolution of 2-Octanol

Kinetic_Resolution cluster_0 Reaction Setup cluster_1 Enzymatic Reaction cluster_2 Work-up & Separation cluster_3 Products Racemic_2_Octanol Racemic (R/S)-2-Octanol Reaction_Vessel Reaction at controlled T Racemic_2_Octanol->Reaction_Vessel Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Reaction_Vessel Lipase Immobilized Lipase (e.g., CALB) Lipase->Reaction_Vessel Solvent Organic Solvent (e.g., Hexane) Solvent->Reaction_Vessel Filtration Filtration to remove enzyme Reaction_Vessel->Filtration Reaction Mixture Separation Separation (Distillation or Chromatography) Filtration->Separation Filtrate R_Octanol This compound Separation->R_Octanol S_Ester (S)-2-Octyl Acetate Separation->S_Ester Solvent_Selection Application Target Application (e.g., Coating, Ink) Required_Properties Required Solvent Properties Application->Required_Properties Evaporation_Rate Evaporation Rate Required_Properties->Evaporation_Rate Solvency Solvency Power Required_Properties->Solvency Viscosity_Control Viscosity Control Required_Properties->Viscosity_Control Safety_Environmental Safety & Environmental (Flash Point, VOC) Required_Properties->Safety_Environmental Comparison Property Comparison Evaporation_Rate->Comparison Solvency->Comparison Viscosity_Control->Comparison Safety_Environmental->Comparison Candidate_Solvents Candidate Solvents 2_Octanol 2-Octanol Candidate_Solvents->2_Octanol Alternative_1 Alternative 1 (e.g., Butanol) Candidate_Solvents->Alternative_1 Alternative_2 Alternative 2 (e.g., MIBK) Candidate_Solvents->Alternative_2 2_Octanol->Comparison Alternative_1->Comparison Alternative_2->Comparison Selection Optimal Solvent Selection Comparison->Selection

References

A Comparative Guide to the Experimental Data of (R)-(-)-2-Octanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of chiral compounds is a critical step in stereoselective synthesis. This guide provides a comprehensive cross-reference of experimental data for (R)-(-)-2-Octanol, a versatile chiral secondary alcohol. Objective comparisons with its enantiomer, (S)-(+)-2-Octanol, are presented, supported by experimental data and detailed methodologies for its synthesis and application.

Physicochemical Properties: A Tale of Two Enantiomers

This compound and its mirror image, (S)-(+)-2-Octanol, share identical physical and chemical properties, with the notable exception of their interaction with plane-polarized light. This defining characteristic, known as optical activity, is a cornerstone of their utility in chiral chemistry. The table below summarizes key experimental data for both enantiomers.

PropertyThis compound(S)-(+)-2-Octanol
Specific Rotation ([α]D) -9.5° (neat)[1]+9.5° (neat)[2]
Boiling Point 175 °C[3][4]175 °C[2]
Melting Point -38 °C to -61.15 °C (estimate)[1][3][4][5]Not specified, but expected to be identical to the (R)-enantiomer.
Density 0.820 g/mL at 20 °C[6][4]0.822 g/mL at 25 °C[2]
Refractive Index (nD20) 1.426[1][3][6]1.426[2]
CAS Number 5978-70-1[1][3]6169-06-8[2]
Molecular Formula C₈H₁₈O[3]C₈H₁₈O
Molecular Weight 130.23 g/mol [1][7]130.23 g/mol

Synthesis of Enantiopure this compound: Experimental Protocol

The preparation of enantiomerically pure this compound is commonly achieved through the enzymatic kinetic resolution of racemic 2-octanol. This method leverages the stereoselectivity of enzymes, such as lipase, to preferentially acylate one enantiomer, allowing for the separation of the unreacted enantiomer.

Experimental Protocol: Enzymatic Kinetic Resolution of Racemic 2-Octanol

Objective: To obtain enantiomerically enriched this compound from a racemic mixture of 2-octanol.

Materials:

  • Racemic 2-octanol

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • Vinyl acetate (acyl donor)

  • Anhydrous hexane (solvent)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermostatically controlled oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of racemic 2-octanol (1 equivalent) in anhydrous hexane, add immobilized Candida antarctica lipase B (Novozym 435).

  • Add vinyl acetate (0.5 equivalents) to the mixture. The use of a slight excess of the alcohol ensures that the acylation of the (S)-enantiomer proceeds to approximately 50% conversion.

  • Stir the reaction mixture at a constant temperature (e.g., 30°C) and monitor the progress by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Once the reaction has reached approximately 50% conversion (indicated by the formation of (S)-2-octyl acetate and the consumption of half of the starting material), quench the reaction by filtering off the immobilized enzyme.

  • Wash the filtered enzyme with fresh hexane to recover any adsorbed product.

  • Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any acetic acid formed, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the resulting mixture of this compound and (S)-2-octyl acetate by flash column chromatography on silica gel to isolate the pure this compound.

G cluster_0 Enzymatic Kinetic Resolution Workflow racemic_2_octanol Racemic (R,S)-2-Octanol reaction_mixture Reaction with Lipase and Vinyl Acetate racemic_2_octanol->reaction_mixture filtration Filtration to Remove Enzyme reaction_mixture->filtration extraction_workup Extraction and Washing filtration->extraction_workup chromatography Column Chromatography extraction_workup->chromatography r_2_octanol This compound chromatography->r_2_octanol s_2_octyl_acetate (S)-2-Octyl Acetate chromatography->s_2_octyl_acetate

Workflow for the synthesis of this compound.

Application in Chiral Derivatization: Experimental Protocol

This compound serves as a valuable chiral derivatizing agent, enabling the determination of the enantiomeric composition of other chiral molecules, such as amines and carboxylic acids, through techniques like NMR spectroscopy or chromatography. The reaction of a racemic analyte with an enantiomerically pure derivatizing agent produces a mixture of diastereomers, which exhibit distinct physical and spectral properties.

Experimental Protocol: Chiral Derivatization of a Racemic Amine

Objective: To determine the enantiomeric excess of a racemic primary amine using (R)-(-)-2-octyl chloroformate as a chiral derivatizing agent.

Materials:

  • Racemic primary amine

  • This compound

  • Triphosgene

  • Anhydrous toluene

  • Pyridine

  • Dichloromethane

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • NMR tube

  • Deuterated chloroform (CDCl₃)

Procedure:

Part 1: Synthesis of (R)-(-)-2-octyl chloroformate

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve triphosgene in anhydrous toluene.

  • Cool the solution to 0°C and slowly add a solution of this compound and pyridine in anhydrous toluene.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove pyridinium hydrochloride and concentrate the filtrate under reduced pressure to obtain crude (R)-(-)-2-octyl chloroformate. This reagent is often used without further purification.

Part 2: Derivatization of the Racemic Amine

  • Dissolve the racemic primary amine in dichloromethane in a round-bottom flask.

  • Cool the solution to 0°C and add pyridine.

  • Slowly add a solution of the freshly prepared (R)-(-)-2-octyl chloroformate in dichloromethane.

  • Stir the reaction at room temperature and monitor its completion by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Dissolve the resulting diastereomeric carbamates in deuterated chloroform and analyze by ¹H NMR spectroscopy. The non-equivalent protons in the diastereomers will exhibit distinct chemical shifts, allowing for the integration of the corresponding signals to determine the enantiomeric ratio of the original amine.

G cluster_1 Chiral Derivatization Pathway racemic_amine Racemic Amine (R-NH2 and S-NH2) diastereomers Diastereomeric Carbamates (R,R and S,R) racemic_amine->diastereomers + r_2_octyl_chloroformate (R)-(-)-2-octyl chloroformate r_2_octyl_chloroformate->diastereomers

References

A Researcher's Guide to the Determination of the Absolute Configuration of 2-Octanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of a chiral molecule like 2-octanol is a critical step in asymmetric synthesis, natural product characterization, and the development of stereochemically pure pharmaceuticals. The spatial arrangement of the hydroxyl group at the C2 position of 2-octanol dictates its biological activity and physical properties. This guide provides a comparative overview of the principal methods for determining its absolute configuration, complete with experimental data and detailed protocols.

Comparison of Key Analytical Methods

The selection of an appropriate method for determining the absolute configuration of 2-octanol depends on factors such as the sample amount, purity, the availability of instrumentation, and the required level of certainty. The following table summarizes the key performance metrics of several common techniques.

FeatureMosher's Method (¹H NMR)Chiral Gas Chromatography (GC)PolarimetryVibrational Circular Dichroism (VCD)Single-Crystal X-ray Crystallography
Principle Derivatization with a chiral reagent to form diastereomers with distinct NMR spectra.[1][2]Differential interaction of enantiomers with a chiral stationary phase leading to separation.[3]Measurement of the rotation of plane-polarized light by a chiral compound.[4]Differential absorption of left and right circularly polarized infrared light.[5][6]Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.[7][8]
Sample Requirement 1-5 mg<1 mg5-10 mg5-15 mgA single, high-quality crystal (typically 0.1-0.3 mm).[3]
Analysis Time 4-6 hours for esterification and NMR analysis.[9][10]30-60 minutes per sample.< 30 minutes per sample.1-12 hours for measurement and computation.[3]Highly variable; crystal growth can take days to weeks.
Instrumentation High-resolution NMR spectrometer.Gas chromatograph with a chiral column and FID.Polarimeter.VCD spectrometer (FTIR-based).[6]Single-crystal X-ray diffractometer.
Data Output ¹H NMR spectra of two diastereomeric esters; the sign of Δδ (δS - δR) determines the configuration.Chromatogram with two resolved peaks for the enantiomers.Specific rotation value ([α]). For (R)-(-)-2-octanol, [α]D¹⁷ is -9.9°.VCD spectrum which is a mirror image for each enantiomer.A definitive three-dimensional molecular structure.
Advantages Unambiguous assignment from a single set of experiments; applicable to a wide range of secondary alcohols.[9][11]High sensitivity and resolution; can also determine enantiomeric excess.Fast and simple for pure samples.Non-destructive and provides structural information in solution.[5]Provides the most definitive assignment of absolute configuration.[7][8]
Limitations Requires chemical derivatization; interpretation can be complex for molecules with multiple stereocenters.Requires a suitable chiral stationary phase; may require derivatization to improve volatility and separation.[12]Requires a pure sample; the sign of rotation is not directly correlated to the R/S configuration without a known reference.[4][13]Requires specialized equipment and computational analysis.Dependent on the ability to grow high-quality single crystals, which can be a significant challenge.[1][2]

Experimental Protocols

Mosher's Ester Analysis Protocol

This method involves the derivatization of 2-octanol with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form diastereomeric esters. The analysis of the ¹H NMR spectra of these esters allows for the determination of the absolute configuration of the alcohol.[1][2][9][10]

1. Esterification:

  • In two separate, dry NMR tubes, dissolve approximately 2 mg of 2-octanol in 0.5 mL of deuterated chloroform (CDCl₃).

  • To one tube, add a slight molar excess of (R)-(-)-MTPA chloride and a small amount of pyridine.

  • To the second tube, add a slight molar excess of (S)-(+)-MTPA chloride and a small amount of pyridine.

  • Allow the reactions to proceed at room temperature until completion (monitor by TLC or ¹H NMR).

2. NMR Analysis:

  • Acquire ¹H NMR spectra for both diastereomeric ester samples.

  • Assign the proton signals for the groups attached to the stereocenter of 2-octanol (the methyl group at C1 and the hexyl group at C3).

  • Calculate the chemical shift differences (Δδ) for each corresponding proton signal using the formula: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester).

3. Determination of Absolute Configuration:

  • For an (R)-alcohol, the protons on the sterically larger group (hexyl) will exhibit positive Δδ values, while protons on the smaller group (methyl) will have negative Δδ values. The opposite is true for an (S)-alcohol.

Chiral Gas Chromatography (GC) Protocol

Chiral GC is a powerful technique for separating the enantiomers of volatile compounds like 2-octanol and determining the enantiomeric excess.[3] Derivatization to the acetate ester can improve separation.[12]

1. Sample Preparation (Acetylation):

  • In a vial, mix 2-octanol with acetic anhydride and a catalytic amount of pyridine.

  • Heat the mixture to ensure complete reaction, then quench with water and extract the 2-octyl acetate with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer and dilute to an appropriate concentration (~1 mg/mL) for GC analysis.

2. GC Conditions:

  • Column: A chiral stationary phase column, such as one based on derivatized cyclodextrins (e.g., CP Chirasil-DEX CB), is used.[12]

  • Carrier Gas: Hydrogen or Helium.

  • Injector Temperature: 230 °C.

  • Detector (FID) Temperature: 250 °C.

  • Oven Temperature Program: An example program is to hold at 60°C for 1 minute, then ramp at 2°C/min to 200°C.[14]

3. Data Analysis:

  • The two enantiomers of 2-octyl acetate will elute at different retention times.

  • The absolute configuration is determined by comparing the retention times to those of authentic standards of (R)- and (S)-2-octanol.

  • The enantiomeric excess (% ee) can be calculated from the integrated peak areas of the two enantiomers.

Visualization of the Determination Workflow

The following diagram illustrates the logical workflow for determining the absolute configuration of 2-octanol, starting from the racemic mixture to the final assignment using various analytical techniques.

G Workflow for Absolute Configuration Determination of 2-Octanol cluster_separation Enantiomer Separation/Derivatization cluster_analysis Spectroscopic/Analytical Methods cluster_result Configuration Assignment Racemic_2_Octanol Racemic (±)-2-Octanol Chiral_GC Chiral GC Separation Racemic_2_Octanol->Chiral_GC Mosher_Esterification Mosher Esterification Racemic_2_Octanol->Mosher_Esterification Polarimetry_Analysis Polarimetry (Specific Rotation) Racemic_2_Octanol->Polarimetry_Analysis For pure enantiomer VCD_Analysis VCD Spectroscopy (Comparison to Calculation) Racemic_2_Octanol->VCD_Analysis For pure enantiomer GC_Analysis GC Analysis (Retention Times) Chiral_GC->GC_Analysis Separated Enantiomers NMR_Analysis ¹H NMR Analysis of Diastereomers Mosher_Esterification->NMR_Analysis Forms (R,R) and (S,R) or (R,S) and (S,S) diastereomers Absolute_Configuration Absolute Configuration (R or S) NMR_Analysis->Absolute_Configuration Based on Δδ values GC_Analysis->Absolute_Configuration Comparison to standard Polarimetry_Analysis->Absolute_Configuration Comparison to known value VCD_Analysis->Absolute_Configuration Match with computed spectrum

References

A Comparative Benchmarking Guide to Biocatalytic Methods for 2-Octanol Resolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomers of 2-octanol are valuable chiral building blocks in the synthesis of pharmaceuticals, agrochemicals, and flavors. Biocatalytic kinetic resolution, employing enzymes such as lipases, offers a highly selective and environmentally benign approach to separate these enantiomers. This guide provides an objective comparison of various biocatalytic methods for the resolution of 2-octanol, supported by experimental data, to aid researchers in selecting the most suitable method for their application.

Performance Comparison of Biocatalytic Methods

The efficiency of biocatalytic resolution is primarily evaluated based on the enantiomeric excess of the product (ee), the conversion rate (c), and the enantiomeric ratio (E). The following tables summarize the performance of different lipases and immobilization strategies in the kinetic resolution of 2-octanol.

Table 1: Performance of Different Lipases in 2-Octanol Resolution
Lipase SourceFormAcyl DonorSolventTemp. (°C)ee (%)c (%)E-valueReference
Pseudomonas sp.Immobilized on Diaion HP20Vinyl acetaten-Hexane->99 (S)-2-octanol53-[1]
Pseudomonas fluorescensFreeVinyl acetateOrganic->99 (S)-2-octanol51>200
Pseudomonas fluorescensImmobilized on magnetic Fe₃O₄ nanoparticlesVinyl acetate----71.5[2]
Candida antarctica Lipase BSol-gel entrappedVinyl acetaten-Hexane40--Excellent
Penicillium expansum PED-03Immobilized on modified ultrastable-Y molecular sieve-Nonaqueous50-48.84>460[1]
Candida rugosaFreeDecanoic acid-->98 (R)-enantiomer-180[3]
Table 2: Comparison of Immobilization Methods for Pseudomonas sp. Lipase
Immobilization Support/MethodCatalytic Activity vs. Free EnzymeResidual Activity (72h)Reusability (cycles)Reference
Diaion HP20~20 times higher84%10[1]
Free Enzyme-19%-[1]

Experimental Workflow and Methodologies

A general workflow for the biocatalytic resolution of 2-octanol is depicted below. This process typically involves enzyme preparation (including immobilization), the enzymatic reaction, and subsequent analysis of the products to determine the extent of conversion and enantiomeric excess.

Biocatalytic Resolution of 2-Octanol Experimental Workflow for Biocatalytic Resolution of 2-Octanol cluster_prep Enzyme Preparation cluster_reaction Enzymatic Resolution cluster_analysis Product Analysis enzyme_source Select Lipase Source (e.g., Pseudomonas sp., C. antarctica) immobilization Immobilization (e.g., Adsorption, Entrapment) enzyme_source->immobilization reaction_mixture Reaction Mixture immobilization->reaction_mixture enzymatic_reaction Enzymatic Reaction (Controlled Temperature & Agitation) immobilization->enzymatic_reaction racemic_2_octanol Racemic 2-Octanol racemic_2_octanol->reaction_mixture acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_mixture solvent Organic Solvent (e.g., n-Hexane) solvent->reaction_mixture reaction_mixture->enzymatic_reaction separation Separation of Enzyme enzymatic_reaction->separation extraction Product Extraction separation->extraction analysis Chiral GC/HPLC Analysis extraction->analysis data_analysis Calculate ee & Conversion analysis->data_analysis

Caption: A generalized workflow for the biocatalytic resolution of 2-octanol.

Detailed Experimental Protocols

Below are representative protocols for key stages of the biocatalytic resolution process. These are generalized and may require optimization for specific enzymes and reaction conditions.

Protocol 1: Immobilization of Lipase by Sol-Gel Entrapment

This protocol is a general guideline for the entrapment of lipases in a silica matrix, a method known to enhance enzyme stability.

Materials:

  • Lipase (e.g., Candida antarctica lipase B)

  • Tetramethoxysilane (TMOS)

  • An alkyltrimethoxysilane (e.g., methyltrimethoxysilane or octyltrimethoxysilane)

  • Phosphate buffer (pH 7.0)

  • Deionized water

  • Celite 545 (optional, for combined adsorption and entrapment)

Procedure:

  • Prepare a solution of the lipase in phosphate buffer.

  • In a separate vessel, mix TMOS and the alkyltrimethoxysilane at a desired molar ratio.

  • Add the silane mixture to the lipase solution with gentle stirring.

  • If using Celite for combined immobilization, add it to the mixture.

  • Add a catalytic amount of an acid or base (e.g., HCl or NH₄OH) to initiate the hydrolysis and polycondensation of the silanes.

  • Continue stirring until a gel forms.

  • Allow the gel to age for a specified period (e.g., 24 hours) at a controlled temperature (e.g., 4°C).

  • Break the resulting solid into particles and wash thoroughly with buffer and then with an organic solvent (e.g., hexane) to remove any unreacted components and water.

  • Dry the immobilized enzyme under vacuum.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of 2-Octanol

This protocol describes a typical batch reaction for the enantioselective acylation of 2-octanol.

Materials:

  • Immobilized lipase (e.g., 50 mg)

  • Racemic 2-octanol (e.g., 1 mmol)

  • Vinyl acetate (e.g., 2-5 mmol)

  • Anhydrous n-hexane (e.g., 10 mL)

  • Molecular sieves (optional, to maintain anhydrous conditions)

Procedure:

  • To a sealed reaction vessel, add the immobilized lipase, racemic 2-octanol, and anhydrous n-hexane.

  • Add vinyl acetate to start the reaction.

  • Incubate the mixture at a specific temperature (e.g., 30-50°C) with constant agitation (e.g., 200 rpm).

  • Monitor the progress of the reaction by periodically taking samples and analyzing them by chiral gas chromatography (GC).

  • Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.

  • The enzyme can be washed with solvent and reused.

  • The reaction mixture containing the unreacted (S)-2-octanol and the product (R)-2-octyl acetate can be further processed for separation and purification.

Protocol 3: Determination of Enantiomeric Excess by Chiral Gas Chromatography

This protocol outlines the analysis of the reaction mixture to determine the enantiomeric excess (ee) of the unreacted alcohol and the product ester.

Instrumentation and Materials:

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID).

  • Chiral capillary column (e.g., a cyclodextrin-based column like CP-Chirasil-DEX CB).

  • High-purity carrier gas (e.g., helium or hydrogen).

  • Syringe for sample injection.

  • Standards of racemic 2-octanol and 2-octyl acetate.

GC Conditions (Example):

  • Column: CP-Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness).[4]

  • Injector Temperature: 250°C.

  • Detector Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 150°C at 5°C/min.

  • Carrier Gas Flow Rate: 1 mL/min.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Procedure:

  • Prepare a calibration curve using standard solutions of known concentrations of the enantiomers of 2-octanol and 2-octyl acetate.

  • Dilute a sample of the reaction mixture in a suitable solvent (e.g., n-hexane).

  • Inject the diluted sample into the GC.

  • Identify the peaks corresponding to the enantiomers of 2-octanol and 2-octyl acetate based on their retention times, as determined from the injection of standards.

  • Integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

  • Calculate the conversion (c) based on the disappearance of the starting material or the appearance of the product.

Concluding Remarks

The choice of the optimal biocatalytic method for the resolution of 2-octanol depends on several factors, including the desired enantiomer, the required level of enantiopurity, and the scalability of the process. Immobilized lipases, particularly from Pseudomonas and Candida species, have demonstrated excellent performance, offering high enantioselectivity and the potential for reuse. The experimental protocols provided in this guide serve as a starting point for developing a robust and efficient biocatalytic resolution process. Further optimization of reaction parameters for the chosen enzyme system is recommended to achieve the best possible results.

References

Safety Operating Guide

Safe Disposal of (R)-(-)-2-Octanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of (R)-(-)-2-Octanol is crucial for ensuring laboratory safety and environmental protection. This guide provides essential information on the safe handling and disposal of this chemical, tailored for researchers, scientists, and drug development professionals. Adherence to federal, state, and local regulations is mandatory for all chemical waste disposal.[1][2]

Immediate Safety and Handling Precautions

This compound is a combustible liquid that can cause serious eye damage and skin irritation.[3][4][5][6] It is also harmful to aquatic life.[4][7] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn when handling this substance. All operations should be conducted in a well-ventilated area or under a chemical fume hood.[2]

In case of a spill, shut off all ignition sources.[1][2] For small spills, absorb the chemical with an inert material such as sand or vermiculite and place it into a suitable, labeled container for disposal.[1][2] For larger spills, dike the area to prevent spreading and contact emergency services.[1][2] Do not allow the chemical to enter drains or waterways.[8][9][10]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, pertinent to its safe handling and disposal.

PropertyValue
Physical Properties
Molecular FormulaC8H18O
Molecular Weight130.23 g/mol [6][9]
AppearanceColorless, oily liquid[1][9]
OdorAromatic, unpleasant odor[1]
Boiling Point178.5 °C to 180 °C[1][9]
Melting/Freezing Point-38 °C[1]
Density0.810 - 0.838 g/mL at 25 °C[7]
Solubility in Water0.1% to slightly soluble[1][7]
Vapor Pressure1 mmHg at 33 °C[1]
Safety Information
Flash Point60 °C (140 °F) - closed cup[1]
Lower Explosion Limit1.1%
Upper Explosion Limit7.4%
Toxicity Data
Oral LD50 (Rat)200 mg/kg to 4.0 g/kg (data for 2-octanol)[1][7]

Step-by-Step Disposal Protocol

While specific experimental protocols for the neutralization of this compound are not typically performed in a standard laboratory setting, the following procedural steps outline the best practices for its collection and disposal.

  • Waste Segregation and Collection :

    • Collect waste this compound in a dedicated, clearly labeled, and chemically compatible container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Ensure the container is sealed to prevent the release of vapors.

  • Storage of Chemical Waste :

    • Store the waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[2][3][5]

    • Keep the container away from heat, sparks, open flames, and other sources of ignition.[1][3][5]

    • Store away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[2][7]

  • Arranging for Disposal :

    • Contact your institution's EHS office or a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste.[4][11]

    • Provide the waste disposal service with an accurate description of the waste, including its composition and any potential contaminants.

    • Do not dispose of this compound down the drain or in regular trash.[8][10][11]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

DisposalWorkflow cluster_assessment Initial Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start This compound Waste Generated check_contamination Is the waste contaminated with other chemicals? start->check_contamination collect_pure Collect in a dedicated, labeled container for This compound. check_contamination->collect_pure No collect_mixed Consult EHS for appropriate mixed waste container and labeling. check_contamination->collect_mixed Yes storage Store in a cool, dry, well-ventilated area away from ignition sources. collect_pure->storage collect_mixed->storage contact_ehs Contact Environmental Health & Safety (EHS) or licensed disposal service. storage->contact_ehs provide_info Provide waste characterization information. contact_ehs->provide_info pickup Schedule and complete waste pickup. provide_info->pickup

Caption: Workflow for the safe disposal of this compound.

References

Navigating the Safe Handling of (R)-(-)-2-Octanol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe and effective handling of chemical reagents is paramount. This guide provides essential safety and logistical information for (R)-(-)-2-Octanol, a chiral alcohol utilized in various laboratory applications, including as a chiral derivatizing agent and in kinetic resolutions. Adherence to these protocols is critical for ensuring laboratory safety and procedural success.

Essential Safety Information at a Glance

Proper personal protective equipment (PPE) is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this chemical.

Personal Protective Equipment (PPE)Specification
Eye Protection Chemical splash goggles or a face shield (minimum 8-inch) should be worn.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber) are required.
Skin and Body Protection A lab coat or chemical-resistant apron should be worn. In cases of potential significant exposure, a chemical-resistant suit may be necessary.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood is required.[2][3] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

PropertyValue
CAS Number 5978-70-1
Molecular Formula C₈H₁₈O
Molecular Weight 130.23 g/mol
Appearance Colorless liquid[4]
Odor Pleasant[4]
Boiling Point 175 °C (lit.)
Melting Point -38 °C[5]
Flash Point 71 °C (closed cup)[5]
Density 0.820 g/mL at 20 °C (lit.)
Solubility in Water Slightly soluble

Operational Plan: Step-by-Step Handling Procedure

This section outlines a standard operating procedure for handling this compound in a laboratory setting, from preparation to use in a typical reaction.

1. Preparation and Precautionary Measures:

  • Ensure the work area is clean and uncluttered.
  • Verify that a chemical fume hood is operational.
  • Confirm the availability and proper functioning of safety equipment, including an eyewash station and safety shower.
  • Don all required personal protective equipment (PPE) as detailed in the table above.

2. Handling and Use:

  • Transport the container of this compound in a secondary container to the fume hood.
  • Carefully open the container, avoiding splashes.
  • Measure the required amount of this compound using appropriate glassware (e.g., graduated cylinder, pipette).
  • If using as a reagent, slowly add it to the reaction vessel under controlled conditions (e.g., dropwise addition, controlled temperature).
  • If used as a solvent, add the solute to the this compound in the reaction vessel.
  • Keep the container of this compound sealed when not in use.

3. Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
  • Keep away from heat, sparks, open flames, and other sources of ignition.[3]
  • Store separately from strong oxidizing agents.[6]

Emergency Response and First Aid

Immediate and appropriate action is critical in the event of an exposure to this compound.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing and shoes. Immediately flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste containing this compound in a designated, properly labeled, and sealed container.
  • Do not mix with other waste streams unless compatible.

2. Disposal Procedure:

  • Dispose of the chemical waste through a licensed professional waste disposal service.[3]
  • This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[3]
  • Empty containers should be triple-rinsed with a suitable solvent and disposed of as hazardous waste.

Visualizing Safe Handling and Emergency Response

To further clarify the procedures, the following diagrams illustrate the logical workflow for handling this compound and the appropriate response to an exposure event.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling Prep Don PPE Area Prepare Work Area Prep->Area Equip Check Safety Equipment Area->Equip Transport Transport to Fume Hood Equip->Transport Measure Measure Reagent Transport->Measure Use Use in Reaction Measure->Use Store Store Properly Use->Store Clean Clean Work Area Store->Clean Dispose Dispose of Waste Clean->Dispose

Caption: A logical workflow for the safe handling of this compound.

EmergencyResponse Emergency Response for this compound Exposure cluster_responses Immediate Actions Exposure Exposure Event Eye Eye Contact: Flush with water for 15 min. Exposure->Eye Skin Skin Contact: Flush with water for 15 min. Exposure->Skin Inhalation Inhalation: Move to fresh air. Exposure->Inhalation Ingestion Ingestion: Do NOT induce vomiting. Exposure->Ingestion Medical Seek Immediate Medical Attention Eye->Medical Skin->Medical Inhalation->Medical Ingestion->Medical

Caption: First aid procedures for different types of exposure to this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Reactant of Route 1
(R)-(-)-2-Octanol
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.